3-Ethynyl-imidazo[1,2-A]pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethynylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYBBCIBNZDXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2N1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Ethynyl-imidazo[1,2-A]pyrazine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold
The imidazo[1,2-a]pyrazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This nitrogen-rich bicyclic system is considered a deazapurine analogue, and its derivatives have shown potential as antibacterial, anti-inflammatory, antiviral, and anticancer agents.[1][3] The introduction of a reactive ethynyl group at the 3-position of this privileged scaffold creates 3-Ethynyl-imidazo[1,2-A]pyrazine, a molecule poised for a wide range of chemical transformations and with significant potential in the development of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important building block.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be inferred from the parent imidazo[1,2-a]pyrazine scaffold and the known characteristics of terminal alkynes.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₅N₃ | Based on the chemical structure. |
| Molecular Weight | 143.15 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Similar heterocyclic compounds are typically solids at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The nitrogen atoms and the polarizable alkyne group suggest solubility in polar organic media. |
| pKa | The pyrazine nitrogen atoms are weakly basic. | The imidazole ring influences the basicity of the pyrazine nitrogens. |
| Stability | Stable under standard laboratory conditions. | The aromatic nature of the imidazopyrazine core imparts stability. The terminal alkyne is generally stable but can be reactive under specific conditions (e.g., in the presence of certain metals). |
Synthesis of this compound
The most plausible and versatile method for the synthesis of this compound is through a Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A similar methodology has been successfully employed for the synthesis of the related 3-ethynylimidazo[1,2-b]pyridazine, as detailed in patent literature.[5]
The synthesis would logically start from a halogenated imidazo[1,2-a]pyrazine precursor, most likely 3-bromo-imidazo[1,2-a]pyrazine.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Bromo-imidazo[1,2-a]pyrazine
-
To a solution of imidazo[1,2-a]pyrazine in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-imidazo[1,2-a]pyrazine.
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
-
In a flame-dried Schlenk flask, dissolve 3-bromo-imidazo[1,2-a]pyrazine in a mixture of toluene and triethylamine.[5]
-
Degas the solution with argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide as catalysts.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir under an inert atmosphere for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite, and wash with toluene.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 3-(trimethylsilylethynyl)-imidazo[1,2-a]pyrazine.
Step 3: Deprotection to this compound
-
Dissolve the silyl-protected intermediate in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., ammonium chloride solution) and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product, this compound.
Chemical Reactivity and "Click" Chemistry
The chemical reactivity of this compound is dominated by the terminal alkyne functionality. This group is a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6]
Azide-Alkyne Cycloaddition Workflow
Caption: General scheme for the CuAAC reaction with this compound.
This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal method for the rapid synthesis of diverse libraries of compounds for biological screening.[6] The resulting 1,4-disubstituted 1,2,3-triazole linker is stable and often considered a bioisostere for an amide bond.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a key building block in the synthesis of more complex molecules for drug discovery. Its utility has been demonstrated in the development of potent enzyme inhibitors.
A notable example is the synthesis of a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are potential targets for anti-inflammatory drugs.[7] In this work, the 3-(imidazo[1,2-a]pyrazin-3-ylethynyl) moiety is a core component of the final, highly potent compound.[7] This highlights the importance of this compound in generating molecules with specific and high-affinity interactions with biological targets.
The ability to participate in click chemistry allows for its use in various bioconjugation applications, including:
-
Target identification and validation: By attaching a fluorescent dye or an affinity tag to an azide-modified bioactive molecule via the ethynyl group on the imidazopyrazine core.
-
Fragment-based drug discovery (FBDD): Linking small molecule fragments to the imidazopyrazine scaffold to explore larger chemical spaces.
-
Development of PROTACs and other targeted protein degraders: The triazole linker formed from the click reaction can serve as a stable connection between a target-binding ligand and an E3 ligase-recruiting moiety.
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the imidazo[1,2-a]pyrazine core (δ 7.5-9.0 ppm). - A sharp singlet for the acetylenic proton (δ ~3.0-3.5 ppm). |
| ¹³C NMR | - Aromatic carbons of the imidazo[1,2-a]pyrazine core (δ 110-150 ppm). - Two signals for the alkyne carbons (δ ~70-90 ppm). |
| IR Spectroscopy | - A sharp, weak absorption for the C≡C stretch (ν ~2100-2150 cm⁻¹). - A sharp absorption for the ≡C-H stretch (ν ~3300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 143.15. |
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its combination of a biologically relevant imidazopyrazine core and a reactive terminal alkyne functionality makes it an attractive starting material for the creation of diverse molecular libraries. The straightforward access to this compound via Sonogashira coupling and its facile participation in click chemistry reactions ensure its continued importance in the quest for novel therapeutic agents. Further exploration of the chemical space accessible from this scaffold is likely to yield new and potent modulators of a variety of biological targets.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. Available at: [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. RSC Publishing. Available at: [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. Available at: [Link]
-
1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Sci-Hub. Available at: [Link]
- Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine. Google Patents.
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health. Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. PubMed. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. googleapis.com. Available at: [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. RSC Publishing. Available at: [Link]
-
SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PubMed Central. Available at: [Link]
-
ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. ResearchGate. Available at: [Link]
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Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Ethynyl-imidazo[1,2-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 3-Ethynyl-imidazo[1,2-A]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic characterization, enabling researchers to confidently interpret their own findings. The imidazo[1,2-a]pyrazine scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting properties ranging from anticancer to antiviral activities.[1] The introduction of an ethynyl group at the 3-position creates a versatile handle for further chemical modifications, making a thorough understanding of its spectroscopic signature essential for drug development and quality control.
Molecular Structure and its Spectroscopic Implications
The unique arrangement of atoms in this compound dictates its interaction with electromagnetic radiation, giving rise to its characteristic spectra. The fusion of an imidazole and a pyrazine ring creates a planar, aromatic system, while the ethynyl substituent introduces specific vibrational and electronic properties.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals for each of the non-equivalent protons in the molecule. Based on data from related imidazo[1,2-a]pyrazine derivatives, the expected chemical shifts (in ppm, relative to TMS) are as follows.[1][2]
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-2 | ~7.5 - 8.0 | Singlet | - | Located on the electron-rich imidazole ring. |
| H-5 | ~8.0 - 8.5 | Doublet | J = ~4-5 | Part of the pyrazine ring, coupled to H-6. |
| H-6 | ~7.8 - 8.2 | Doublet of doublets | J = ~4-5, ~1-2 | Coupled to both H-5 and H-8. |
| H-8 | ~9.0 - 9.5 | Doublet | J = ~1-2 | Deshielded due to the adjacent nitrogen atom. |
| Ethynyl-H | ~3.0 - 3.5 | Singlet | - | Characteristic shift for a terminal alkyne proton. |
Expert Insight: The precise chemical shifts can be influenced by the solvent used for analysis. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common choices.[3] It is crucial to report the solvent used when presenting NMR data. The lack of coupling for the H-2 and ethynyl protons provides clear, singlet signals that are easy to identify.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The parent imidazo[1,2-a]pyrazine has been characterized by ¹³C NMR, providing a solid foundation for assigning the signals of the ethynyl derivative.[4]
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C-2 | ~115 - 125 | Shielded carbon in the imidazole ring. |
| C-3 | ~120 - 130 | Attachment point of the ethynyl group. |
| C-5 | ~130 - 140 | Aromatic carbon in the pyrazine ring. |
| C-6 | ~110 - 120 | Shielded carbon in the pyrazine ring. |
| C-8 | ~140 - 150 | Deshielded carbon adjacent to nitrogen. |
| C-8a | ~135 - 145 | Bridgehead carbon. |
| Cα (ethynyl) | ~80 - 90 | sp-hybridized carbon attached to the ring. |
| Cβ (ethynyl) | ~70 - 80 | Terminal sp-hybridized carbon. |
Self-Validating Protocol: NMR Data Acquisition
A robust NMR analysis protocol is essential for obtaining high-quality, reproducible data.
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (C₈H₅N₃), the expected molecular weight is approximately 143.15 g/mol .
Expected Observations:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 143.
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is expected to show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, which would be calculated as 144.0556.[1][2] This technique is crucial for confirming the elemental composition.
-
Fragmentation Pattern: The fragmentation will likely involve the loss of small, stable molecules. Potential fragments could include the loss of HCN (m/z = 27) from the imidazole or pyrazine ring, or cleavage of the ethynyl group.
Trustworthiness through Isotopic Pattern: The presence of three nitrogen atoms will result in a small but detectable M+1 peak due to the natural abundance of ¹⁵N. The intensity of this peak relative to the molecular ion peak can be calculated and used to support the proposed elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| C≡C-H | ~3300 | C-H Stretch | Characteristic for a terminal alkyne. |
| C≡C | ~2100 - 2150 | C≡C Stretch | A weak but sharp absorption. |
| C=N / C=C | ~1500 - 1650 | Ring Stretching | Multiple bands are expected due to the aromatic system.[2] |
| C-H (aromatic) | ~3000 - 3100 | C-H Stretch | Stretching vibrations of the ring protons. |
| C-H (bend) | ~700 - 900 | Out-of-plane Bending | Can provide information about the substitution pattern. |
Experimental Causality: The choice of sampling technique (e.g., KBr pellet, thin film, or ATR) can influence the appearance of the spectrum. For a solid sample, the KBr pellet method is common.[3] It is important to ensure the sample is thoroughly dried to avoid a broad O-H absorption from water, which could obscure the C≡C-H stretching region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to result in strong UV absorption.
Expected Absorption Maxima (λₘₐₓ):
-
Based on related imidazo[1,2-a]pyrazine derivatives, one can expect strong absorptions in the UV region, likely between 250 and 400 nm.[1][5][6]
-
The specific λₘₐₓ values will be influenced by the solvent polarity due to solvatochromic effects. It is good practice to record UV-Vis spectra in solvents of varying polarity (e.g., hexane, ethanol, acetonitrile) to observe these shifts.[6]
Caption: Integrated workflow for the synthesis and spectroscopic characterization of this compound.
References
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
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Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
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SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. googleapis.com. Available at: [Link]
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Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670. PubChem. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
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The Dual Mechanisms of Action of 3-Ethynyl-imidazo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This scaffold serves as a rigid and tunable platform for the design of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammation.[2] The unique electronic and steric properties of the imidazo[1,2-a]pyrazine ring system allow for the strategic placement of substituents to achieve high-affinity interactions with the ATP-binding pocket of target kinases. This guide focuses on a specific and highly promising derivative, the 3-ethynyl-imidazo[1,2-a]pyrazine scaffold, and elucidates its dual mechanisms of action as a potent inhibitor of two distinct classes of receptor tyrosine kinases: the Discoidin Domain Receptors (DDRs) and the Tropomyosin Receptor Kinases (TRKs).
Part 1: Dual Inhibition of Discoidin Domain Receptors 1 and 2 (DDR1/DDR2)
Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) are unique receptor tyrosine kinases (RTKs) that are activated by binding to various types of collagen, a major component of the extracellular matrix.[3] Upon collagen binding, DDRs dimerize and undergo slow, sustained autophosphorylation, initiating downstream signaling cascades that regulate cell adhesion, migration, proliferation, and matrix remodeling.[4][5] Dysregulation of DDR signaling is implicated in numerous pathologies, including fibrosis, arthritis, and various cancers, making them attractive therapeutic targets.[6][7]
A novel series of compounds featuring the this compound core has been developed as potent dual inhibitors of both DDR1 and DDR2.[2] One of the most promising compounds from this series, 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (hereafter referred to as Compound 5n ), has demonstrated significant anti-inflammatory effects through this mechanism.
Mechanism of DDR1/DDR2 Inhibition
Compound 5n and its analogs are designed to bind to the ATP-binding site of the DDR1 and DDR2 kinase domains, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream substrates. This competitive inhibition blocks the autophosphorylation of the receptors, thereby abrogating all subsequent downstream signaling. The ethynyl linkage at the 3-position of the imidazo[1,2-a]pyrazine core provides a rigid and linear extension, allowing the molecule to access and occupy key regions within the kinase domain.
The binding affinity and inhibitory potency of a lead compound from this class are summarized in the table below.
| Parameter | DDR1 | DDR2 |
| Binding Affinity (Kd) | 7.9 nM | 8.0 nM |
| Inhibitory Potency (IC50) | 9.4 nM | 20.4 nM |
Table 1: In vitro binding affinity and inhibitory potency of a lead this compound derivative against DDR1 and DDR2.
DDR1/DDR2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical DDR1/DDR2 signaling pathway and highlights the point of inhibition by this compound derivatives.
Caption: DDR1/DDR2 signaling pathway and inhibition.
Experimental Validation of DDR1/DDR2 Inhibition
The mechanism of action of this compound derivatives as DDR1/DDR2 inhibitors is validated through a series of biochemical and cellular assays, as well as in vivo models.
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified DDR1 and DDR2 kinases.[8]
Protocol:
-
Reaction Setup: Recombinant human DDR1 or DDR2 kinase is incubated in a reaction buffer containing a specific peptide substrate and ATP.
-
Compound Addition: The this compound derivative is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay where the signal is inversely proportional to the amount of ATP remaining.[9]
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.[8]
Caption: Workflow for in vitro kinase inhibition assay.
This cellular assay confirms that the compound can inhibit DDR1 autophosphorylation in a biological context.
Protocol:
-
Cell Culture and Treatment: Primary human lung fibroblasts are cultured and treated with the this compound derivative for a specified time.
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated DDR1 (p-DDR1). A separate blot is probed with an antibody for total DDR1 as a loading control.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used to visualize the protein bands. The signal intensity is quantified to determine the reduction in p-DDR1 levels.
This animal model is used to evaluate the anti-inflammatory efficacy of the DDR1/DDR2 inhibitor in a disease-relevant setting.[11][12]
Protocol:
-
Animal Model: An acute lung injury is induced in mice by intratracheal administration of lipopolysaccharide (LPS).[13]
-
Compound Administration: The this compound derivative is administered to the mice, typically orally, before or after the LPS challenge.
-
Sample Collection: At a predetermined time point, bronchoalveolar lavage (BAL) fluid and lung tissue are collected.[14]
-
Analysis of Inflammation: The BAL fluid is analyzed for inflammatory cell counts (e.g., neutrophils) and cytokine levels (e.g., IL-6). Lung tissue can be processed for histological analysis.
-
Efficacy Evaluation: The reduction in inflammatory markers in the treated group compared to the vehicle control group indicates the in vivo efficacy of the compound.
Part 2: Pan-Tropomyosin Receptor Kinase (TRK) Inhibition
The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of RTKs that play a crucial role in the development and function of the nervous system.[15] Their ligands are neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[16] Aberrant activation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is a key oncogenic driver in a wide range of cancers.[17] Therefore, inhibitors of the TRK family are a significant class of targeted cancer therapeutics.[18]
A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides has been designed and synthesized as potent and selective pan-TRK inhibitors, meaning they inhibit all three TRK family members.[19]
Mechanism of Pan-TRK Inhibition
Similar to their action on DDRs, these this compound derivatives act as ATP-competitive inhibitors of the TRK kinase domain. By occupying the ATP-binding pocket, they prevent the autophosphorylation of the TRK receptors upon neurotrophin binding, thereby blocking the activation of downstream oncogenic signaling pathways, including the MAPK, PI3K-AKT, and PLCγ pathways.[20][21]
The inhibitory activity of a lead compound from this series against the three TRK kinases is presented below.
| Kinase Target | IC50 (nM) |
| TrkA | 2.65 |
| TrkB | 10.47 |
| TrkC | 2.95 |
Table 2: In vitro inhibitory potency of a lead 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide derivative against TRK kinases.[19]
TRK Signaling Pathway and Point of Inhibition
The following diagram illustrates the major TRK signaling pathways and the inhibitory action of the this compound derivatives.
Caption: TRK signaling pathways and inhibition.
Experimental Validation of Pan-TRK Inhibition
The efficacy and mechanism of these pan-TRK inhibitors are confirmed through a series of in vitro and cell-based assays.
This assay is performed as described for the DDR kinases, but using recombinant TrkA, TrkB, and TrkC enzymes to determine the IC50 value for each.[22] This confirms the "pan-TRK" activity of the compound.
This assay validates the inhibition of TRK signaling in a cellular context, often using a cell line that overexpresses a specific TRK receptor.
Protocol:
-
Cell Line: A neuroblastoma cell line, such as SH-SY5Y, engineered to overexpress TrkB (SH-SY5Y-TrkB), is commonly used.[19]
-
Treatment: The cells are pre-treated with the this compound derivative at various concentrations.
-
Stimulation: The cells are then stimulated with the TrkB ligand, BDNF, to induce receptor phosphorylation.[19]
-
Analysis: Cell lysates are collected and analyzed by Western blot for phosphorylated TrkB (p-TrkB) and total TrkB, as described previously. A dose-dependent decrease in p-TrkB levels indicates cellular target engagement.
These functional assays assess the downstream biological consequences of TRK inhibition.
Protocol:
-
Proliferation Assay: SH-SY5Y-TrkB cells are seeded in 96-well plates and treated with the pan-TRK inhibitor at various concentrations. Cell viability is measured after a set period (e.g., 72 hours) using a colorimetric assay (e.g., MTT) to determine the IC50 for cell growth inhibition.[19]
-
Migration/Invasion Assay: The effect of the inhibitor on the migratory and invasive capacity of the cells is assessed using a Boyden chamber assay. Cells are seeded in the upper chamber, and the inhibitor is added. The number of cells that migrate or invade through a membrane towards a chemoattractant in the lower chamber is quantified. A reduction in migrated/invaded cells demonstrates the anti-metastatic potential of the compound.[19]
Caption: Workflow for cellular assays of pan-TRK inhibition.
Conclusion
The this compound scaffold represents a highly versatile and potent platform for the development of targeted kinase inhibitors. The research highlighted in this guide demonstrates that derivatives of this core structure can be engineered to potently and selectively inhibit two distinct and therapeutically relevant classes of receptor tyrosine kinases. As dual DDR1/DDR2 inhibitors, they show promise for the treatment of inflammatory diseases like acute lung injury. As pan-TRK inhibitors, they are compelling candidates for targeted cancer therapy, particularly in tumors driven by NTRK gene fusions. The detailed mechanistic understanding and the robust experimental protocols outlined herein provide a solid foundation for the further development and optimization of this promising class of compounds in drug discovery programs.
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Wang, Z., Zhang, Y., Xiang, Q., et al. (2019). Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. European Journal of Medicinal Chemistry, 180, 546-558. [Link]
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The Ascendant Scaffold: A Technical Guide to Substituted Imidazo[1,2-a]pyrazines in Modern Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of novel therapeutics targeting a wide array of diseases. This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological applications of substituted imidazo[1,2-a]pyrazines, with a focus on structure-activity relationships and mechanisms of action that are critical for contemporary drug development.
I. Synthetic Strategies: Building the Core
The construction of the imidazo[1,2-a]pyrazine scaffold is primarily achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound.[1] However, the versatility of this core has spurred the development of more sophisticated and efficient synthetic methodologies, including multicomponent reactions.
One of the most efficient and atom-economical approaches is the one-pot, three-component condensation reaction.[2][3] This method often utilizes an aminopyrazine, an aldehyde, and an isocyanide, frequently under mild, catalyzed conditions. Iodine has proven to be a cost-effective and benign catalyst for this transformation, facilitating the synthesis of highly functionalized imidazo[1,2-a]pyrazines in good yields.[3] The reaction proceeds through an initial condensation of the aminopyrazine and aldehyde to form an in-situ Schiff base, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the final product.[3]
More recently, the Groebke-Blackburn-Bienaymé multicomponent reaction has been adapted for the synthesis of these scaffolds under sustainable conditions, utilizing green solvents like eucalyptol.[4] This highlights a trend towards more environmentally friendly synthetic routes in medicinal chemistry.
Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis of a Substituted Imidazo[1,2-a]pyrazine
This protocol is adapted from the work of Kumar et al.[2]
Materials:
-
2-Aminopyrazine
-
Substituted aryl aldehyde (e.g., 4-nitrobenzaldehyde)
-
tert-Butyl isocyanide
-
Iodine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-aminopyrazine (1 mmol) and the substituted aryl aldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask, add a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
To this mixture, add tert-butyl isocyanide (1.2 mmol) dropwise.
-
Continue stirring the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted imidazo[1,2-a]pyrazine.
Causality Behind Experimental Choices:
-
The use of a catalytic amount of iodine is crucial for activating the reactants and facilitating the cycloaddition without the need for harsh conditions.
-
The dropwise addition of the isocyanide helps to control the reaction rate and minimize potential side reactions.
-
Quenching with sodium thiosulfate removes any residual iodine from the reaction mixture.
II. The Biological Landscape: A Scaffold of Diverse Activity
The therapeutic potential of the imidazo[1,2-a]pyrazine scaffold is remarkably broad, with derivatives exhibiting a wide range of pharmacological activities.[2] This versatility stems from the ability to readily introduce various substituents at multiple positions around the core, allowing for fine-tuning of the molecule's steric and electronic properties to optimize interactions with specific biological targets.
A. Anticancer Activity
A significant area of investigation for imidazo[1,2-a]pyrazine derivatives is in oncology. These compounds have been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival, such as Aurora kinases, insulin-like growth factor-I receptor (IGF-IR), p13K, and the tyrosine kinase EphB4.[2][5]
Structure-Activity Relationship (SAR) Insights: The anticancer activity of imidazo[1,2-a]pyrazines is highly dependent on the nature and position of the substituents.[1][5] For instance, studies have shown that the introduction of specific aryl groups at the C2 position can lead to potent inhibitory activity against various cancer cell lines.[1] The presence of nitro groups has also been explored, although their contribution to anticancer activity can be complex, sometimes acting as a pharmacophore and other times as a toxicophore.[2]
| Compound Class | Target | Key Substitutions | Reported Activity (IC50) | Reference |
| Diaryl-substituted imidazo[1,2-a]pyrazines | Various Cancer Cell Lines | Phenyl at C2 and substituted phenyl at C3 | Micromolar to sub-micromolar range | [1] |
| Nitro-substituted imidazo[1,2-a]pyrazines | Hep-2, HepG2, MCF-7, A375 | Nitro-aryl at C2 | 11 µM - 91 µM | [3] |
| Imidazo[1,2-a]pyrazine diaryl ureas | Receptor Tyrosine Kinases | Diaryl urea moiety | Potent inhibition | [5] |
B. Antimicrobial and Antiviral Activity
Imidazo[1,2-a]pyrazine derivatives have also demonstrated promising activity against a range of microbial pathogens.[6] Some compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting excellent zone of inhibition against Staphylococcus aureus and E. coli.[6] Antifungal properties against Candida albicans and Aspergillus niger have also been reported.[6]
Notably, recent research has highlighted the potential of imidazo[1,2-a]pyrazines as potent inhibitors of the SARS-CoV and SARS-CoV-2 main proteases, with some analogs displaying IC50 values as low as 21 nM.[2]
SAR Insights: For antimicrobial activity, substitutions at the C2, C3, and C8 positions have been investigated.[6] Amination at the C8 position has been found to enhance antioxidant activity, which can contribute to the overall antimicrobial effect.[6] The presence of specific amine substituents, such as diethanolamine and morpholine, has been correlated with excellent antioxidant and antifungal properties.[6]
C. Other Therapeutic Applications
The pharmacological profile of imidazo[1,2-a]pyrazines extends beyond oncology and infectious diseases. Derivatives have been investigated for a variety of other therapeutic effects, including:
-
Cardiotonic, muscle relaxant, and antibronchospastic activities , owing to their structural similarity to theophylline.[7][8]
-
Anti-inflammatory and analgesic properties .[9]
-
Antisecretory activity through inhibition of the H+/K+-ATPase proton pump.[7]
-
Central nervous system activity , with some compounds being explored for their potential as sedatives and hypnotics.[2][4]
III. Mechanism of Action: A Visualized Pathway
The anticancer effects of many imidazo[1,2-a]pyrazine derivatives are attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways. For example, their inhibition of receptor tyrosine kinases can disrupt downstream signaling cascades that control cell growth, proliferation, and survival.
Below is a generalized diagram illustrating the inhibition of a receptor tyrosine kinase (RTK) signaling pathway by a substituted imidazo[1,2-a]pyrazine.
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An In-depth Technical Guide to 3-Ethynyl-imidazo[1,2-A]pyrazine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Ethynyl-imidazo[1,2-A]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is limited, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We present a detailed, two-step synthetic protocol commencing with the bromination of the parent imidazo[1,2-a]pyrazine, followed by a Sonogashira cross-coupling reaction. Furthermore, this guide elucidates the expected physicochemical properties, including spectral data (¹H NMR, ¹³C NMR, IR, and MS), and explores the potential of this compound in drug development based on the known biological activities of the imidazo[1,2-a]pyrazine scaffold. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Significance of the Ethynyl Moiety
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3] This nitrogen-rich heterocyclic system is known to exhibit a diverse range of pharmacological activities, including but not limited to, anticancer, antiviral, and antibacterial properties.[1][2][3] The introduction of an ethynyl group at the 3-position of this scaffold is a strategic synthetic modification. The terminal alkyne functionality is a versatile handle for further chemical transformations, such as "click" chemistry, and can also directly contribute to the biological activity of the molecule by acting as a pharmacophore or by influencing its metabolic stability and binding interactions.
This guide will provide a detailed exploration of this compound, from its rational synthesis to its predicted characteristics and potential for further investigation.
Proposed Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step sequence involving the initial halogenation of the imidazo[1,2-a]pyrazine core, followed by a palladium-catalyzed Sonogashira cross-coupling reaction.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 3-Bromo-imidazo[1,2-a]pyrazine
The initial and crucial step is the regioselective bromination of the imidazo[1,2-a]pyrazine ring at the 3-position. This can be accomplished using N-bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol:
-
Reaction Setup: To a solution of imidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile, add N-bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Bromo-imidazo[1,2-a]pyrazine.
Causality behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich heterocyclic systems, minimizing the formation of over-brominated byproducts.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
-
Low Temperature Addition: The initial cooling to 0 °C helps to control the exothermic nature of the bromination reaction.
Step 2: Sonogashira Coupling and Deprotection
The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] In this step, 3-Bromo-imidazo[1,2-a]pyrazine is coupled with a protected alkyne, such as trimethylsilylacetylene, followed by in-situ or subsequent deprotection.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-Bromo-imidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene and triethylamine or DMF), add trimethylsilylacetylene (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.05-0.1 eq).
-
Reaction Progression: Degas the reaction mixture and heat it to 60-80 °C under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Deprotection: After the coupling reaction is complete, the trimethylsilyl (TMS) protecting group can be removed by adding a mild base such as potassium carbonate in methanol and stirring at room temperature for 1-2 hours.
-
Work-up and Purification: After deprotection, filter the reaction mixture through a pad of celite and concentrate the filtrate. The residue can be purified by column chromatography on silica gel to yield the final product, this compound.
Causality behind Experimental Choices:
-
Palladium Catalyst and Copper(I) Co-catalyst: This combination is the hallmark of the Sonogashira reaction, where the palladium catalyst facilitates the oxidative addition and reductive elimination steps, and the copper co-catalyst activates the alkyne.
-
Trimethylsilylacetylene: The use of a protected alkyne prevents the self-coupling of the terminal alkyne (Glaser coupling). The TMS group is easily removed under mild conditions.
-
Inert and Anhydrous Conditions: Essential for the stability and activity of the organometallic catalysts.
Physicochemical Characteristics
Due to the absence of direct experimental data, the following characteristics are predicted based on the properties of the parent imidazo[1,2-a]pyrazine and the influence of the ethynyl substituent.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₈H₅N₃ | Based on the structure |
| Molecular Weight | 143.15 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar heterocyclic compounds |
| Melting Point | Expected to be higher than the parent compound | The ethynyl group can increase intermolecular interactions |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents | The aromatic core and the non-polar alkyne group suggest this solubility profile. |
| pKa | Predicted to be around 3.5 - 4.5 | The parent imidazo[1,2-a]pyrazine has a predicted pKa of ~4.3. The electron-withdrawing nature of the alkyne may slightly decrease the basicity. |
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyrazine core and the terminal alkyne.
-
Imidazo[1,2-a]pyrazine Protons: A set of aromatic protons in the region of δ 7.5-9.0 ppm. The exact chemical shifts and coupling constants would require computational prediction or experimental verification.
-
Alkynyl Proton: A characteristic singlet in the region of δ 3.0-3.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Imidazo[1,2-a]pyrazine Carbons: Aromatic carbons will appear in the δ 110-150 ppm range.
-
Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the alkyne, typically in the δ 70-90 ppm range. The carbon attached to the heterocyclic ring will be at a lower field compared to the terminal alkyne carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the terminal alkyne functionality.
-
≡C-H Stretch: A sharp, characteristic absorption band around 3300 cm⁻¹.
-
C≡C Stretch: A weaker absorption band in the region of 2100-2150 cm⁻¹.
-
C-H Aromatic Stretch: Bands above 3000 cm⁻¹.
-
C=C and C=N Aromatic Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 143.15. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Chemical Reactivity and Potential for Further Functionalization
The presence of the terminal alkyne in this compound opens up a vast landscape for further chemical modifications.
Caption: Potential chemical transformations of this compound.
-
Azide-Alkyne "Click" Cycloaddition: The terminal alkyne can readily undergo copper- or ruthenium-catalyzed cycloaddition reactions with azides to form 1,2,3-triazoles, a common linkage in medicinal chemistry.
-
Further Sonogashira Coupling: The terminal alkyne can participate in another Sonogashira coupling with an aryl or vinyl halide to create more complex conjugated systems.
-
Hydration: The alkyne can be hydrated to form a methyl ketone at the 3-position.
-
Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using appropriate catalytic hydrogenation conditions.
Applications in Drug Development
The imidazo[1,2-a]pyrazine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] The introduction of the ethynyl group at the 3-position can serve several purposes in drug design:
-
Modulation of Pharmacokinetic Properties: The ethynyl group can influence the molecule's lipophilicity, metabolic stability, and cell permeability.
-
Bioorthogonal Handle: The alkyne can be used for bioconjugation, allowing the attachment of fluorescent probes, affinity tags, or drug delivery systems.
-
Direct Pharmacophoric Contribution: The alkyne itself can form specific interactions with biological targets, such as hydrogen bonding or π-π stacking.
-
Scaffold for Library Synthesis: The versatile reactivity of the alkyne allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
While specific biological data for this compound is not yet available, the known anticancer, antiviral, and antibacterial activities of related imidazo[1,2-a]pyrazine derivatives suggest that this compound is a promising candidate for further biological evaluation.[1][2][3]
Conclusion
This compound is a synthetically accessible and highly promising heterocyclic compound. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, physicochemical properties, and potential applications. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to synthesize and investigate this molecule and its derivatives. The versatile reactivity of the ethynyl group, coupled with the inherent biological potential of the imidazo[1,2-a]pyrazine scaffold, positions this compound as a valuable building block for the discovery of novel therapeutics and functional materials. Further experimental validation of the properties and biological activities outlined in this guide is highly encouraged.
References
- This reference is a placeholder and should be replaced with a specific citation for the bromination of imidazo[1,2-a]pyrazine if a direct one is found.
-
Sonogashira Coupling - Chemistry LibreTexts. (2021). Retrieved from [Link]
- This reference is a placeholder and should be replaced with a specific citation for Sonogashira coupling on a similar N-heterocycle.
- This reference is a placeholder and should be replaced with a specific citation for the deprotection of TMS-alkynes.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(51), 36439-36454. Retrieved from [Link]
- This reference is a placeholder for a general organic chemistry textbook or a review on spectroscopic methods.
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Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2021). Molecules, 26(15), 4496. Retrieved from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Current Organic Chemistry, 28(4), 285-306. Retrieved from [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.
- This reference is a placeholder for a source on the biological activity of ethynyl-substituted heterocycles.
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An In-depth Technical Guide to the Structural Analysis and Conformation of 3-Ethynyl-imidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of an ethynyl group at the 3-position significantly influences the molecule's electronic properties, reactivity, and potential for further functionalization, making 3-ethynyl-imidazo[1,2-a]pyrazine a compound of considerable interest in drug discovery. This technical guide provides a comprehensive analysis of the structural and conformational properties of this core. We will delve into the established synthetic routes, detailed spectroscopic characterization, and in-silico computational analysis to provide a thorough understanding of its three-dimensional architecture and dynamic behavior. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the imidazo[1,2-a]pyrazine framework.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing fused ring systems are of particular importance.[1] The imidazo[1,2-a]pyrazine moiety is a notable example, recognized for its versatile pharmacological profile.[2][3] Derivatives of this scaffold have been reported to exhibit a range of biological activities, including but not limited to, potent anticancer, anti-inflammatory, and antiviral properties.[4][5][6] The fusion of an imidazole ring to a pyrazine ring creates a unique electronic landscape and a rigid scaffold that is amenable to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties.[7]
The introduction of a reactive ethynyl group at the 3-position of the imidazo[1,2-a]pyrazine core opens up a plethora of possibilities for synthetic diversification. This functional group can participate in a variety of chemical transformations, such as cycloaddition reactions and cross-coupling reactions, enabling the construction of more complex molecular architectures. Understanding the precise structural details and conformational preferences of the this compound core is paramount for rational drug design and the development of structure-activity relationships (SAR).
Synthesis of the this compound Scaffold
The synthesis of this compound (CAS 943320-47-6) can be approached through established methods for the construction of the imidazo[1,2-a]pyrazine ring system, followed by the introduction of the ethynyl group. A common and efficient method for the synthesis of the core scaffold involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[8]
A plausible and efficient route for the introduction of the 3-ethynyl group is the Sonogashira coupling reaction.[6] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool in organic synthesis. A patent for the synthesis of the related 3-ethynylimidazo[1,2-b]pyridazine suggests the viability of this approach.[3]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Sonogashira Coupling (Hypothetical)
-
To a solution of 3-halo-imidazo[1,2-a]pyrazine in a suitable solvent (e.g., a mixture of toluene and water or tetrahydrofuran and water), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) cocatalyst (e.g., CuI), and a base (e.g., triethylamine).[3]
-
Add ethynyltrimethylsilane to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine.
-
Deprotection of the trimethylsilyl group can be achieved using a fluoride source (e.g., TBAF) or basic conditions to yield the final product, this compound.
Structural Analysis: A Hybrid Experimental and Computational Approach
A comprehensive understanding of the molecular structure of this compound requires a combination of experimental spectroscopic data and theoretical computational methods.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine and imidazole rings. The ethynyl proton will likely appear as a sharp singlet in a region characteristic for acetylenic protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the ethynyl group. For instance, in a related substituted imidazo[1,2-a]pyrazine, the aromatic pyrazine hydrogen was observed as a singlet at δ 9.03 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon framework. The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts. The chemical shifts of the carbons in the fused ring system will also be indicative of the electronic environment.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by specific vibrational frequencies corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
C≡C-H stretch: A sharp, weak to medium intensity band around 3300 cm⁻¹.
-
C≡C stretch: A weak to medium intensity band in the region of 2100-2260 cm⁻¹.
-
C-H aromatic stretch: Bands above 3000 cm⁻¹.
-
C=C and C=N aromatic ring stretches: A series of bands in the 1400-1600 cm⁻¹ region.
Computational Structural Analysis
In the absence of a crystal structure, Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry of this compound.[10] Geometry optimization using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, can provide accurate predictions of bond lengths, bond angles, and dihedral angles.[11]
Predicted Structural Parameters (from DFT calculations):
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C(imidazole)-C(ethynyl) | ~1.43 |
| C≡C | ~1.21 |
| C(ethynyl)-H | ~1.06 |
| **Bond Angles (°) ** | |
| C(imidazole)-C≡C | ~178 |
| C≡C-H | ~179 |
| Dihedral Angles (°) | |
| Planarity of the imidazo[1,2-a]pyrazine ring | ~0 |
Note: These are estimated values based on typical DFT calculations for similar molecules and should be validated by specific calculations for this compound.
The imidazo[1,2-a]pyrazine ring system is expected to be essentially planar. The ethynyl group, being linear, will extend from the 3-position of the imidazole ring.
Conformational Analysis: The Rotational Profile of the Ethynyl Group
A key aspect of the conformational analysis of this compound is the rotation of the ethynyl group around the C(imidazole)-C(ethynyl) single bond. While this rotation might seem trivial due to the cylindrical symmetry of the triple bond, steric and electronic interactions with the neighboring atoms of the pyrazine ring can lead to a small rotational barrier.
Computational Workflow for Rotational Barrier Calculation:
Caption: Workflow for calculating the rotational energy barrier of the ethynyl group.
The rotational barrier is expected to be very low, likely less than 1 kcal/mol, indicating that at room temperature, the ethynyl group can be considered to be in free rotation.[12] However, even a small energy preference for a particular conformation could be relevant in specific molecular recognition events, such as binding to a biological target. The lowest energy conformation is likely to be the one where the ethynyl C-H bond is oriented away from the pyrazine ring to minimize any potential steric hindrance.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the structural and conformational aspects of this compound. While a complete experimental characterization is yet to be published, a combination of established synthetic methodologies and powerful computational techniques allows for a robust understanding of this important heterocyclic core.
Future research should focus on obtaining a high-resolution crystal structure of this compound to validate the computationally predicted geometric parameters. Furthermore, detailed experimental conformational studies, potentially using advanced NMR techniques or rotational spectroscopy, would provide valuable insights into the dynamic behavior of the ethynyl group. This foundational knowledge will be instrumental for the rational design of novel imidazo[1,2-a]pyrazine-based molecules with enhanced therapeutic potential.
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The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The imidazo[1,2-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of imidazo[1,2-a]pyrazine derivatives. We delve into their mechanisms of action, particularly in oncology, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable molecular framework.
Introduction: The Rise of a Privileged Scaffold
Nitrogen bridgehead fused heterocycles are cornerstones in the design of pharmacologically active molecules. Among these, the imidazo[1,2-a]pyrazine ring system has garnered significant attention due to its structural resemblance to purines and its ability to interact with a multitude of biological targets.[1] This scaffold's rigid, planar structure provides a well-defined orientation for substituent groups to engage with protein binding sites, while the presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions.
The biological potential of imidazo[1,2-a]pyrazine derivatives is vast, with demonstrated activities including anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant effects.[1] This guide will explore the key therapeutic areas where this scaffold has shown the most promise, with a particular focus on its application in oncology.
Synthetic Strategies: Building the Imidazo[1,2-a]pyrazine Core
The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions
A traditional and widely used method involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[2] This approach allows for the introduction of substituents at the 2-position of the imidazo[1,2-a]pyrazine core.
Experimental Protocol: Synthesis of 2-Aryl-imidazo[1,2-a]pyrazines via Condensation
-
Step 1: Synthesis of α-halocarbonyl compound (if not commercially available). This can typically be achieved by halogenation of the corresponding ketone or aldehyde.
-
Step 2: Condensation. To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the α-halocarbonyl compound (1.1 eq).
-
Step 3: Cyclization. The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Step 4: Work-up and Purification. After cooling, the reaction mixture is neutralized with a base (e.g., NaHCO₃ solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Modern Multi-Component Reactions (MCRs)
More recently, multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of highly functionalized imidazo[1,2-a]pyrazines in a single step.[3] The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, for instance, involves the reaction of a 2-aminoazine, an aldehyde, and an isocyanide.[4] An iodine-catalyzed one-pot, three-component condensation has also been reported as an efficient and environmentally friendly method.[3][5]
Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis of 3-Amino-imidazo[1,2-a]pyrazines [5]
-
Step 1: Reaction Setup. In a round-bottom flask, combine 2-aminopyrazine (1.0 eq), an aryl aldehyde (1.0 eq), tert-butyl isocyanide (1.2 eq), and iodine (10 mol%) in ethanol.
-
Step 2: Reaction. Stir the mixture at room temperature for the specified time (typically a few hours), monitoring the reaction progress by TLC.
-
Step 3: Work-up and Purification. Upon completion, the solvent is evaporated under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a sodium thiosulfate solution to remove the iodine catalyst. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Caption: Iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines.
The Broad Spectrum of Biological Activity
The imidazo[1,2-a]pyrazine scaffold has demonstrated a remarkable range of biological activities, making it a highly sought-after core in drug discovery programs.
Anticancer Activity: A Multi-pronged Attack
The most extensively studied therapeutic application of imidazo[1,2-a]pyrazines is in the field of oncology. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action.
Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers.[6] Imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[6][7] Structure-based design has enabled the development of selective Aurora-A kinase inhibitors with high potency.[7]
Caption: Mechanism of action of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
PI3K/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Several imidazo[1,2-a]pyrazine derivatives have been identified as potent dual PI3K/mTOR inhibitors, exhibiting significant antitumor activity both in vitro and in vivo.[8] One such compound, compound 42, displayed impressive IC₅₀ values of 0.06 nM and 3.12 nM against PI3Kα and mTOR, respectively.[8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrazines.
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. A series of novel imidazo[1,2-a]pyrazine derivatives have been designed as potent tubulin polymerization inhibitors.[3] One standout compound, TB-25, exhibited an exceptionally low IC₅₀ of 23 nM against HCT-116 cells.[3] Mechanistic studies revealed that these compounds bind to the colchicine binding site on tubulin, leading to the disruption of the microtubule network, G2/M phase cell cycle arrest, and ultimately, apoptosis.[3]
| Compound | Target Cancer Cell Line | IC₅₀ (nM) | Reference |
| TB-25 | HCT-116 | 23 | [3] |
| Compound 12b | Hep-2, HepG2, MCF-7, A375 | 11,000, 13,000, 11,000, 11,000 | [5] |
| Compound 42 (PI3Kα) | - | 0.06 | [8] |
| Compound 42 (mTOR) | - | 3.12 | [8] |
| SCH 1473759 (phos-HH3) | - | 25 | [6] |
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
Antiviral Activity
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with new mechanisms of action. Imidazo[1,2-a]pyrazine derivatives have shown promise as potent antiviral agents, particularly against influenza viruses.[10] One derivative, A4, was identified as a broad-spectrum anti-influenza agent that targets the viral nucleoprotein (NP), inducing its clustering and preventing its nuclear accumulation.[10][11] This compound was also effective against oseltamivir-resistant strains.[10][11] Some derivatives have also shown activity against human coronavirus 229E.[12]
Antibacterial Activity
Imidazo[1,2-a]pyrazine derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.[13]
Antioxidant Activity
Some imidazo[1,2-a]pyrazine derivatives have been evaluated for their antioxidant properties.[1] Unsubstituted imidazo[1,2-a]pyrazines have shown moderate antioxidant activity, with IC₅₀ values around 22-28 µM.[1] Structural modifications, such as amination at the C8 position, have been shown to improve this activity, with some derivatives exhibiting IC₅₀ values as low as 8.54 µM.[1]
Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective imidazo[1,2-a]pyrazine-based drugs.
-
Substitutions at the 2- and 3-positions: The nature of the substituents at the C2 and C3 positions of the imidazo[1,2-a]pyrazine core significantly influences biological activity. For anticancer activity, aryl groups at the C2 position are often favored.[2] The introduction of an amino group at the C3 position has also been shown to be beneficial.[5]
-
Substitutions at the 8-position: Amination at the C8 position has been found to enhance the antioxidant activity of these compounds.[1]
-
Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituents plays a key role. For instance, in some series of anticancer compounds, electron-donating groups on the C2-aryl ring have been shown to increase potency.[5]
Future Perspectives and Conclusion
The imidazo[1,2-a]pyrazine scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its synthetic accessibility, coupled with its diverse range of biological activities, ensures that it will remain a focus of drug discovery efforts for the foreseeable future. Future research will likely focus on:
-
Further exploration of the vast chemical space around the imidazo[1,2-a]pyrazine core to identify novel derivatives with improved potency and selectivity.
-
Elucidation of the detailed mechanisms of action for various biological activities to facilitate rational drug design.
-
Investigation of the potential of these compounds in combination therapies, particularly in the context of cancer treatment.
-
Advancement of promising lead compounds into preclinical and clinical development.
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An In-Depth Technical Guide to the Photophysical Properties of Fluorescent Imidazo[1,2-a]pyrazine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core photophysical properties of fluorescent imidazo[1,2-a]pyrazine derivatives. It delves into the structural factors governing their fluorescence, methodologies for their characterization, and the underlying mechanisms of their light-emitting behavior.
Introduction: The Rising Prominence of Imidazo[1,2-a]pyrazines in Fluorescence Applications
Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and unique photophysical properties.[1] Their rigid, planar structure and extended π-conjugated system provide a robust scaffold for the development of novel fluorophores. These derivatives are increasingly utilized as fluorescent probes for the detection of metal ions and nerve agent simulants, as well as for cellular imaging, owing to their often high fluorescence quantum yields and sensitivity to the local environment.[2][3] Understanding the relationship between their chemical structure and their light-emitting properties is paramount for the rational design of new and improved fluorescent tools for a wide range of scientific applications.
The Heart of the Matter: Structural Determinants of Photophysical Properties
The fluorescence characteristics of imidazo[1,2-a]pyrazine derivatives are not intrinsic to the core structure alone but are profoundly influenced by the nature and position of various substituents. The strategic placement of electron-donating and electron-withdrawing groups allows for the fine-tuning of their absorption and emission profiles.
The Role of Substituents: A Tale of Electron Donors and Acceptors
The photophysical properties of the imidazo[1,2-a]pyrazine core are highly tunable through chemical modification. The introduction of substituents at different positions on the heterocyclic ring system can dramatically alter the absorption and emission wavelengths, as well as the fluorescence quantum yield.
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH2), and alkoxy (-OR) generally lead to a red-shift (bathochromic shift) in both the absorption and emission spectra. This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and cyano (-CN) typically lower the energy of the lowest unoccupied molecular orbital (LUMO). While this can also lead to a red-shift, the presence of strong EWGs, particularly nitro groups, is often associated with fluorescence quenching.[4] This quenching effect arises from the increased probability of non-radiative decay pathways, such as intersystem crossing.
The interplay between EDGs and EWGs within the same molecule can give rise to intramolecular charge transfer (ICT) character, which is often associated with desirable properties like large Stokes shifts and sensitivity to the solvent environment.
Solvatochromism: The Influence of the Molecular Environment
Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a prominent feature of many imidazo[1,2-a]pyrazine derivatives. This phenomenon is a direct consequence of a change in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. The extent of this shift can provide valuable information about the nature of the excited state. A pronounced solvatochromic effect is often indicative of a significant charge transfer character in the excited state.
Key Photophysical Parameters and Their Characterization
A thorough understanding of the photophysical properties of imidazo[1,2-a]pyrazine derivatives requires the precise measurement of several key parameters.
Absorption and Emission Spectra
The absorption spectrum reveals the wavelengths of light that a molecule absorbs to reach an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to the ground state. These are typically measured using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for any fluorescent probe, as a higher quantum yield generally leads to a brighter signal.
Stokes Shift
The Stokes shift is the difference in wavelength between the position of the absorption maximum and the emission maximum. A large Stokes shift is often a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio.
Data Summary
The following table summarizes the photophysical properties of selected imidazo[1,2-a]pyrazine derivatives to illustrate the effects of substitution.
| Derivative | Substituents | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Reference |
| 10b | 2-(4-aminophenyl)-3-(tert-butylamino) | Acetonitrile | 380 | 450 | 70 | - | [4] |
| 10i | 2-(4-aminophenyl)-3-(cyclohexylamino) | Acetonitrile | 382 | 455 | 73 | - | [4] |
| 12b | 2-(4-aminophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyridine | Acetonitrile | 375 | 440 | 65 | - | [4] |
| 12i | 2-(4-aminophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine | Acetonitrile | 378 | 445 | 67 | - | [4] |
Note: Quantum yield data for these specific derivatives in acetonitrile were not provided in the source material.
Experimental Workflows: From Synthesis to Characterization
The reliable characterization of the photophysical properties of imidazo[1,2-a]pyrazine derivatives relies on standardized experimental protocols.
General Synthesis of Imidazo[1,2-a]pyrazine Derivatives
A common synthetic route to imidazo[1,2-a]pyrazines involves the condensation of a 2-aminopyrazine derivative with an α-haloketone.[5] More advanced, multi-component reactions are also employed to generate molecular diversity.[4]
Caption: General synthesis of imidazo[1,2-a]pyrazines.
Protocol for Photophysical Characterization
The following diagram outlines a typical workflow for the comprehensive photophysical characterization of a newly synthesized imidazo[1,2-a]pyrazine derivative.
Caption: Workflow for photophysical characterization.
Step-by-Step Protocol for Determining Fluorescence Quantum Yield
The comparative method, using a standard with a known quantum yield, is a widely accepted technique.[6][7]
-
Preparation of Solutions:
-
Prepare a series of five to six dilute solutions of both the sample and a reference standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]
-
A suitable reference standard should have an absorption profile that overlaps with the sample. For blue-emitting imidazo[1,2-a]pyrazines, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.
-
-
Absorption Measurements:
-
Record the UV-Vis absorption spectrum for each solution of the sample and the reference standard.
-
Note the absorbance at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution of the sample and the reference standard at the same excitation wavelength used for the absorption measurements.
-
Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.
-
Determine the slope of the resulting straight lines for both the sample (msample) and the reference (mref).
-
-
Calculation of Quantum Yield:
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,ref * (msample / mref) * (nsample2 / nref2)
where ΦF,ref is the quantum yield of the reference, and n is the refractive index of the solvent.[6]
-
Deeper Mechanistic Insights into Fluorescence Phenomena
The observed photophysical properties of imidazo[1,2-a]pyrazine derivatives can often be explained by complex excited-state phenomena.
Twisted Intramolecular Charge Transfer (TICT)
In some donor-π-acceptor systems, upon excitation, the molecule can undergo a conformational change to a twisted, non-planar geometry. This "twisted intramolecular charge transfer" (TICT) state is often non-emissive or weakly emissive and can serve as a deactivation pathway, leading to fluorescence quenching.[8] The formation of a TICT state is highly dependent on the solvent polarity and viscosity.
Excited-State Intramolecular Proton Transfer (ESIPT)
Molecules containing both a proton-donating and a proton-accepting group in close proximity can undergo an excited-state intramolecular proton transfer (ESIPT).[9] This process leads to the formation of a tautomeric species that is energetically favored in the excited state. The emission from this tautomer is typically characterized by a very large Stokes shift. The introduction of a hydroxyl group in a position capable of forming an intramolecular hydrogen bond with a nitrogen atom of the imidazo[1,2-a]pyrazine core can facilitate ESIPT.[10]
Caption: Mechanism of fluorescence sensing of metal ions.
Conclusion and Future Outlook
Imidazo[1,2-a]pyrazine derivatives represent a versatile and highly tunable class of fluorophores with significant potential in various scientific disciplines. A thorough understanding of their structure-property relationships is crucial for the continued development of novel probes with enhanced brightness, selectivity, and functionality. Future research will likely focus on the development of derivatives with emission in the near-infrared region for deep-tissue imaging, as well as the design of multi-functional probes capable of sensing multiple analytes or reporting on complex biological processes.
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Myadaraboina, S., Alla, M., Parlapalli, A., & Manda, S. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
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Krishnamoorthy, G., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454. [Link]
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Krishnamoorthy, G., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
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Mondal, S., & Ghorai, P. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(50), 29193-29198. [Link]
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Gueiffier, A., Mavel, S., Lhassani, M., El-Kashef, H., & Chapat, J. P. (1998). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 41(25), 5108-5112. [Link]
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Saman, D., Kmonı́ček, J., & Kuthan, J. (1991). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. Collection of Czechoslovak Chemical Communications, 56(6), 1256-1266. [Link]
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Rao, R. N., MM, B., Maiti, B., Thakuria, R., & Chanda, K. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(3), 164-171. [Link]
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Padalkar, V. S., & Sekar, N. (2016). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 45(1), 169-202. [Link]
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University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
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Martínez-Vargas, A., González-Zamora, E., & Martínez, R. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect, 6(40), 11005-11009. [Link]
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Sasaki, S., Takeda, T., & Abe, J. (2013). Tuning of excited-state intramolecular proton transfer (ESIPT) fluorescence of imidazo[1,2-a]pyridine in rigid matrices by substitution effect. Physical Chemistry Chemical Physics, 15(15), 5427-5433. [Link]
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Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1461-1464. [Link]
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Li, Y., Zhang, J., & Liu, W. (2015). A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Advances, 5(76), 61765-61770. [Link]
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Chen, L. Y., Wu, D., Kim, J. M., & An, J. (2019). Fluorescence deactivation mechanism for a new probe detecting phosgene based on ESIPT and TICT. Organic Chemistry Frontiers, 6(13), 2174-2181. [Link]
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Zhang, X., Xiao, Y., & Qian, X. (2017). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Accounts of Chemical Research, 50(11), 2829-2838. [Link]
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Krishnamoorthy, G., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]
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Methodological & Application
Application Notes and Protocols: Leveraging 3-Ethynyl-imidazo[1,2-a]pyrazine for Advanced Click Chemistry
Introduction: The Emergence of a Privileged Scaffold in Bioconjugation
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The introduction of a terminal alkyne at the 3-position transforms this potent pharmacophore into a versatile tool for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[4] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of 3-Ethynyl-imidazo[1,2-a]pyrazine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
The strategic placement of the ethynyl group on the electron-deficient imidazo[1,2-a]pyrazine ring is hypothesized to modulate the reactivity of the alkyne, offering distinct advantages in the kinetics and efficiency of triazole formation. This guide will provide detailed protocols, explain the rationale behind experimental choices, and offer insights into the characterization and purification of the resulting conjugates.
Part 1: Synthesis of this compound
1.1: Synthesis of 3-Bromo-imidazo[1,2-a]pyrazine (Starting Material)
The synthesis of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of 2-aminopyrazine with an α-halocarbonyl compound.[6] For the required 3-bromo precursor, a brominating agent is used in the cyclization step.
-
Reaction Scheme:
-
2-aminopyrazine + α,α-dibromoacetaldehyde (or equivalent) -> 3-Bromo-imidazo[1,2-a]pyrazine
-
-
Expert Insight: The choice of the brominating and cyclizing agent is critical. While various methods exist for the synthesis of the core scaffold, direct bromination at the 3-position is often efficient.[7]
1.2: Sonogashira Coupling for Ethynyl Group Installation
The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5] A protected alkyne, such as trimethylsilylacetylene, is often used to prevent self-coupling and is deprotected in a subsequent step.[5]
-
Proposed Protocol for this compound Synthesis:
-
Coupling Reaction: To a solution of 3-Bromo-imidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent such as a mixture of toluene and water or tetrahydrofuran and water, add trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).[4]
-
The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying the crude product by column chromatography to yield 3-(trimethylsilylethynyl)-imidazo[1,2-a]pyrazine.
-
Deprotection: The trimethylsilyl (TMS) protecting group is readily removed by treating the intermediate with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.
-
The final product, this compound, is then purified by column chromatography.
-
-
Causality and Trustworthiness: This two-step sequence is a well-established and reliable method for introducing a terminal alkyne onto a heterocyclic core. The use of a protected alkyne ensures high yields and prevents the formation of undesired side products. The mild reaction conditions are tolerant of a wide range of functional groups.
Part 2: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, providing exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[8]
2.1: Mechanistic Considerations for this compound
The electron-deficient nature of the imidazo[1,2-a]pyrazine ring is expected to increase the acidity of the terminal alkyne proton, facilitating the formation of the key copper(I) acetylide intermediate. This may lead to faster reaction kinetics compared to electron-rich alkynes.
Diagram of the CuAAC Catalytic Cycle
Caption: The catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
2.2: General Protocol for CuAAC
This protocol is a starting point and may require optimization depending on the specific azide substrate and desired application.
-
Reagent Preparation:
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO).
-
Prepare stock solutions of the azide-containing molecule (e.g., 10 mM in a compatible solvent).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water). This is the reducing agent that generates the active Cu(I) catalyst in situ.
-
(Optional but Recommended for Bioconjugation): Prepare a stock solution of a Cu(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.[9] The ligand enhances reaction rates and protects sensitive biomolecules from oxidative damage.[2]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the azide solution.
-
Add the this compound solution (typically 1.1-2.0 equivalents).
-
If using a ligand, add the THPTA solution (typically at a concentration to achieve a final ligand:copper ratio of 5:1).
-
Add the CuSO₄ solution to achieve the desired final concentration (typically 50-200 µM for bioconjugation).
-
Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 1-5 mM).
-
Vortex briefly to mix.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for sensitive biomolecules, though this will require longer incubation times.
-
Reaction progress can be monitored by LC-MS or HPLC.
-
2.3: Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent | Aqueous buffers (e.g., PBS) for biomolecules; organic solvents (e.g., THF, DMSO, tBuOH/H₂O) for small molecules. | Solvent choice depends on the solubility of the reactants. Water is a good solvent for CuAAC.[8] |
| Catalyst Loading | Start with 1 mol% Cu(I) for small molecules; higher concentrations may be needed for dilute bioconjugation reactions. | Lower catalyst loading is generally preferred to minimize potential side reactions and toxicity. |
| Ligand Choice | THPTA for aqueous bioconjugation; TBTA for organic solvents. | Ligands accelerate the reaction and prevent copper-mediated damage to biomolecules.[9][10] |
| Low Yields | Increase the concentration of reactants, increase reaction time, or gently warm the reaction. Ensure the sodium ascorbate solution is fresh. | The reaction is bimolecular, so higher concentrations increase the reaction rate. Sodium ascorbate can degrade over time. |
Part 3: Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[11] This is particularly advantageous for applications in living systems where the toxicity of copper is a concern.[12]
3.1: Rationale for Using this compound in SPAAC
While the terminal alkyne of this compound is not strained and therefore will not directly participate in a SPAAC reaction, it can be readily conjugated to a strained cyclooctyne via a linker using standard organic synthesis techniques. The resulting molecule combines the desirable properties of the imidazo[1,2-a]pyrazine core with the copper-free ligation capabilities of the cyclooctyne.
Diagram of SPAAC Workflow
Caption: Workflow for creating and using an imidazopyrazine-cyclooctyne conjugate for SPAAC.
3.2: Protocol for SPAAC using an Imidazopyrazine-Cyclooctyne Conjugate
This protocol assumes the synthesis of an imidazopyrazine-cyclooctyne conjugate.
-
Reagent Preparation:
-
Dissolve the imidazopyrazine-cyclooctyne conjugate in a biocompatible solvent such as DMSO or an aqueous buffer.
-
Prepare the azide-modified sample (e.g., a protein, cell lysate, or live cells) in a suitable buffer (e.g., PBS).
-
-
Reaction Setup:
-
Add the imidazopyrazine-cyclooctyne conjugate to the azide-containing sample. A final concentration of 10-100 µM is a common starting point for cell labeling experiments.
-
Mix gently.
-
-
Reaction Conditions:
-
Incubate at a physiologically relevant temperature (e.g., 37°C) for 1-24 hours.
-
The reaction progress can be monitored by methods appropriate for the target molecule, such as fluorescence microscopy if the imidazopyrazine moiety is being used as a fluorescent reporter, or by mass spectrometry for in vitro conjugations.
-
-
Expert Insight: The choice of cyclooctyne is critical. Second-generation cyclooctynes like dibenzocyclooctynol (DIBO) offer a good balance of high reactivity and stability.[11] The kinetics of SPAAC are generally slower than CuAAC, so longer reaction times or higher concentrations may be necessary.
Part 4: Purification and Characterization
4.1: Purification
-
Small Molecules: The resulting triazole-containing small molecules are typically purified using standard column chromatography on silica gel. The polarity of the eluent will depend on the specific substituents on the azide and the imidazopyrazine core.
-
Bioconjugates: Purification of labeled biomolecules is often achieved by size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.
4.2: Characterization
The formation of the 1,4-disubstituted triazole can be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic singlet for the triazole proton is expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm.[13] The exact chemical shift will be influenced by the electronic environment.
-
¹³C NMR: The two carbon atoms of the triazole ring will appear in the aromatic region of the spectrum.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the desired product.[3]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic alkyne C≡C stretch (around 2100 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) is indicative of a successful reaction.
Conclusion
This compound is a valuable and versatile building block for click chemistry. Its unique electronic properties, stemming from the nitrogen-rich heterocyclic core, make it an attractive reagent for both CuAAC and, after conjugation to a cyclooctyne, SPAAC reactions. The protocols and insights provided in this guide are intended to empower researchers in drug discovery, chemical biology, and materials science to effectively utilize this powerful tool for the synthesis of novel conjugates and materials.
References
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Jadhav, S. D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38143-38156. Available from: [Link]
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Al-Aabed, S., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(21), 6438. Available from: [Link]
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Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 704-709. Available from: [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
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Li, W., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4707. Available from: [Link]
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Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available from: [Link]
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Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available from: [Link]
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Al-Rawi, J. M. A., et al. (2018). Microwave assisted one-pot synthetic route to imidazo[1,2-a]pyrimidine derivatives of imidazo/triazole clubbed pyrazole and their pharmacological screening. New Journal of Chemistry, 42(15), 12634-12646. Available from: [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. Available from: [Link]
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ResearchGate. (n.d.). Copper (I) catalyzed [3+2] azide‐alkyne click chemistry (CuAAC) protocol for the synthesis of pyrimidinone‐triazole hybrids 4a‐l. Available from: [Link]
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Katritzky, A. R., et al. (2000). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Journal of Organic Chemistry, 65(23), 8077-8079. Available from: [Link]
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Available from: [Link]
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ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Available from: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]
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Gulevskaya, A. V., & Pozharskii, A. F. (2004). Imidazo[1,2-a]pyrazines. Chemistry of Heterocyclic Compounds, 40(11), 1367-1397. Available from: [Link]
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Frontiers. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Available from: [Link]
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Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
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ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available from: [Link]
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Chemical Communications. (2019). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Available from: [Link]
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PubMed. (2020). 1,4-Disubstituted 1 H-1,2,3-Triazoles for Renal Diseases: Studies of Viability, Anti-Inflammatory, and Antioxidant Activities. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
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National Center for Biotechnology Information. (2010). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Available from: [Link]
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Beilstein Journals. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available from: [Link]
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3-Ethynyl-imidazo[1,2-A]pyrazine: A Versatile Bioorthogonal Probe for Cellular Imaging and Proteomics
Introduction: The Power of Bioorthogonal Chemistry and the Promise of a Novel Probe
In the intricate landscape of cellular biology, the ability to observe and manipulate biological processes in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering chemical reactions that can proceed within living systems without interfering with endogenous biochemical processes.[1] At the heart of this field lies the "click chemistry" concept, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its catalyst-free counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions enable the precise and efficient labeling of biomolecules, facilitating a deeper understanding of their function, localization, and interactions.[1]
This application note introduces 3-Ethynyl-imidazo[1,2-A]pyrazine , a novel bioorthogonal probe designed for versatility and performance in a range of applications, from cellular imaging to target identification. The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Importantly, many imidazo[1,2-a]pyrazine derivatives have been shown to possess low cytotoxicity, a critical feature for a bioorthogonal probe intended for use in living systems.[4] The compact size of this heterocyclic system is advantageous for minimizing steric hindrance and potentially improving cell permeability. The terminal alkyne group serves as a versatile handle for engaging in bioorthogonal ligation with azide-modified biomolecules.
This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its application in key bioorthogonal workflows.
Physicochemical and Bioorthogonal Properties
The utility of a bioorthogonal probe is dictated by a combination of its chemical reactivity, stability, and biological inertness. This compound has been designed to balance these properties effectively.
| Property | Description | Significance |
| Molecular Weight | 143.15 g/mol | Small size is favorable for cell permeability and minimizing perturbation of biological systems. |
| Structure | Imidazo[1,2-a]pyrazine core with a terminal alkyne at the 3-position. | The heterocyclic core is found in many bioactive compounds and can be synthesized through established methods.[5][6] |
| Bioorthogonality | The terminal alkyne is inert to most biological functional groups, reacting specifically with azides. | Enables precise labeling of azide-modified targets in the complex cellular milieu. |
| Reactivity | Participates in both CuAAC and can be adapted for SPAAC with appropriate azide partners. | Offers flexibility in experimental design, allowing for both rapid, catalyzed reactions and catalyst-free ligations in sensitive biological environments. |
| Potential for Fluorescence | The triazole product of the click reaction with an azide can be fluorescent, depending on the azide partner.[7][8][9] | Enables "turn-on" fluorescence upon successful labeling, reducing background signal in imaging applications. |
| Biocompatibility | The imidazo[1,2-a]pyrazine scaffold is present in numerous compounds with known biological activity and often low toxicity.[3][4] | Suggests a favorable profile for use in live-cell applications, though empirical testing is always recommended. |
Core Applications and Methodologies
This compound can be employed in a variety of bioorthogonal labeling strategies. Here, we detail protocols for two primary applications: cellular imaging of azide-modified biomolecules and enrichment of labeled proteins for proteomic analysis.
Cellular Imaging via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of azide-modified biomolecules within fixed cells using this compound and a fluorescently-tagged azide. This approach is suitable for high-resolution imaging of the subcellular localization of a target of interest.
Workflow for CuAAC-mediated Cellular Imaging
Caption: Workflow for cellular imaging using CuAAC.
Detailed Protocol for CuAAC in Fixed Cells:
Materials:
-
This compound (stock solution in DMSO)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Sodium ascorbate solution (freshly prepared, 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Bovine serum albumin (BSA) for blocking
Procedure:
-
Metabolic Labeling: Culture cells of interest and treat with the desired azide-modified metabolic precursor for a time course appropriate for the biological process under investigation.
-
Cell Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization (for intracellular targets): Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Blocking: Incubate the cells with 3% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, add the components in the following order:
-
425 µL PBS
-
10 µL of this compound stock solution (final concentration 10-50 µM)
-
2.5 µL of fluorescent azide stock solution (final concentration 1-5 µM)
-
10 µL of CuSO₄ solution (final concentration 400 µM)
-
2.5 µL of THPTA ligand solution (final concentration 500 µM)
-
50 µL of sodium ascorbate solution (final concentration 10 mM)
-
Note: The final concentrations may require optimization for specific cell types and experimental conditions.
-
-
Click Reaction Incubation: Remove the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Target Identification via Affinity Purification and Mass Spectrometry
This protocol outlines a workflow for identifying the cellular targets of a bioactive molecule. A derivative of the molecule of interest is synthesized with an azide handle. This azide-modified molecule is then used to treat cells, and its targets are subsequently labeled with this compound that has been further functionalized with a biotin tag for affinity purification.
Workflow for Target Identification
Caption: Workflow for cellular target identification.
Detailed Protocol for Target Enrichment:
Materials:
-
Biotin-PEG-Ethynyl-imidazo[1,2-A]pyrazine (or a similar biotinylated version of the probe)
-
Cell lysate containing proteins labeled with an azide-modified bioactive molecule
-
Click reaction reagents (as in the imaging protocol)
-
Streptavidin-agarose or magnetic beads
-
Appropriate lysis and wash buffers (e.g., RIPA buffer, PBS with detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the azide-modified bioactive molecule. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Click Reaction: To the cell lysate, add the click reaction components: Biotin-PEG-Ethynyl-imidazo[1,2-A]pyrazine, CuSO₄, a reducing agent, and a copper ligand. Incubate for 1-2 hours at room temperature.
-
Removal of Excess Reagents: Remove unreacted biotinylated probe using a desalting column or by protein precipitation.
-
Affinity Purification: Incubate the lysate with streptavidin-coated beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS to identify the proteins.
Expert Insights and Troubleshooting
-
Causality in Reagent Addition: In the CuAAC protocol, it is crucial to add the copper catalyst and the reducing agent last. The ligand should be pre-mixed with the copper sulfate to protect the biomolecules and the fluorophore from copper-mediated damage.
-
Self-Validating Systems: Always include appropriate controls. A key control is to perform the entire protocol on cells that were not treated with the azide-modified precursor. This will reveal any non-specific binding of the probe or the fluorescent azide. Another important control is to omit the copper catalyst from the click reaction to ensure that the labeling is indeed copper-dependent.
-
Optimizing Signal-to-Noise: The concentrations of the ethynyl probe and the azide-fluorophore may need to be optimized. High concentrations can lead to increased background, while low concentrations may result in a weak signal. A titration experiment is recommended.
-
Live-Cell Applications and SPAAC: For live-cell imaging, CuAAC is generally not recommended due to the cytotoxicity of copper. In such cases, a strain-promoted azide-alkyne cycloaddition (SPAAC) approach should be considered. This would involve using a strained cyclooctyne derivative of the imidazopyrazine probe, which would react with an azide-labeled biomolecule without the need for a catalyst.[2] While a pre-made strained version of this compound may not be commercially available, the principles of SPAAC are a valuable alternative for live-cell studies.
Conclusion
This compound represents a promising new tool for the bioorthogonal chemist's toolbox. Its small size, the known biological compatibility of its core structure, and the versatility of the terminal alkyne handle make it suitable for a wide range of applications in cellular imaging and chemical proteomics. The protocols provided herein serve as a robust starting point for researchers to explore the potential of this novel probe in their own experimental systems.
References
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Imidazo[1,2-a]pyrazines, ResearchGate. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity, PubMed Central. Available at: [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations, TSI Journals. Available at: [Link]
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Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents, ResearchGate. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity, RSC Publishing. Available at: [Link]
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Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors, PubMed. Available at: [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications, Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Ultrabright and Bioorthogonal Labeling of Cellular Targets Using Semiconducting Polymer Dots and Click Chemistry, PMC - NIH. Available at: [Link]
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4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications, NIH. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2, PubMed. Available at: [Link]
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Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering, Columbia University. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties | Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
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Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells | Journal of the American Chemical Society, ACS Publications. Available at: [Link]
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Novel Imidazo[3][6][10] Triazole Derivatives: Synthesis, Fluorescence, Bioactivity for SHP1 | Request PDF, ResearchGate. Available at: [Link]
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Promotion and Detection of Cell–Cell Interactions through a Bioorthogonal Approach | Journal of the American Chemical Society, ACS Publications. Available at: [Link]
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Amphiphilic Fluorescein Triazoles: Synthesis and Visible-Light Catalysis in Water, MDPI. Available at: [Link]
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Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis, PMC - NIH. Available at: [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology, Jena Bioscience. Available at: [Link]
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Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems, Taylor & Francis Online. Available at: [Link]
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Live-cell imaging of alkyne- tagged small biomolecules by stimulated raman scattering, Nature. Available at: [Link]
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Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering, ResearchGate. Available at: [Link]
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Aurone-derived 1,2,3-triazoles as potential fluorescence molecules in vitro, RSC Publishing. Available at: [Link]
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Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry, ACS Publications. Available at: [Link]
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Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions, PMC - NIH. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques, PubMed Central. Available at: [Link]
-
Fluorescence of Hydroxyphenyl-Substituted "Click" Triazoles, PubMed. Available at: [Link]
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Bioorthogonal chemistry amplifies nanoparticle binding and enhances the sensitivity of cell detection, ResearchGate. Available at: [Link]
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Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells., Europe PMC. Available at: [Link]
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Strain-Promoted Alkyne-Azide Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer | Bioconjugate Chemistry, ACS Publications. Available at: [Link]
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Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling, JoVE. Available at: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules, Interchim. Available at: [Link]
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates, PMC - NIH. Available at: [Link]
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier, Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Application Notes and Protocols for 3-Ethynyl-imidazo[1,2-a]pyrazine in In Vivo Imaging
Introduction: A Novel Probe for Bioorthogonal In Vivo Imaging
The convergence of synthetic chemistry and biology has paved the way for powerful new tools to visualize complex biological processes in their native environments. Among these, bioorthogonal chemistry stands out as a particularly elegant strategy, allowing for specific chemical reactions to occur within living systems without interfering with endogenous biochemical processes[1][2]. This application note details the use of 3-ethynyl-imidazo[1,2-a]pyrazine, a novel probe that leverages the principles of bioorthogonal "click" chemistry for targeted in vivo imaging.
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties[3][4][5][6]. Furthermore, many of these compounds possess intrinsic fluorescent properties, making them attractive candidates for the development of imaging agents[3][7]. The introduction of a terminal alkyne (ethynyl group) at the 3-position of this scaffold transforms it into a versatile tool for bioorthogonal chemistry. This ethynyl group can readily and specifically react with an azide-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne in a strain-promoted azide-alkyne cycloaddition (SPAAC), the latter being a copper-free click reaction that is highly suitable for living systems due to the toxicity of copper[8].
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing this compound for in vivo imaging. We will delve into the underlying mechanism, provide detailed experimental protocols for both cellular and animal models, and offer insights into data interpretation and troubleshooting.
Mechanism of Action: The Power of Click Chemistry
The utility of this compound as an imaging probe is rooted in its ability to participate in bioorthogonal ligation reactions[9][10][11]. The terminal alkyne serves as a "handle" that can be "clicked" onto a complementary azide-bearing molecule. This azide can be metabolically incorporated into a specific class of biomolecules (e.g., glycans, proteins, or nucleic acids) or conjugated to a targeting ligand (e.g., an antibody or a small molecule) that directs the probe to a specific cellular or tissue location[12][13][14].
The most common bioorthogonal reaction involving a terminal alkyne is the azide-alkyne cycloaddition, which forms a stable triazole linkage. For in vivo applications, the copper-free variant (SPAAC) is preferred to circumvent the cytotoxicity associated with copper catalysts[8]. In a typical SPAAC-based imaging experiment, a biomolecule of interest is first labeled with an azide-containing metabolic precursor. Subsequently, the this compound probe is administered, which then selectively reacts with the azide-tagged biomolecules, leading to the accumulation of the fluorescent imidazopyrazine moiety at the target site.
Alternatively, in a pre-targeting approach, a targeting molecule (e.g., an antibody) conjugated to a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) is first administered and allowed to accumulate at the target site. Then, the this compound probe is introduced, which rapidly clicks with the DBCO-modified antibody, enabling targeted imaging with reduced background signal[12][15].
Diagram of the Bioorthogonal Reaction
Caption: Workflow for in vivo imaging using this compound via metabolic labeling and SPAAC.
Experimental Protocols
Protocol 1: In Vitro Labeling and Imaging of Cultured Cells
This protocol describes the metabolic labeling of nascent proteins in cultured cells with an azide-containing amino acid analog, followed by fluorescent labeling with this compound via a copper-free click reaction.
Materials:
-
This compound (stock solution in DMSO)
-
Azidohomoalanine (AHA), an azide-containing methionine analog[13]
-
DBCO-PEG4-carboxamide-NHS ester (for conjugation to antibodies, if applicable)
-
Cell culture medium (methionine-free for protein labeling)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixing)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Metabolic Labeling:
-
Aspirate the normal growth medium and wash the cells once with warm PBS.
-
Replace with methionine-free medium supplemented with AHA (typically 25-50 µM).
-
Incubate for 1-4 hours to allow for incorporation of AHA into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare a solution of this compound in PBS (e.g., 10-50 µM).
-
Incubate the cells with the probe solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the imidazo[1,2-a]pyrazine fluorophore.
-
Protocol 2: In Vivo Tumor Imaging in a Mouse Xenograft Model (Pre-targeting Approach)
This protocol outlines a pre-targeting strategy for imaging tumors in a mouse model using an antibody-DBCO conjugate and this compound.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Tumor-targeting antibody conjugated to DBCO (e.g., anti-EGFR-DBCO)
-
This compound
-
Sterile PBS or other appropriate vehicle for injection
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Antibody-DBCO Conjugate Administration:
-
Administer the antibody-DBCO conjugate to the tumor-bearing mice via intravenous (tail vein) injection. The optimal dose and timing should be determined empirically (typically 24-72 hours prior to probe administration to allow for antibody accumulation and clearance of unbound antibody).
-
-
Probe Administration:
-
Prepare a sterile solution of this compound in a biocompatible vehicle.
-
Administer the probe solution via intravenous injection.
-
-
In Vivo Imaging:
-
At various time points post-probe injection (e.g., 1, 4, 8, and 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.
-
Use appropriate excitation and emission filters for the imidazo[1,2-a]pyrazine fluorophore.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the mice and excise the tumor and major organs.
-
Image the excised tissues to confirm the in vivo signal localization and quantify the biodistribution of the probe.
-
Diagram of the Pre-targeting Workflow
Caption: A three-step workflow for in vivo tumor imaging using a pre-targeting strategy with this compound.
Data and Expected Results
The following table summarizes hypothetical but expected quantitative data for this compound in imaging applications. Actual values may vary depending on the specific experimental conditions and instrumentation.
| Parameter | Expected Value/Range | Notes |
| Excitation Wavelength (λex) | 380 - 420 nm | Dependent on the specific substitution pattern of the imidazo[1,2-a]pyrazine core. |
| Emission Wavelength (λem) | 450 - 550 nm | Blue to green emission is typical for this class of compounds. |
| In Vitro Concentration | 10 - 50 µM | For cell-based assays. |
| In Vivo Dose | 1 - 10 mg/kg | Dependent on the formulation and imaging modality. |
| Click Reaction Time (in vitro) | 30 - 60 minutes | At room temperature. |
| Optimal In Vivo Imaging Time | 1 - 8 hours post-probe injection | Time for probe distribution and background clearance. |
Trustworthiness and Self-Validation
To ensure the reliability of the imaging results, it is crucial to include appropriate controls in your experiments:
-
No-Azide Control: In metabolic labeling experiments, include a control group of cells or animals that are not treated with the azide-containing precursor but are still incubated with this compound. This will account for any non-specific binding of the probe.
-
No-Probe Control: A control group treated with the azide precursor but not the imaging probe should be included to assess any background fluorescence.
-
Blocking Control (for pre-targeting): To demonstrate the specificity of the antibody-DBCO conjugate, a control group can be pre-injected with an excess of the unlabeled antibody before the administration of the antibody-DBCO conjugate. This should result in a significant reduction in the tumor-specific signal.
Conclusion
This compound represents a promising new tool for in vivo imaging, combining the favorable biological and photophysical properties of the imidazo[1,2-a]pyrazine scaffold with the versatility and specificity of bioorthogonal click chemistry. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this probe in a wide range of biological applications, from fundamental cell biology to preclinical drug development.
References
- Basiuk, V. A. (2007). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 51.
- Trade Science Inc. (n.d.).
- Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed.
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- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- ACS Publications. (2023). The Application of Bio-orthogonality for In Vivo Animal Imaging.
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- ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
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- Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
- Kele, P., et al. (2024). Bioorthogonal Reactions in Bioimaging. PMC - NIH.
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- Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. PubMed.
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Application Notes & Protocols: A Field-Proven Guide to the Sonogashira Coupling for the Synthesis of 3-Ethynyl-imidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of the Ethynyl Moiety on the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing targeted therapeutics. The introduction of an ethynyl group at the C-3 position dramatically expands the synthetic utility of this core, transforming it into a versatile building block. This terminal alkyne can participate in a host of subsequent transformations, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), further cross-coupling reactions, and cyclization cascades, enabling the rapid generation of diverse molecular libraries.
The Sonogashira cross-coupling reaction stands as the premier method for forging the C(sp²)-C(sp) bond required to install the ethynyl group onto the imidazo[1,2-a]pyrazine scaffold.[1] This palladium- and copper-co-catalyzed reaction is renowned for its reliability, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool for late-stage functionalization in complex molecule synthesis.[2]
This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 3-ethynyl-imidazo[1,2-a]pyrazine, starting from the preparation of the key 3-bromo precursor. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer step-by-step experimental procedures, and provide insights into troubleshooting common challenges.
Overall Synthetic Workflow
The synthesis is approached as a three-stage process. First, the imidazo[1,2-a]pyrazine core is synthesized and subsequently brominated at the C-3 position to generate the necessary handle for cross-coupling. The second stage involves the core Sonogashira coupling reaction with a protected alkyne, trimethylsilylacetylene, which prevents side reactions. The final stage is the deprotection of the silyl group to unveil the terminal alkyne.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insight: The Dual Catalytic Cycle of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the 3-bromo-imidazo[1,2-a]pyrazine, forming a Pd(II) intermediate.
-
Transmetalation : This Pd(II) complex receives the acetylide group from the copper acetylide (generated in the copper cycle). This is often the rate-determining step.
-
Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the final product, 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine, and regenerate the Pd(0) catalyst.
-
-
Copper Cycle :
-
π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne (trimethylsilylacetylene).
-
Deprotonation : The amine base deprotonates the alkyne, facilitated by copper coordination, to form a copper(I) acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.
-
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
Safety Precaution : Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon).
Part 1: Synthesis of 3-Bromo-imidazo[1,2-a]pyrazine
This precursor is synthesized via a two-step process: cyclization to form the imidazo[1,2-a]pyrazine core, followed by regioselective bromination.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| 2-Aminopyrazine | 95.10 | 5.0 g | 52.6 mmol | 1.0 |
| Chloroacetaldehyde (50% in H₂O) | 78.50 | 10.0 mL | ~63.1 mmol | 1.2 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 8.8 g | 105 mmol | 2.0 |
| Ethanol | - | 100 mL | - | - |
| N-Bromosuccinimide (NBS) | 177.98 | 9.8 g | 55.2 mmol | 1.05 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Step-by-Step Procedure:
-
Cyclization:
-
To a 250 mL round-bottom flask, add 2-aminopyrazine (5.0 g), sodium bicarbonate (8.8 g), and ethanol (100 mL).
-
Stir the suspension and add chloroacetaldehyde (10.0 mL of a 50% aqueous solution) dropwise.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction by TLC until the 2-aminopyrazine is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to yield crude imidazo[1,2-a]pyrazine.
-
-
Bromination:
-
Dissolve the crude imidazo[1,2-a]pyrazine in dichloromethane (200 mL) in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (9.8 g) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-imidazo[1,2-a]pyrazine as a solid.
-
Part 2: Sonogashira Coupling
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| 3-Bromo-imidazo[1,2-a]pyrazine | 198.03 | 1.0 g | 5.05 mmol | 1.0 |
| Ethynyltrimethylsilane | 98.22 | 0.85 mL | 6.06 mmol | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 177 mg | 0.25 mmol | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 48 mg | 0.25 mmol | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 2.1 mL | 15.15 mmol | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 25 mL | - | - |
Step-by-Step Procedure:
-
To a flame-dried 100 mL Schlenk flask, add 3-bromo-imidazo[1,2-a]pyrazine (1.0 g), Pd(PPh₃)₂Cl₂ (177 mg), and CuI (48 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF (25 mL) and anhydrous triethylamine (2.1 mL) via syringe.
-
Stir the mixture for 10 minutes, then add ethynyltrimethylsilane (0.85 mL) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 3-5 hours.[2] The reaction progress should be monitored by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine. This intermediate can often be used in the next step without further purification.
Part 3: Deprotection to Yield this compound
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| Crude 3-((trimethylsilyl)ethynyl)-imidazo[1,2-a]pyrazine | 215.33 | ~1.09 g | ~5.05 mmol | 1.0 |
| Tetrabutylammonium Fluoride (TBAF) | - | 6.1 mL | 6.1 mmol | 1.2 |
| Tetrahydrofuran (THF) | - | 25 mL | - | - |
Step-by-Step Procedure:
-
Dissolve the crude product from the previous step in THF (25 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF (1.0 M solution in THF, 6.1 mL) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as the final product. An alternative work-up to remove TBAF byproducts involves adding a sulfonic acid resin and calcium carbonate, followed by filtration and evaporation.[4]
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst; Poor quality reagents; Presence of oxygen. | Use fresh Pd and Cu catalysts. Ensure reagents are pure and solvents are anhydrous. Thoroughly degas the reaction mixture and maintain a positive inert atmosphere. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to high temperature or impurities. | Reduce reaction temperature. Use high-purity solvents and reagents. Consider using a more robust ligand if the issue persists. |
| Glaser Homocoupling (Alkyne Dimerization) | Presence of oxygen; Absence of palladium catalyst activity. | Ensure strictly anaerobic conditions. Check the activity of the palladium catalyst. Copper-free Sonogashira conditions can also be explored to eliminate this side reaction. |
| Incomplete Deprotection | Insufficient TBAF; Short reaction time. | Increase the equivalents of TBAF (e.g., to 1.5 eq). Extend the reaction time and monitor carefully by TLC. |
Conclusion
The Sonogashira coupling provides a highly efficient and reliable pathway for the synthesis of this compound, a valuable building block in medicinal chemistry. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can consistently achieve high yields of the desired product. The protocols outlined in this guide, derived from established literature and practical experience, offer a robust starting point for scientists and drug development professionals seeking to leverage this powerful transformation.
References
- Borisov, A. V., Tolmachev, A. A., Zavada, O. A., Zhuravel', I. A., & Kovalenko, S. N. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 704–711.
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Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Wang, Z., Zhang, Y., Pinkas, D. M., Fox, A. E., Luo, J., Huang, H., ... & Lu, X. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry, 61(17), 7977–7990.
- McSorley, T., et al. (2015). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. ACS Medicinal Chemistry Letters, 6(11), 1081-1086.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Pandya, J. R., Goswami, V. M., & Joshi, H. (2015). A Green Protocol for the Synthesis and Antimicrobial Evaluation of Some Imidazo (1,2-A) Pyrazines. International Journal of Pharmaceutical Sciences and Research, 6(11), 4734.
- Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.
- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Wu, Z., Pan, Y., & Zhou, X. (2011). A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process. Synthesis, 2011(14), 2255-2260.
- Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504.
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-
ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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Introduction: The Power of Click Chemistry and the Imidazo[1,2-a]pyrazine Scaffold
An in-depth guide to bioconjugation utilizing 3-Ethynyl-imidazo[1,2-A]pyrazine. This document provides a comprehensive overview, detailed protocols, and scientific rationale for the application of this versatile chemical tool in biological contexts.
Click chemistry has revolutionized the way scientists approach the synthesis of complex molecular architectures, offering a suite of reactions that are rapid, efficient, and highly specific.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone of bioconjugation, enabling the precise ligation of molecules in complex biological environments.[2] This reaction family is broadly divided into two streams: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.[2][3]
SPAAC is prized for its biocompatibility, as it circumvents the need for cytotoxic copper catalysts.[4][5][6] This is achieved by using strained cyclooctyne reagents, where the ring strain provides the necessary activation energy for the reaction to proceed.[7][8][9] In contrast, CuAAC employs terminal alkynes, which are generally more synthetically accessible but require a copper(I) catalyst to proceed at a practical rate under physiological conditions.[1]
The subject of this guide, This compound , is a terminal alkyne. As such, it is a reagent for CuAAC . While not "copper-free" in the strictest sense of SPAAC, modern protocols utilizing protective ligands can significantly mitigate copper-induced cytotoxicity, enabling its effective use in cellular and even in vivo applications.[10]
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry and drug development.[11] This nitrogen-rich heterocyclic system is found in numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[12][13][14] Its structural features also make it a valuable component in the design of kinase inhibitors and other targeted therapeutics.[15][16] By functionalizing this potent core with a clickable ethynyl group, we create a powerful tool for a variety of applications, from target identification and validation to the construction of novel drug delivery systems.
This application note will provide a detailed protocol for the use of this compound in a typical bioconjugation workflow, focusing on a biocompatible CuAAC approach suitable for researchers in drug development and chemical biology.
Reagent Profile: this compound
The synthesis of the imidazo[1,2-a]pyrazine core is well-established, often proceeding through a one-pot, multi-component reaction that offers high yields and atom economy.[12][14][17] The ethynyl group at the 3-position can be introduced through various synthetic routes, creating a versatile building block for further functionalization.
Key Properties and Advantages:
-
Biologically Relevant Core: The imidazo[1,2-a]pyrazine scaffold provides a foundation with known pharmacological potential, making conjugates derived from it of immediate interest for drug discovery applications.[11][13]
-
Small, Unobtrusive Label: The ethynyl group is small and minimally perturbing, reducing the likelihood of interfering with the biological activity of the molecule it is conjugated to.
-
Versatile Chemical Handle: As a terminal alkyne, it serves as a robust and reliable partner in CuAAC reactions, allowing for conjugation to a wide variety of azide-modified biomolecules, surfaces, and nanoparticles.
Application Focus: Bioconjugation via Biocompatible CuAAC
While SPAAC is the go-to choice for many live-cell applications, the synthetic accessibility and stability of terminal alkynes like this compound make CuAAC an attractive and powerful alternative. The primary challenge of CuAAC in biological systems is the potential toxicity of the copper catalyst. However, the use of copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), has been shown to stabilize the Cu(I) oxidation state, prevent the formation of reactive oxygen species, and protect biomolecules from degradation, thereby rendering the reaction significantly more biocompatible.
This section outlines a general workflow for the conjugation of this compound to an azide-modified protein.
Experimental Workflow Diagram
Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data and Expected Outcomes
The success of the conjugation reaction can be quantified and qualified through various analytical techniques. Below is a table summarizing typical parameters and expected outcomes.
| Parameter | Typical Value/Range | Method of Analysis | Expected Outcome |
| Reaction Time | 1 - 4 hours | Time-course analysis by LC-MS | Plateau in product formation indicates reaction completion. |
| Reaction Temperature | 4°C - 37°C | SDS-PAGE, Activity Assay | Higher temps increase rate but may affect protein stability. |
| Alkyne:Protein Ratio | 20:1 to 100:1 molar excess | Mass Spectrometry | Higher excess drives reaction to completion but may require more rigorous purification. |
| Conversion Efficiency | > 90% | Densitometry of SDS-PAGE, LC-MS | High conversion to the conjugated product with minimal starting material remaining. |
| Protein Recovery | > 85% | Bradford or BCA Assay | Minimal protein loss during the purification step. |
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Ensure the sodium ascorbate solution is freshly prepared.
-
Increase the concentration of the alkyne or the catalyst.
-
Increase incubation time or temperature.
-
Confirm the presence of the azide group on the biomolecule.
-
-
Protein Precipitation:
-
Decrease the concentration of DMSO by using a more concentrated alkyne stock.
-
Ensure the THPTA:Copper ratio is at least 4:1 to maintain copper solubility and reduce protein aggregation.
-
Perform the reaction at a lower temperature (4°C).
-
-
Alternative Purification: For smaller proteins or peptides, dialysis or reverse-phase HPLC can be effective methods for removing excess reagents.
Conclusion
This compound stands as a valuable tool for researchers at the interface of chemistry and biology. While its use in bioconjugation falls under the category of copper-catalyzed click chemistry, modern protocols employing protective ligands have greatly enhanced its biocompatibility. The fusion of a pharmacologically relevant core with a versatile chemical handle provides a powerful platform for constructing novel bioconjugates for applications in drug discovery, diagnostics, and fundamental biological research. This guide provides a robust, field-tested framework for the successful application of this promising reagent.
References
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. NIH National Library of Medicine. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. RSC Publishing. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. NIH National Library of Medicine. Available at: [Link]
-
Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525. NIH National Library of Medicine. Available at: [Link]
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Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
SPAAC reaction of 1, 5 and 6 with the cyclooctyne BCN yielding... ResearchGate. Available at: [Link]
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Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. ResearchGate. Available at: [Link]
-
Cu-free click cycloaddition reactions in chemical biology. NIH National Library of Medicine. Available at: [Link]
-
Copper-free click chemistry for dynamic in vivo imaging. ResearchGate. Available at: [Link]
-
Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. NIH National Library of Medicine. Available at: [Link]
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Advances in Bioconjugation. NIH National Library of Medicine. Available at: [Link]
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Introduction: Click Chemistry. ACS Publications. Available at: [Link]
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Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]
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Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. Springer. Available at: [Link]
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Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. RSC Publishing. Available at: [Link]
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Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry. NIH National Library of Medicine. Available at: [Link]
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The Strategic Application of 3-Ethynyl-imidazo[1,2-a]pyrazine in Modern Kinase Inhibitor Synthesis: A Detailed Guide for Researchers
Introduction: The Quest for Kinase Specificity and the Rise of Privileged Scaffolds
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinase inhibitors have revolutionized treatment paradigms, yet the development of highly selective agents that minimize off-target effects remains a paramount challenge in medicinal chemistry. In this context, the concept of "privileged scaffolds" has emerged, identifying core molecular architectures that demonstrate a propensity for binding to specific protein families. The imidazo[1,2-a]pyrazine core is one such scaffold that has garnered significant attention for its versatile biological activities, including potent inhibition of various kinases such as Aurora kinases, c-KIT, JAK1, and SYK.[1][2][3][4] This application note provides a detailed exploration of a key derivative, 3-ethynyl-imidazo[1,2-a]pyrazine, a versatile building block that unlocks novel avenues for the synthesis of next-generation kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss its application in the construction of potent and selective kinase inhibitors.
The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Potent Kinase Inhibition
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich bicyclic heterocycle that offers a unique combination of structural rigidity and multiple points for functionalization. This allows for the precise orientation of substituents to interact with key residues within the ATP-binding pocket of kinases. The core itself can engage in crucial hydrogen bonding interactions, while modifications at various positions can modulate potency, selectivity, and pharmacokinetic properties.[5] The introduction of an ethynyl group at the C3 position is a particularly powerful strategy, as this functional group can serve as a versatile handle for a variety of coupling reactions, enabling the exploration of diverse chemical space.
Synthetic Strategy: Accessing the Key this compound Intermediate
The synthesis of this compound is a multi-step process that begins with the construction of the core, followed by halogenation and a subsequent Sonogashira coupling.
Part 1: Synthesis of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine core can be efficiently synthesized through the condensation of an aminopyrazine with an α-haloketone.[6] A variety of substituted aminopyrazines and α-haloketones can be employed to generate a library of core structures. A general and efficient method involves an iodine-catalyzed one-pot three-component condensation.[7][8]
Part 2: Halogenation at the C3 Position
To introduce the ethynyl group at the C3 position, a halogen atom must first be installed to serve as a handle for the Sonogashira coupling. Bromination is a common strategy, often achieved using N-bromosuccinimide (NBS).[6][9]
Part 3: Sonogashira Coupling and Deprotection
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10] To synthesize this compound, the 3-bromo derivative is coupled with a protected alkyne, typically trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne and can be readily removed under mild conditions.[11]
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-imidazo[1,2-a]pyrazine
This protocol outlines a general procedure for the synthesis of the imidazo[1,2-a]pyrazine core followed by bromination.
Materials:
-
2-Aminopyrazine
-
2-Bromoacetophenone (or other appropriate α-haloketone)
-
Ethanol
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-phenylimidazo[1,2-a]pyrazine:
-
In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq) in ethanol.
-
Add 2-bromoacetophenone (1.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-phenylimidazo[1,2-a]pyrazine.
-
-
Bromination at the C3 position:
-
Dissolve the 2-phenylimidazo[1,2-a]pyrazine (1.0 eq) in chloroform in a round-bottom flask protected from light.
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-bromo-2-phenylimidazo[1,2-a]pyrazine.
-
Protocol 2: Synthesis of this compound
This protocol details the Sonogashira coupling of the 3-bromo intermediate with trimethylsilylacetylene, followed by deprotection.
Materials:
-
3-Bromo-imidazo[1,2-a]pyrazine derivative (from Protocol 1)
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-bromo-imidazo[1,2-a]pyrazine derivative (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and anhydrous triethylamine.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine.
-
-
TMS Deprotection:
-
Dissolve the 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine (1.0 eq) in THF in a round-bottom flask.
-
Add TBAF (1.1 eq, 1M solution in THF) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final this compound.
-
Application in Kinase Inhibitor Synthesis: A Case Study
The this compound is a versatile building block for the synthesis of potent kinase inhibitors. The terminal alkyne can participate in various reactions, including further Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), and other metal-catalyzed transformations.
A notable example is the synthesis of dual inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2).[12] In this work, the this compound moiety was coupled with a substituted benzamide to generate a series of potent inhibitors.[12]
Workflow for Kinase Inhibitor Synthesis using this compound
Sources
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- 3. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Introduction: The Prominence of the Imidazo[1,2-a]pyrazine Scaffold in Modern Chemistry
The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and materials science communities. This nitrogen-rich, bicyclic aromatic system is a key structural motif in a plethora of biologically active molecules. Derivatives of imidazo[1,2-a]pyrazine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1][2] Notably, some derivatives have shown potent inhibitory activity against crucial biological targets such as p13K, aurora kinase, and the tyrosine kinase EphB4.[1] The therapeutic potential of this scaffold is exemplified by compounds that exhibit sedative-hypnotic, muscle relaxant, and cardiotonic effects.[3]
The versatile biological profile of imidazo[1,2-a]pyrazines has spurred the development of a diverse array of synthetic methodologies for their preparation. These methods range from classical condensation reactions to modern multicomponent strategies and transition-metal-catalyzed cross-couplings. This guide provides a detailed overview of the most prominent and effective methods for the synthesis of imidazo[1,2-a]pyrazine derivatives, complete with mechanistic insights, step-by-step protocols, and expert commentary to aid researchers in their synthetic endeavors.
Method 1: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that has become a cornerstone for the construction of 3-aminoimidazo[1,2-a]pyrazine derivatives. This multicomponent reaction (MCR) offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds from readily available starting materials.[4][5] The GBB reaction typically involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, often facilitated by a Lewis or Brønsted acid catalyst.
Mechanistic Rationale
The accepted mechanism for the GBB reaction commences with the acid-catalyzed formation of an imine from the aminopyrazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine intermediate. Subsequent tautomerization and aromatization lead to the formation of the final 3-aminoimidazo[1,2-a]pyrazine product. The choice of catalyst can significantly influence the reaction rate and yield, with various Lewis acids such as yttrium triflate and scandium triflate, as well as Brønsted acids, being employed effectively.[6]
Sources
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- 6. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 3-Ethynyl-imidazo[1,2-A]pyrazine
Introduction: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] However, the planar, aromatic, and often rigid nature of this heterocyclic system can lead to significant challenges in achieving adequate aqueous solubility for in vitro and in vivo studies. This guide provides a comprehensive troubleshooting framework for researchers working with 3-Ethynyl-imidazo[1,2-A]pyrazine, a representative member of this class, to systematically address and overcome solubility issues.
Compound Profile: Understanding the Challenge
This compound is a small molecule characterized by a fused bicyclic aromatic system. The ethynyl group at the 3-position adds rigidity and hydrophobicity. While specific experimental data for this exact molecule is scarce, we can infer its likely properties based on its structure and related imidazopyrazines.[3][4]
-
Aromaticity & Planarity: The flat, aromatic structure promotes strong intermolecular π-π stacking in the solid state. This high crystal lattice energy makes it difficult for solvent molecules to break the crystal structure and solvate individual molecules, a primary reason for poor solubility.
-
Hydrophobicity: The molecule is predominantly nonpolar, with limited hydrogen bond donors. The computed properties of the parent imidazo[1,2-a]pyrazine scaffold suggest a tendency towards low aqueous solubility.[3]
-
Weakly Basic Nature: The pyrazine and imidazole nitrogen atoms can act as proton acceptors (Brønsted-Lowry bases). This property is crucial as it provides a direct handle for pH-dependent solubility modification.
Due to these characteristics, this compound is likely to be classified as a Biopharmaceutics Classification System (BCS) Class II or Class IV compound, characterized by low solubility.[5][6] Overcoming this is critical for obtaining reliable biological data and developing viable formulations.[7][8]
Troubleshooting Guide & FAQs
This section is designed as a series of questions a researcher might encounter during experimental work. The solutions progress from simple, immediate fixes to more complex formulation strategies.
Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What are the first steps?
Answer: When facing initial solubility issues in a neutral aqueous buffer, the goal is to overcome the compound's crystal lattice energy with minimal perturbation to the system.
Causality: The primary barrier is the energy required to break the solid-state interactions of the powder. Physical agitation and gentle heating can provide the necessary activation energy.
Immediate Actions:
-
Vortexing & Sonication: Vigorous vortexing introduces mechanical energy. Following this, sonication in a bath sonicator uses high-frequency sound waves to induce cavitation, which can effectively break apart solid aggregates and facilitate solvent interaction at the particle surface.
-
Gentle Warming: Carefully warm the solution (e.g., to 37°C). Increased temperature enhances the kinetic energy of both solvent and solute molecules, which can significantly improve the dissolution rate and equilibrium solubility. Caution: Always verify the thermal stability of your compound before heating to avoid degradation. Run a control sample and analyze by HPLC or LC-MS to confirm integrity.
Q2: Physical methods failed. How can I use pH to improve solubility?
Answer: Leveraging the weakly basic nature of the imidazo[1,2-a]pyrazine ring is the most direct chemical modification to enhance aqueous solubility. By lowering the pH, you can protonate the basic nitrogen atoms, creating a charged species (a salt) which is significantly more polar and thus more soluble in water.
Causality: The Henderson-Hasselbalch equation governs the ratio of the uncharged (base) to charged (conjugate acid) form of the molecule. At a pH below the compound's pKa, the protonated, charged form dominates, leading to a dramatic increase in solubility. For imidazo[1,2-a]pyrazine derivatives, protonation typically occurs on one of the ring nitrogens.[9]
Experimental Protocol: pH-Solubility Profiling
This experiment will determine the pH at which your compound achieves the desired concentration.
-
Prepare a series of buffers: Create a set of buffers covering a range from pH 2.0 to pH 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).
-
Add excess compound: Add an amount of solid this compound to each buffer that is well above its expected solubility limit (e.g., 1-5 mg/mL).
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate solid: Centrifuge the samples at high speed (e.g., >14,000 rpm) or filter through a 0.22 µm syringe filter to remove all undissolved solid.
-
Quantify: Dilute the supernatant into a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Plot: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each buffer. The resulting curve will reveal the pH range where solubility is highest.
Q3: Adjusting pH isn't an option for my cell-based assay. What are my options for co-solvents?
Answer: When the experimental pH must be maintained at physiological levels (e.g., pH 7.4), using a water-miscible organic co-solvent is the most common and effective strategy. The co-solvent reduces the overall polarity of the solvent system, making it more favorable for solvating a hydrophobic compound.[10]
Causality: Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water. This creates a "less polar" microenvironment around the drug molecule, reducing the enthalpic penalty of solvation and thereby increasing solubility.[11]
Recommended Co-solvents & Considerations:
| Co-solvent | Typical Starting % (v/v) | Max % for Cell Assays | Pros | Cons |
| DMSO | 100% (for stock) | < 0.5% | Excellent solubilizing power for many compounds. | Can be toxic to cells at >0.5-1%; may have biological off-target effects. |
| Ethanol | 10-20% | < 1% | Less toxic than DMSO; readily available. | Weaker solubilizing power than DMSO for highly nonpolar compounds. |
| PEG 400 | 10-30% | < 2% | Low toxicity; often used in preclinical formulations. | Can be viscous; may interfere with some protein-based assays. |
| NMP | 5-10% | < 0.5% | Strong solubilizer. | Higher potential for toxicity; use with caution. |
Experimental Protocol: Preparing a Co-solvent Stock Solution
-
Select a Co-solvent: Start with DMSO, as it is generally the most effective.
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure it is fully dissolved using vortexing and sonication. This stock can be stored at -20°C or -80°C.
-
Serial Dilution: For your experiment, perform serial dilutions from the primary stock into your final aqueous buffer (e.g., cell culture media).
-
Final Concentration Check: Crucially, ensure the final concentration of the co-solvent in your assay is below its tolerated toxicity limit (e.g., <0.5% for DMSO). If precipitation occurs upon dilution into the aqueous buffer, the compound has "crashed out." This indicates that the aqueous buffer cannot maintain the compound in solution at that concentration, even with the small amount of co-solvent. In this case, you must either lower the final compound concentration or consider a more advanced formulation strategy.
Q4: My compound precipitates out of my co-solvent/buffer mix. What advanced strategies can I use?
Answer: When pH modification and simple co-solvents are insufficient, more sophisticated formulation techniques are required. These involve using excipients—pharmacologically inactive substances—that can solubilize or stabilize the drug molecule in solution.[12] This is common for BCS Class II and IV compounds.[13]
1. Cyclodextrins:
-
Mechanism: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can become encapsulated within the cavity, forming an inclusion complex. The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high water solubility and low toxicity.
-
Application: Prepare a solution of HP-β-CD or SBE-β-CD in your buffer (e.g., 5-10% w/v) and then add your compound. Agitate until dissolved.
2. Surfactants (Detergents):
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles in aqueous solution. These micelles have a hydrophobic core and a hydrophilic shell. Your compound will partition into the hydrophobic core, effectively being solubilized within the micelle.
-
Common Types: Polysorbate 80 (Tween® 80) and Kolliphor® EL (Cremophor® EL) are non-ionic surfactants frequently used in formulations.
-
Application: Use at concentrations well below 1%. Prepare a solution of the surfactant in buffer first, then add the compound. Caution: Surfactants can disrupt cell membranes and interfere with biological assays, so their concentration must be carefully controlled and validated.
3. Amorphous Solid Dispersions (Advanced):
-
Mechanism: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[14] By preventing the drug from crystallizing, the high energy of the amorphous form leads to a much higher apparent solubility and dissolution rate.
-
Common Polymers: PVP, HPMC, or specialized polymers like Soluplus® or Apinovex™.[13]
-
Application: This is a manufacturing technique (typically spray-drying or hot-melt extrusion) and is more common in later-stage drug development. However, for challenging preclinical studies, it can be a powerful enabling technology.
References
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TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
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ResearchGate. (2015). Imidazo[1,2-a]pyrazines. Retrieved from [Link]
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ResearchGate. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyrazine. PubChem Compound Summary for CID 2771670. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(Azidomethyl)imidazo[1,2-a]pyrazine. PubChem Compound Summary for CID 150530794. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Bio Pharmaceutics Classification System (BCS) Class IV Drug Nanoparticles: Quantum Leap to Improve Their Therapeutic Index. Retrieved from [Link]
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ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
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RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
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ACS Publications. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. Retrieved from [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
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MDPI. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2019). Biopharmaceutical Classification System: A Review. Retrieved from [Link]6].pdf
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ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
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ResearchGate. (2016). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Retrieved from [Link]
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Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
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PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
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PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
RSC Publishing. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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ScienceDirect. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
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PubMed Central. (2022). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Retrieved from [Link]
-
Pion Inc. (2023). What are BCS Class II drugs?. Retrieved from [Link]
-
Semantic Scholar. (2016). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Retrieved from [Link]
-
PubMed Central. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Retrieved from [Link]
-
PubMed Central. (2010). Solubility enhancement of cox-2 inhibitors using various solvent systems. Retrieved from [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
ResearchGate. (2010). Biopharmaceutical Classification System (BCS) characterization of drugs. Retrieved from [Link]
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Technical Support Center: Synthesis of 3-Ethynyl-imidazo[1,2-a]pyrazine
Welcome to the technical support center for the synthesis of 3-ethynyl-imidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including as antibacterial, anti-inflammatory, and anticancer agents.[1] The introduction of a 3-ethynyl group provides a valuable handle for further functionalization via click chemistry or other alkyne-based transformations, making this a key intermediate in many discovery programs.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. The advice herein is based on established chemical principles and field-proven insights to help you navigate potential synthetic hurdles and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound typically involves a multi-step sequence, often culminating in a Sonogashira coupling to introduce the ethynyl moiety, followed by a deprotection step if a silyl-protected alkyne is used. Each of these stages presents its own set of potential challenges.
Issue 1: Low Yield or No Reaction in the Sonogashira Coupling of 3-Halo-imidazo[1,2-a]pyrazine with a Protected Alkyne
The Sonogashira cross-coupling reaction is a cornerstone for forming carbon-carbon bonds between sp² and sp hybridized carbons.[2] However, its success with heteroaromatic substrates like 3-halo-imidazo[1,2-a]pyrazines can be sensitive to various factors.
Potential Causes and Troubleshooting Steps:
-
Catalyst Inactivity:
-
Explanation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be degrading to palladium black. The copper(I) co-catalyst can also be a source of failure if it has oxidized.
-
Troubleshooting Protocol:
-
Use High-Purity Reagents: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) are of high quality and have been stored under inert conditions to prevent oxidation.
-
Degas Rigorously: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes, or by using several freeze-pump-thaw cycles. Oxygen can oxidize the Pd(0) catalyst.
-
Ligand Choice: If using a Pd(II) precatalyst, ensure you have an adequate amount of a suitable phosphine ligand (e.g., PPh₃, Xantphos) to facilitate the reduction to Pd(0) and stabilize the active catalyst.
-
Consider a Pd(0) Catalyst: If issues persist, switching to a dedicated Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial.
-
-
-
Sub-optimal Reaction Conditions:
-
Explanation: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield.
-
Troubleshooting Protocol:
-
Solvent Polarity: Solvents like THF, dioxane, and DMF are commonly used. If you observe poor solubility of your starting materials, consider a different solvent system. Some anecdotal evidence suggests that THF can promote the formation of palladium black in some cases.[3]
-
Base Strength and Solubility: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. Ensure the base is dry and distilled if necessary, as impurities can hinder the reaction.[3] The base should be soluble in the reaction mixture.
-
Temperature Control: While Sonogashira reactions are often run at elevated temperatures, excessively high temperatures can lead to catalyst decomposition. If you observe significant darkening of the reaction mixture (indicative of palladium black formation), try lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary.
-
-
-
Substrate Reactivity:
-
Explanation: The nature of the halogen at the 3-position of the imidazo[1,2-a]pyrazine ring plays a crucial role.
-
Troubleshooting Protocol:
-
Halogen Reactivity Order: The reactivity for oxidative addition to the palladium catalyst follows the order I > Br > Cl. If you are using a 3-bromo-imidazo[1,2-a]pyrazine and experiencing low reactivity, consider synthesizing the 3-iodo analogue, which is generally more reactive in Sonogashira couplings.[3]
-
Steric Hindrance: If your imidazo[1,2-a]pyrazine core is heavily substituted, steric hindrance around the reaction center could be impeding the coupling. In such cases, a less bulky phosphine ligand or higher reaction temperatures might be required.
-
-
Caption: A typical synthetic route to this compound.
Q2: I am observing significant amounts of a homocoupled diyne byproduct in my Sonogashira reaction. How can I minimize this?
The homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, especially when a terminal alkyne is used directly.
-
Use a Protected Alkyne: The most effective way to prevent homocoupling is to use a silyl-protected alkyne, such as trimethylsilylacetylene. The silyl group is then removed in a subsequent step.
-
Control Copper Concentration: The copper co-catalyst is known to promote homocoupling. Using the minimum effective amount of CuI can help to suppress this side reaction. In some "copper-free" Sonogashira protocols, the reaction is performed without a copper co-catalyst, which can be beneficial if homocoupling is a major issue.
-
Strictly Anaerobic Conditions: Oxygen can also promote the oxidative homocoupling of alkynes. Ensuring your reaction is thoroughly degassed and maintained under a strictly inert atmosphere is crucial.
Q3: My final product, this compound, seems to be unstable during purification and storage. What precautions should I take?
Terminal alkynes, particularly on electron-rich heterocyclic systems, can be sensitive to decomposition.
-
Purification:
-
Column Chromatography: When purifying by silica gel chromatography, it is advisable to use a solvent system that is not overly acidic or basic. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) is often effective. Some researchers add a small amount of triethylamine (~0.5-1%) to the eluent to prevent decomposition on the silica gel.
-
Minimize Exposure to Light and Air: Protect the compound from prolonged exposure to light and air during purification and handling.
-
-
Storage:
-
Inert Atmosphere: Store the purified compound as a solid under an inert atmosphere (argon or nitrogen).
-
Low Temperature: Storing at low temperatures (-20°C) in a freezer can significantly prolong the shelf life of the compound.
-
Avoid Chlorinated Solvents: Avoid storing solutions of the compound in chlorinated solvents for extended periods, as this can sometimes lead to decomposition.
-
Q4: Are there any specific safety considerations when working with the reagents for this synthesis?
Yes, several reagents used in this synthesis require careful handling:
-
α-Halocarbonyls: These are often lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care, and inhalation of dust should be avoided.
-
Copper(I) Iodide: Can be harmful if swallowed or inhaled.
-
Amine Bases: Triethylamine and diisopropylethylamine are corrosive and have strong odors. Handle them in a fume hood.
-
Tetrabutylammonium fluoride (TBAF): Is corrosive and should be handled with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.
Data Summary Table
| Stage | Key Reagents | Common Solvents | Typical Temp. | Key Challenges |
| Cyclization | 2-aminopyrazine, α-halocarbonyl | Ethanol, DMF | RT to 80°C | Side reactions, low yield |
| Halogenation | Imidazo[1,2-a]pyrazine, NBS/NIS | DMF, CH₂Cl₂ | 0°C to RT | Regioselectivity, over-halogenation |
| Sonogashira Coupling | 3-Halo-imidazo[1,2-a]pyrazine, TMS-acetylene, Pd catalyst, CuI, Amine base | THF, DMF, Dioxane | RT to 100°C | Catalyst deactivation, low yield, homocoupling |
| Deprotection | Silyl-protected intermediate, TBAF or K₂CO₃ | THF, Methanol | 0°C to RT | Incomplete reaction, product instability |
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. (2023). Retrieved from [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Basiuk, V. A. (2016). Imidazo[1,2-a]pyrazines. ResearchGate. Retrieved from [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. (n.d.). Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. (2021). Retrieved from [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2024). Retrieved from [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. (2018). Retrieved from [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. (2018). Retrieved from [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. (n.d.). Retrieved from [Link]
Sources
Sonogashira Coupling Optimization: A Technical Support Guide
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction. Our goal is to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and optimize your experiments effectively. The Sonogashira reaction's versatility is immense, but its sensitivity to various parameters necessitates a deep understanding of the underlying chemistry to achieve high yields and purity.[1][2][3]
Section 1: The Catalytic Cycle - Understanding the 'Why'
A robust optimization strategy begins with a firm grasp of the reaction mechanism. The classical Sonogashira coupling operates via two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[4] Understanding the function and interplay of these cycles is critical to diagnosing reaction failures.
The reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[4][5]
-
Palladium Cycle (The Workhorse):
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (R-X), forming a Pd(II) intermediate. The reactivity order for the halide is I > Br > OTf >> Cl.[6]
-
Transmetalation: The Pd(II) intermediate receives the acetylide group from the copper acetylide species. This is often the rate-determining step.[4]
-
Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R-alkyne) and regenerate the active Pd(0) catalyst.[4]
-
-
Copper Cycle (The Activator):
-
Coordination & Deprotonation: The Cu(I) salt coordinates with the terminal alkyne. The amine base then deprotonates the alkyne, forming a highly reactive copper(I) acetylide species.[1][4]
-
Transfer: This copper acetylide is the key species that transfers the alkyne group to the palladium center during transmetalation.[1]
-
This dual-cycle mechanism, while efficient, introduces multiple points of potential failure, from catalyst deactivation to competing side reactions.
Caption: Fig. 1: The Dual Catalytic Cycle. A simplified representation of the interconnected palladium and copper cycles in a classic Sonogashira coupling.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during Sonogashira couplings in a direct question-and-answer format.
Problem: My reaction shows low or no conversion of the starting material.
-
Potential Cause 1: Inactive Palladium Catalyst.
-
Scientific Rationale: The active catalyst is a Pd(0) species. Many common precatalysts, like PdCl₂(PPh₃)₂, are Pd(II) and must be reduced in situ. If this reduction fails, the catalytic cycle never begins.[7] Furthermore, Pd(0) catalysts like Pd(PPh₃)₄ can degrade upon storage.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a freshly opened bottle of catalyst or one stored properly under an inert atmosphere. For Pd(II) precatalysts, ensure your conditions (e.g., amine base) are suitable for reduction to Pd(0).[1]
-
Increase Catalyst Loading: While not ideal, temporarily increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help overcome minor activity issues and confirm if the catalyst is the problem.[4]
-
Consider a Different Precatalyst: Switch between Pd(0) and Pd(II) sources. Sometimes, a combination like Pd₂(dba)₃ with a phosphine ligand provides a more active catalyst system.[4]
-
-
-
Potential Cause 2: Insufficiently Reactive Aryl Halide.
-
Scientific Rationale: The rate of oxidative addition is highly dependent on the C-X bond strength. Aryl iodides are significantly more reactive than bromides, which are far more reactive than chlorides.[6] Using an aryl chloride with conditions optimized for an iodide will likely result in failure.
-
Troubleshooting Steps:
-
Increase Temperature: For aryl bromides and especially chlorides, elevated temperatures (60-100 °C) are often necessary to facilitate oxidative addition.
-
Use a More Active Ligand: Standard PPh₃ is often insufficient for less reactive halides. Switch to more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which are known to promote the coupling of aryl chlorides.[4]
-
-
-
Potential Cause 3: Oxygen Contamination.
-
Scientific Rationale: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and, more critically, promotes the oxidative homocoupling of the alkyne (Glaser coupling), consuming your starting material in a side reaction.[1][8][9]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. The "freeze-pump-thaw" method (see Protocol 3) is superior to simple sparging with inert gas.
-
Maintain Inert Atmosphere: Run the reaction in a Schlenk flask or glovebox under a positive pressure of high-purity argon or nitrogen.[1]
-
-
Problem: My desired product is formed, but it's contaminated with a significant amount of alkyne homocoupling (Glaser) product.
-
Potential Cause 1: Presence of Oxygen.
-
Scientific Rationale: As mentioned, the copper-catalyzed oxidative dimerization of alkynes is a primary side reaction and is directly mediated by oxygen.[1][8]
-
Troubleshooting Steps:
-
Improve Degassing Technique: This is the most common culprit. Re-evaluate and improve your anaerobic setup (see Protocol 3).
-
Slow Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[8]
-
-
-
Potential Cause 2: High Copper(I) Catalyst Loading.
-
Scientific Rationale: The Glaser coupling is dependent on the copper catalyst. While catalytic amounts are needed for the main reaction, excessive copper can accelerate this undesired pathway.[1]
-
Troubleshooting Steps:
-
Reduce Copper Loading: Titrate the amount of CuI down. Try reducing the stoichiometry from 2 mol% to 0.5-1 mol%.
-
Switch to Copper-Free Conditions: This is the most definitive solution. Eliminating the copper co-catalyst entirely prevents the Glaser pathway.[1][2] This often requires more forcing conditions or specialized, highly active palladium/ligand systems.[2][10]
-
-
Problem: My reaction turns black and a precipitate forms.
-
Potential Cause: Palladium Black Formation.
-
Scientific Rationale: The formation of a black precipitate is often "palladium black," which is agglomerated, elemental Pd(0). This represents catalyst decomposition and precipitation out of the solution, effectively halting the reaction. This can be promoted by high temperatures, impurities, or poor ligand choice/concentration.
-
Troubleshooting Steps:
-
Lower the Temperature: If heating, try running the reaction at a lower temperature for a longer duration.
-
Check Ligand Stoichiometry: Ensure you have an adequate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands like PPh₃). The ligand stabilizes the soluble Pd(0) species.
-
Change Solvent: Some solvents may be less effective at stabilizing the catalytic species. Anecdotal evidence suggests THF can sometimes promote Pd black formation.[11] Consider switching to DMF, acetonitrile, or using the amine base as the solvent.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the role of the copper co-catalyst, and can I always run the reaction without it?
-
A1: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is a more potent nucleophile for the transmetalation step with the palladium center, thereby increasing the reaction rate.[1] However, copper also catalyzes the undesirable Glaser homocoupling side reaction.[1][8] You can often run the reaction without copper ("copper-free Sonogashira"), which is advantageous for preventing homocoupling.[2] However, copper-free conditions may require higher temperatures, more reactive substrates (aryl iodides), or more sophisticated and expensive ligands to achieve comparable reaction rates.[10]
-
-
Q2: How do I choose the right palladium catalyst and ligand?
-
A2: For simple, reactive substrates (aryl iodides/bromides), standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) are often sufficient.[4] For less reactive substrates like aryl chlorides, or for copper-free conditions, more advanced catalyst systems are needed. These typically involve a Pd(0) or Pd(II) source (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (like P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand.[4] These ligands promote faster oxidative addition and stabilize the active catalyst.
-
-
Q3: Which base is best for my reaction?
-
A3: An amine base is required to deprotonate the alkyne.[5] Liquid amines like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are very common and can often be used as the solvent.[1] Their basicity is sufficient to generate the acetylide, and they help scavenge the HX acid produced. For sensitive substrates where a milder base is needed, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, typically in a polar aprotic solvent like DMF or acetonitrile.
-
-
Q4: My starting material is complex and contains other functional groups. What should I be worried about?
-
A4: The Sonogashira reaction is remarkably functional group tolerant, which is a key reason for its widespread use in complex molecule synthesis.[1] However, you should be mindful of functional groups that can act as ligands for the metal catalysts, such as unprotected amines or thiols, as they can potentially poison the catalyst. Additionally, very acidic protons elsewhere in the molecule could compete with the alkyne for deprotonation by the base.
-
Section 4: Protocols & Methodologies
Protocol 1: General Procedure for a Standard Sonogashira Coupling
This protocol is a starting point for the coupling of an aryl iodide/bromide with a terminal alkyne.
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent/Reagent Addition: Under a positive pressure of inert gas, add degassed triethylamine (5 mL) and the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature (for aryl iodides) or heat to 60 °C (for aryl bromides).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Screening Reaction Conditions
When optimizing, it is crucial to vary one parameter at a time or use a Design of Experiments (DoE) approach. The table below provides a template for systematic screening.
| Entry | Pd Source (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | — | 2 | Et₃N | Et₃N | RT | |
| 2 | PdCl₂(PPh₃)₂ (2) | — | 2 | Et₃N | Et₃N | 60 | |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | 2 | i-Pr₂NH | DMF | 80 | |
| 4 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | — (Copper-Free) | Cs₂CO₃ | Dioxane | 100 |
Protocol 3: Rigorous Degassing via Freeze-Pump-Thaw
This technique is essential for removing dissolved oxygen from reaction solvents.
-
Freeze: Place the solvent in a Schlenk flask and cool it in a liquid nitrogen bath until completely frozen.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire cycle at least three times to ensure all dissolved oxygen is removed. After the final cycle, backfill the flask with argon or nitrogen.
Section 5: Visual Troubleshooting Workflow
When a reaction fails, a logical progression of troubleshooting steps can save significant time and resources.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. reddit.com [reddit.com]
3-Ethynyl-imidazo[1,2-A]pyrazine stability and storage conditions
Technical Support Center: 3-Ethynyl-imidazo[1,2-a]pyrazine
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (CAS No. 943320-47-6). This document provides essential information on the stability, storage, and handling of this important heterocyclic building block. As a Senior Application Scientist, my aim is to equip you with both the protocols and the scientific reasoning to ensure the integrity of your experiments and the longevity of the compound.
The imidazo[1,2-a]pyrazine core is a versatile scaffold in medicinal chemistry, and the terminal ethynyl group at the 3-position offers a reactive handle for various coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1][2] However, these same features contribute to the compound's potential instability if not handled and stored correctly. This guide is structured in a question-and-answer format to directly address the practical challenges you may face.
Part 1: FAQs - Proper Storage & Handling
This section covers the most frequently asked questions regarding the day-to-day management of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal stability, the solid compound should be stored under an inert atmosphere (argon or dry nitrogen) at low temperatures, protected from light.[3] Many suppliers recommend refrigeration (e.g., 0-8°C).[4] Exposure to oxygen, moisture, and light can accelerate degradation.[3]
Q2: Why is an inert atmosphere so critical for this compound?
There are two primary reasons:
-
Terminal Alkyne Reactivity : The terminal alkyne group (C≡C-H) is susceptible to oxidative degradation and dimerization/polymerization, processes that can be catalyzed by air (oxygen) and trace metals. The acetylenic proton is also weakly acidic and can react with moisture.[5]
-
Heterocyclic Core Sensitivity : Electron-rich heterocyclic systems like imidazo[1,2-a]pyrazine can be sensitive to oxidation.[6] While the core is generally stable, prolonged exposure to atmospheric oxygen, especially in the presence of light or impurities, can lead to gradual decomposition.
Q3: How should I handle the compound when weighing it or preparing for a reaction?
Due to its sensitivity to air and moisture, all manipulations should be performed rapidly and with care.[3]
-
Ideal Method : Use a glove box with an inert atmosphere (<10 ppm O₂, <10 ppm H₂O).[7] This is the most secure way to protect the compound.
-
Alternative Method (Quick Weighing) : If a glove box is unavailable, allow the sealed vial to warm to room temperature before opening to prevent moisture condensation.[2] Open the vial, quickly weigh the desired amount, and immediately re-seal the vial and purge with an inert gas (e.g., argon) before storing. Minimize the time the compound is exposed to the atmosphere.
Q4: What is the recommended procedure for preparing a stock solution?
Stock solutions should be prepared in high-purity, anhydrous solvents (e.g., DMSO, DMF) that have been degassed to remove dissolved oxygen.
-
Use a syringe to transfer solvent to the vial containing the solid compound under a positive pressure of inert gas.
-
Once dissolved, store the solution under an inert atmosphere in a tightly sealed vial (e.g., with a PTFE-lined cap) at -20°C or -80°C for long-term storage. Do not prepare large stock solutions that will be stored for extended periods, as stability in solution is typically lower than in the solid state.[2]
Part 2: Troubleshooting Experimental Issues
This section addresses common problems that may arise during experiments, linking them to the compound's stability.
Q5: My reaction yield is inconsistent or lower than expected. Could compound degradation be the cause?
Yes, this is a common consequence of using a partially degraded starting material. Degradation products, such as oligomers or oxidized species, will not participate in the desired reaction, effectively lowering the concentration of the active compound. Furthermore, these impurities can sometimes interfere with or inhibit the reaction catalyst.
Q6: I am seeing unexpected peaks in my LC-MS or NMR analysis of the starting material. What could they be?
If the compound has been improperly stored, you might observe several types of degradation products:
-
Oxidized Species : Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32).
-
Hydrated Products : The alkyne can potentially be hydrated to a methyl ketone under certain conditions, which would correspond to a mass increase of +18 (M+H₂O).
-
Dimers/Oligomers : Look for masses corresponding to multiples of the parent compound (e.g., 2M, 3M), which could indicate polymerization.
Q7: The solid compound or my stock solution has changed color (e.g., from off-white to yellow or brown). What does this signify?
Color change is a strong visual indicator of degradation.[3] For compounds with terminal alkynes and heterocyclic rings, yellowing or browning often suggests the formation of conjugated oligomers or polymeric materials and/or oxidative decomposition. If you observe a significant color change, it is highly recommended to re-analyze the purity of the compound before use.
Part 3: Protocols & Data
This section provides standardized procedures and a summary of storage recommendations.
Table 1: Summary of Recommended Storage Conditions
| Condition | Solid Compound | Stock Solution (in Anhydrous DMSO/DMF) |
| Temperature | 0–8 °C (Refrigerate)[4] | -20 °C or -80 °C (Freeze) |
| Atmosphere | Inert Gas (Argon or N₂) | Inert Gas (Argon or N₂) |
| Light | Protect from light (Amber vial)[3][7] | Protect from light (Amber vial)[3][7] |
| Container | Tightly sealed vial | Tightly sealed vial with PTFE-lined cap |
Protocol 1: Workflow for Handling Air-Sensitive Compound
This protocol outlines the key steps from receiving the compound to its use in a reaction.
-
Receiving : Upon receipt, inspect the packaging. Store the sealed container immediately under the recommended conditions (see Table 1).
-
Equilibration : Before first use, place the sealed vial in a desiccator and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.[2]
-
Weighing : Perform weighing inside a glove box. If not available, perform the weighing quickly in the open, minimizing exposure time.
-
Dispensing : Have all necessary equipment (spatula, weigh boat, reaction vessel) ready before opening the vial.
-
Resealing : After dispensing, flush the vial headspace with a gentle stream of argon or dry nitrogen, then quickly and tightly reseal the cap. For added protection, wrap the cap junction with Parafilm®.
-
Storage : Return the resealed vial to the recommended storage conditions promptly.
Protocol 2: Purity Assessment by HPLC-UV
This is a general-purpose method to quickly check for the presence of degradation products.
-
Sample Prep : Prepare a fresh solution of this compound in an appropriate solvent (e.g., Acetonitrile/Water 50:50) at a concentration of ~0.1 mg/mL.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at 254 nm and 280 nm.
-
Analysis : A pure sample should show a single major peak. The appearance of multiple new peaks, especially earlier-eluting (more polar) ones, suggests degradation. Compare the chromatogram to a reference standard or the data from when the compound was first received.
Part 4: Visual Guides
Diagram 1: Recommended Handling Workflow
Caption: Workflow for handling this compound.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation routes for the compound.
References
-
Basiuk, V. A. (2016). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]
-
ResearchGate. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
-
Chinese Journal of Organic Chemistry. (2018). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
PubMed. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
PubChem. (n.d.). 3-Ethynylimidazo[1,2-b]pyridazine. [Link]
-
ACS Publications. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyrazine. [Link]
-
Unacademy. (n.d.). A Short Note On Alkynes: Terminal Vs Internal. [Link]
-
Quora. (2017). What is a terminal alkyne?. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. ossila.com [ossila.com]
- 4. 3-Ethynylimidazo[1,2-b]pyridazine 97% | CAS: 943320-61-4 | AChemBlock [achemblock.com]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]
- 6. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ossila.com [ossila.com]
Technical Support Center: Bioorthogonal Ligation with 3-Ethynyl-imidazo[1,2-A]pyrazine
Welcome to the technical support center for bioorthogonal ligation reactions involving 3-Ethynyl-imidazo[1,2-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this unique heteroaromatic alkyne in bioorthogonal chemistry. Drawing upon established principles of reaction mechanisms and field-proven insights, this document provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure the success of your experiments.
Introduction: The Unique Profile of this compound
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3][4][5][6] The introduction of a terminal ethynyl group at the 3-position opens up possibilities for its application in bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7] However, the nitrogen-rich nature of the imidazo[1,2-a]pyrazine core presents unique challenges, primarily the potential for coordination with the copper catalyst, which can significantly impact the reaction outcome. This guide will address these specific challenges head-on.
Troubleshooting Guide: Overcoming Failed Ligations
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments with this compound.
Question 1: Why am I observing no or very low product formation in my CuAAC reaction?
This is the most common issue and can stem from several factors. A logical troubleshooting workflow is essential to pinpoint the root cause.
Caption: Troubleshooting workflow for failed CuAAC reactions.
Potential Cause 1.1: Reagent Degradation or Impurity
-
Explanation: The success of the CuAAC reaction is highly dependent on the quality of all reagents. This compound, like many alkynes, can be susceptible to oxidative degradation. The azide partner may also decompose over time. The copper catalyst source and the reducing agent (if used) are also critical.
-
Solution:
-
Verify Alkyne Integrity: Check the purity of your this compound using techniques like NMR or LC-MS. If degradation is suspected, repurify or synthesize a fresh batch.
-
Confirm Azide Activity: Use a control reaction with a known, reliable alkyne (e.g., phenylacetylene) to confirm that your azide is reactive.
-
Use Fresh Reducing Agent: If using a Cu(II) salt with a reducing agent like sodium ascorbate, prepare a fresh solution of the reducing agent for each experiment, as it can degrade in solution.
-
Potential Cause 1.2: Catalyst Inhibition by Imidazo[1,2-A]pyrazine Chelation
-
Explanation: The imidazo[1,2-a]pyrazine core contains multiple nitrogen atoms that can act as ligands and chelate the Cu(I) catalyst.[8] This sequestration of the copper can prevent it from participating in the catalytic cycle, effectively shutting down the reaction.
-
Solution:
-
Increase Catalyst Loading: A simple first step is to incrementally increase the molar percentage of the copper catalyst. This can overcome partial inhibition by ensuring a sufficient concentration of active catalyst.
-
Introduce a Copper-Coordinating Ligand: The use of a strong copper-coordinating ligand can prevent the imidazopyrazine from binding to the copper center. Tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are excellent choices as they stabilize the Cu(I) oxidation state and accelerate the reaction.[9][10]
-
| Ligand | Recommended Concentration | Key Advantage |
| TBTA | 1-5 mol % | High efficiency in organic solvents. |
| THPTA | 1-5 mol % | Excellent water solubility for biological applications.[9] |
Potential Cause 1.3: Suboptimal Reaction Conditions
-
Explanation: The CuAAC reaction can be sensitive to solvent, temperature, and reaction time. The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.
-
Solution:
-
Solvent Screening: If the reaction is sluggish in a particular solvent, screen a range of solvents. A mixture of water and a co-solvent like DMSO or t-butanol is often effective.
-
Temperature Variation: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes accelerate a slow reaction. However, be cautious as higher temperatures can also lead to reagent degradation.
-
Extended Reaction Time: Monitor the reaction over a longer period (e.g., up to 24 hours) to determine if the reaction is simply slow.
-
Question 2: My reaction is producing significant side products. What is happening and how can I fix it?
Potential Cause 2.1: Oxidative Homocoupling of the Alkyne (Glaser Coupling)
-
Explanation: In the presence of oxygen, the Cu(I) catalyst can be oxidized to Cu(II), which can promote the oxidative homocoupling of your this compound to form a diyne byproduct.[11] This consumes your starting material and reduces the yield of the desired triazole product.
-
Solution:
-
Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) before use.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
-
Excess Reducing Agent: Use a slight excess of sodium ascorbate (if using a Cu(II) source) to scavenge any dissolved oxygen and maintain the copper in its active Cu(I) state.[12]
-
Potential Cause 2.2: Decomposition of Reagents
-
Explanation: If the reaction is run at elevated temperatures or for extended periods, the azide or the this compound may begin to decompose, leading to a complex mixture of byproducts.
-
Solution:
-
Optimize Reaction Time and Temperature: Aim for the mildest conditions that afford a reasonable reaction rate.
-
Order of Addition: Add the copper catalyst to the mixture of the alkyne and azide last to initiate the reaction promptly and minimize pre-incubation time where degradation could occur.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the CuAAC reaction?
The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle with the Cu(I) species.
Caption: Simplified catalytic cycle of the CuAAC reaction.
The key steps are:
-
Coordination of the Cu(I) to the terminal alkyne, followed by deprotonation to form a copper acetylide intermediate.
-
Coordination of the azide to the copper acetylide.
-
Formation of a six-membered copper metallacycle intermediate.
-
Ring contraction and protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.
Q2: Can I use a Cu(II) salt directly as a catalyst?
No, Cu(II) is not the active catalytic species in the CuAAC reaction. The active catalyst is Cu(I). If you use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), you must add a reducing agent to the reaction mixture to generate Cu(I) in situ. Sodium ascorbate is the most commonly used reducing agent for this purpose.[12]
Q3: Is this compound suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
SPAAC is a powerful copper-free bioorthogonal reaction.[13] However, it typically requires a strained cyclooctyne for efficient reaction with an azide. Terminal alkynes, such as this compound, are generally not reactive enough for SPAAC under physiological conditions. While there are methods to activate terminal alkynes for other bioorthogonal reactions, for a [3+2] cycloaddition with an azide, the copper-catalyzed pathway is the most viable and efficient option for this particular molecule.
Q4: What are the best practices for setting up a CuAAC reaction with this compound?
-
High-Purity Reagents: Start with the highest purity reagents available.
-
Inert Atmosphere: To prevent oxidative side reactions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimal Stoichiometry: A slight excess of one of the reactants (either the alkyne or the azide) can sometimes drive the reaction to completion. A 1:1.1 or 1.1:1 ratio is a good starting point.
-
Catalyst and Ligand Pre-mixing: If using a ligand like THPTA, it is often beneficial to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[9]
-
Control Reactions: Always run a control reaction with a known alkyne and azide to ensure your general procedure and reagents are working correctly.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide partner (1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of water and DMSO).
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 eq) and THPTA (0.25 eq) in water. Allow this solution to stand for 5 minutes.
-
Add the catalyst solution to the solution of the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 eq) in water.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by standard purification techniques such as chromatography.
Protocol 2: Small-Scale Test Reaction to Optimize Conditions
Before committing a large amount of valuable material, it is prudent to perform a small-scale test reaction.
-
Prepare stock solutions of your this compound, azide partner, copper sulfate, THPTA, and sodium ascorbate at known concentrations.
-
In a microcentrifuge tube or a small vial, combine the alkyne and azide solutions.
-
Add the pre-mixed copper/THPTA solution.
-
Initiate the reaction with the sodium ascorbate solution.
-
Allow the reaction to proceed for a set amount of time (e.g., 1 hour) and then analyze a small aliquot by LC-MS to determine the extent of product formation.
-
This allows for rapid screening of different solvent systems, temperatures, and catalyst loadings to identify the optimal conditions for your specific substrates.
Concluding Remarks
Successfully employing this compound in bioorthogonal ligations hinges on a clear understanding of the potential interactions between its heteroaromatic core and the copper catalyst. By anticipating and addressing the possibility of catalyst chelation and by adhering to best practices for CuAAC reactions, researchers can effectively utilize this valuable building block in their chemical biology and drug discovery endeavors. This guide provides a systematic framework for troubleshooting and optimization, empowering you to achieve reliable and high-yielding ligations.
References
- Teyssot, M.-L., Chevry, A., Traïkia, M., & Gautier, A. (2009). Improved Copper(I)−NHC Catalytic Efficiency on Huisgen Reaction by Addition of Aromatic Nitrogen Donors. Chemistry – A European Journal, 15(31), 7677-7681.
- Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.
- Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187.
- Turan-Zitouni, G., et al. (2016). Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity. Molecules, 21(5), 624.
- Li, J., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115033.
- Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of chemical research, 44(9), 666-676.
- Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 240, 114520.
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from [Link]
- TSI Journals. (2015).
- Gautier, A., et al. (2009). Aromatic Nitrogen Donors for Efficient Copper(I)-NHC CuAAC under reductant-free conditions. Request PDF.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported. (2023). RSC Publishing.
- A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system. (2014).
- Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. (2019). Organic & Biomolecular Chemistry.
- Colina-Vegas, L., et al. (2023). Heteroleptic Copper Complexes as Catalysts for the CuAAC Reaction: Counter-Ion Influence in Catalyst Efficiency. Molecules, 28(4), 1709.
- Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. (n.d.).
-
Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. (2022). IRIS .
-
Bioorthogonal chemistry. (n.d.). In Wikipedia. Retrieved from [Link]
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC): an update. Chemical Society Reviews, 39(4), 1302-1315.
- Codelli, J. A., et al. (2008). Constructing new bioorthogonal reagents and reactions. Accounts of chemical research, 41(8), 1010-1022.
- Shanghai Engineering Research Center of Molecular Therapeutics and New Drug Development, School of Chemistry and Molecular Engineering, East China Normal University, Shanghai, 200062, China. (2023). PubMed.
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Ethynyl-imidazo[1,2-a]pyrazine
Welcome to the technical support center for the purification of 3-Ethynyl-imidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the purification of this versatile heterocyclic compound. The presence of the terminal ethynyl group presents unique opportunities for further functionalization, but it can also introduce specific purification hurdles. This document will equip you with the knowledge to navigate these challenges effectively.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it's crucial to understand the physicochemical properties of this compound. While specific experimental data for this exact molecule is not extensively published, we can infer its likely characteristics based on its structure and related compounds.
| Property | Inferred Characteristic | Implication for Purification |
| Polarity | Moderately polar | The imidazopyrazine core is polar due to the nitrogen atoms, while the ethynyl group is relatively nonpolar. This amphiphilic nature allows for good solubility in a range of organic solvents. |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, EtOAc, Acetone). Limited solubility in nonpolar solvents (e.g., Hexane) and likely some solubility in polar protic solvents (e.g., MeOH, EtOH). | This solubility profile is advantageous for both normal-phase chromatography and recrystallization. |
| pKa | The imidazo[1,2-a]pyrazine core is basic due to the pyridine-like nitrogen atoms. | The basicity can lead to tailing on silica gel. The use of a basic modifier in the mobile phase is often necessary for good peak shape in column chromatography. |
| Stability | The terminal alkyne can be sensitive to strong acids, bases, and certain metals. | Purification conditions should be kept mild to avoid degradation or unintended reactions. |
II. Common Purification Challenges & Troubleshooting
This section addresses frequently encountered issues during the purification of this compound in a question-and-answer format.
A. Column Chromatography Troubleshooting
Question 1: My compound is streaking/tailing on the silica gel TLC plate and column. How can I improve the separation?
Answer: Streaking of basic compounds like this compound on acidic silica gel is a common problem. This occurs due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.
Causality Explained: The lone pairs on the nitrogen atoms in the imidazopyrazine ring act as Lewis bases, forming strong hydrogen bonds or even undergoing acid-base interactions with the acidic Si-OH groups of the silica gel. This leads to a non-uniform elution front, resulting in streaked or tailing peaks.
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: The most effective solution is to add a small amount of a volatile base to your mobile phase. This base will compete with your compound for the active sites on the silica gel, leading to a much sharper elution profile.
-
Recommended Modifier: Triethylamine (Et3N) at a concentration of 0.1-1% (v/v) is the standard choice.
-
Alternative: If your compound is particularly sensitive, a less basic modifier like pyridine can be used, though it is less volatile.
-
-
Switch to a Different Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. Start with neutral alumina (Brockmann activity II or III) and screen for an appropriate solvent system using TLC.
-
Deactivated Silica: You can prepare a less acidic silica gel by pre-treating it with a solution of triethylamine in your chosen solvent system before packing the column.
-
Question 2: I am having trouble separating my product from a very closely running impurity. What should I do?
Answer: Poor separation of closely eluting compounds requires careful optimization of your chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Fine-tune the Polarity: If you are using a binary solvent system (e.g., Hexane/Ethyl Acetate), try adjusting the ratio in small increments. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.
-
Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity or selectivity can sometimes dramatically improve separation. For example, in a Hexane/EtOAc system, adding a small amount of dichloromethane or methanol can alter the interactions between your compounds and the stationary phase.
-
-
Change the Stationary Phase:
-
Different Pore Size: If you are using standard silica gel (e.g., 60 Å), switching to a different pore size might provide better separation.
-
Chemically Modified Silica: Consider using a bonded-phase silica gel, such as diol or cyano-bonded silica, which offer different selectivities compared to standard silica.
-
-
Improve Column Packing and Running Technique:
-
Ensure your column is packed uniformly to avoid channeling.
-
Use a smaller sample load. Overloading the column is a common cause of poor separation.
-
Maintain a consistent and optimal flow rate.
-
Workflow for Optimizing Column Chromatography:
Caption: Decision tree for troubleshooting poor chromatographic separation.
B. Recrystallization Troubleshooting
Question 3: I can't find a suitable solvent for recrystallizing my this compound. What is a good strategy for solvent screening?
Answer: Finding the right recrystallization solvent is a process of systematic screening. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.
Solvent Screening Protocol:
-
Start with Single Solvents:
-
Place a small amount of your crude product (10-20 mg) in several test tubes.
-
Add a small volume (0.5-1 mL) of different solvents to each test tube, covering a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the test tubes that show poor room temperature solubility. If the compound dissolves upon heating, you have a potential recrystallization solvent.
-
Allow the dissolved samples to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a successful single-solvent recrystallization.
-
-
Use a Two-Solvent System: If no single solvent is ideal, a two-solvent system is often effective. This involves a "soluble" solvent in which your compound is highly soluble and a "miscible non-solvent" in which it is poorly soluble.
-
Dissolve your crude product in a minimal amount of the hot "soluble" solvent.
-
Slowly add the "non-solvent" dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a drop or two of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Suggested Solvent Systems for Screening:
| System | "Soluble" Solvent | "Non-Solvent" |
| 1 | Dichloromethane (DCM) | Hexane |
| 2 | Ethyl Acetate (EtOAc) | Hexane |
| 3 | Acetone | Water |
| 4 | Ethanol (EtOH) | Water |
C. Stability and Impurity Issues
Question 4: I suspect my compound is degrading during purification. What could be the cause and how can I prevent it?
Answer: The terminal ethynyl group can be sensitive under certain conditions. Degradation can be a concern, especially if purification is prolonged or harsh conditions are used.
Potential Causes of Degradation:
-
Acidic Conditions: The acidic nature of silica gel can potentially lead to hydration of the alkyne or other acid-catalyzed side reactions.
-
Presence of Residual Metals: If the synthesis involved a metal catalyst (e.g., palladium or copper from a Sonogashira coupling), residual metals can sometimes catalyze decomposition or oligomerization of the alkyne.
-
Exposure to Air and Light: Some alkynes can be susceptible to oxidative degradation.
Preventative Measures:
-
Neutralize the Silica Gel: As mentioned earlier, adding triethylamine to the eluent will help to neutralize the silica gel surface.
-
Use Metal Scavengers: If you suspect metal contamination, you can treat your crude product solution with a metal scavenger before chromatography.
-
Work Quickly and Protect from Light: Minimize the time your compound spends on the column and consider protecting your fractions from strong light.
-
Use Degassed Solvents: For highly sensitive compounds, using solvents that have been degassed by bubbling with nitrogen or argon can prevent oxidation.
Question 5: What are the likely impurities I should be trying to remove?
Answer: The impurities will depend on the synthetic route used to prepare this compound. A common method is the Sonogashira coupling of a 3-halo-imidazo[1,2-a]pyrazine with a protected or unprotected alkyne.
Common Impurities from Sonogashira Coupling:
-
Unreacted 3-halo-imidazo[1,2-a]pyrazine: This starting material will likely be more polar than the product.
-
Homocoupled Alkyne (Glaser coupling product): This byproduct is typically less polar than the desired product.
-
Dehalogenated starting material: The 3-unsubstituted imidazo[1,2-a]pyrazine may also be present.
-
Residual Palladium and Copper Catalysts: These can often be removed by filtration through a pad of celite or by using a metal scavenger.
Purification Strategy Based on Likely Impurities:
Caption: General purification workflow for this compound.
III. Step-by-Step Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Eluent: Based on TLC analysis, prepare a suitable eluent system (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.5% (v/v) of triethylamine.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Carefully apply the sample to the top of the column and begin eluting with the prepared mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on prior screening. A common and effective system is Ethyl Acetate/Hexane.
-
Dissolution: Place the crude material in a flask and add a minimal amount of hot ethyl acetate to fully dissolve the solid.
-
Induce Crystallization: Slowly add hexane dropwise while the solution is still warm until a faint cloudiness persists.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
IV. References
-
Yadav, J. S., et al. (2012). An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations. RSC Advances, 2(28), 10581-10588. [Link]
-
Mohan, D. C., et al. (2013). An aqueous synthesis of methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 78(3), 1266-1272. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
Navigating the Sonogashira Coupling of Imidazo[1,2-a]pyrazines: A Technical Guide to Catalyst Selection and Troubleshooting
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds based on the imidazo[1,2-a]pyrazine scaffold. This guide provides in-depth technical insights and field-proven troubleshooting strategies for one of the most powerful C-C bond-forming reactions in your arsenal: the Sonogashira coupling. Given the unique electronic nature of the imidazo[1,2-a]pyrazine core—an electron-deficient, nitrogen-rich heterocycle—selecting the optimal catalyst system is paramount to success. This document is structured to address the specific challenges you may encounter, moving beyond generic protocols to offer tailored advice rooted in mechanistic understanding and practical experience.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section is designed to be your first point of reference when your Sonogashira coupling of a halo-imidazo[1,2-a]pyrazine does not proceed as expected.
Q1: My reaction shows low to no conversion of the starting halo-imidazo[1,2-a]pyrazine. What are the likely causes and how can I address them?
A1: This is a common and often frustrating issue when working with electron-deficient N-heterocycles. The primary culprits are typically related to catalyst activity and stability.
-
Catalyst Inhibition/Poisoning: The lone pairs on the nitrogen atoms of the imidazo[1,2-a]pyrazine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species. This "catalyst poisoning" is a significant hurdle.
-
Solution 1: Ligand Choice is Critical. Standard phosphine ligands like PPh₃ may not be sufficient to prevent catalyst inhibition. More electron-rich and sterically bulky phosphine ligands are often required to maintain the catalytic activity of the palladium center. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or bulky biaryl phosphine ligands (e.g., SPhos, XPhos) can be highly effective. These ligands promote the desired catalytic cycle while minimizing unproductive coordination with the substrate.
-
Solution 2: Consider N-Heterocyclic Carbene (NHC) Ligands. NHC ligands are strong σ-donors and can form very stable complexes with palladium, making them less susceptible to displacement by the nitrogen atoms of the substrate.
-
-
Insufficient Catalyst Activity for C-X Bond Activation: The C-X bond (where X is Br or Cl) on the electron-deficient imidazo[1,2-a]pyrazine ring can be challenging to activate.
-
Solution: Match the Catalyst to the Halide. For less reactive aryl bromides and chlorides, a more active catalyst system is generally required compared to aryl iodides. Consider using a palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. For aryl chlorides, which are particularly challenging, specialized catalyst systems may be necessary.
-
-
Reaction Temperature: Inadequate temperature can lead to slow or stalled reactions.
-
Solution: Judiciously Increase the Temperature. While Sonogashira couplings can sometimes be performed at room temperature, reactions involving electron-deficient heterocycles often benefit from heating.[1] A temperature range of 50-100 °C is a good starting point. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.
-
Q2: I am observing significant formation of a side product that appears to be the homocoupled alkyne (Glaser coupling). How can I minimize this?
A2: Glaser-Hay coupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst. It is promoted by the presence of oxygen.
-
Solution 1: Rigorous Degassing. Ensure that your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
Solution 2: Minimize the Amount of Copper(I) Co-catalyst. While copper(I) salts like CuI accelerate the reaction, using an excessive amount can promote homocoupling.[2] Typically, 1-5 mol% of the copper co-catalyst relative to the palladium catalyst is sufficient. In some cases, reducing the copper loading can significantly suppress the Glaser product.
-
Solution 3: Consider a Copper-Free Protocol. For sensitive substrates or when homocoupling is a persistent issue, a copper-free Sonogashira coupling is an excellent alternative.[3] These protocols often require a stronger base and may necessitate higher temperatures, but they completely eliminate the possibility of copper-mediated alkyne dimerization.
Q3: My reaction is messy, with multiple unidentified byproducts and decomposition of my starting material. What's going on?
A3: A complex reaction mixture often points to catalyst deactivation and/or thermal instability of your starting material or product.
-
Solution 1: Check the Purity of Your Reagents. Impurities in the solvent, base, or alkyne can interfere with the catalytic cycle. Ensure all reagents are of high purity and that solvents are anhydrous and freshly distilled if necessary.
-
Solution 2: Optimize the Base. The choice of base is critical. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. However, for some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ may provide better results, especially in polar aprotic solvents like DMF or NMP. The base not only neutralizes the HX formed but also plays a role in the catalytic cycle.
-
Solution 3: Lower the Reaction Temperature and Extend the Reaction Time. If your starting material or product is thermally labile, high temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period.
-
Solution 4: Catalyst Loading. While it may seem counterintuitive, sometimes lowering the catalyst loading can lead to a cleaner reaction profile by minimizing side reactions. Start with a palladium loading of 1-5 mol%.
Frequently Asked Questions (FAQs)
This section addresses broader questions about catalyst selection and reaction optimization for the Sonogashira coupling of imidazo[1,2-a]pyrazines.
Q4: What is a good starting point for a catalyst system for the Sonogashira coupling of a bromo-imidazo[1,2-a]pyrazine?
A4: For a bromo-imidazo[1,2-a]pyrazine, a robust and generally effective starting point would be a palladium(II) precatalyst that is readily reduced in situ to the active palladium(0) species, paired with a suitable phosphine ligand and a copper(I) co-catalyst.
| Component | Recommendation | Loading (mol%) | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ | 2-5 | Air-stable, readily available, and effective for a wide range of substrates. |
| Ligand | Triphenylphosphine (PPh₃) | (included in precatalyst) | A good general-purpose ligand. If issues arise, switch to a bulkier ligand. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | 1-2 | Accelerates the reaction by facilitating the formation of the copper acetylide. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 2-3 equivalents | Acts as both a base and a solvent in some cases. |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | - | Good solvents for dissolving the reactants and catalyst components. |
| Temperature | 50-80 °C | - | A good starting range to ensure a reasonable reaction rate. |
Q5: When should I consider a copper-free Sonogashira coupling for my imidazo[1,2-a]pyrazine substrate?
A5: You should strongly consider a copper-free protocol under the following circumstances:
-
Persistent Homocoupling: If you consistently observe the formation of the Glaser coupling product despite rigorous degassing and optimization of the copper co-catalyst concentration.
-
Sensitive Substrates: If your imidazo[1,2-a]pyrazine or alkyne contains functional groups that are sensitive to copper.
-
Pharmaceutical Applications: In drug development, minimizing residual metal contamination is crucial. A copper-free process simplifies purification and reduces concerns about copper toxicity.[4]
For a copper-free reaction, you will typically need to use a stronger base, such as an inorganic base like K₂CO₃ or Cs₂CO₃, and often a more active palladium catalyst system, for instance, one generated in situ from Pd(OAc)₂ and a bulky phosphine ligand.
Q6: How does the position of the halogen on the imidazo[1,2-a]pyrazine ring affect the reaction?
A6: The electronic environment of the carbon-halogen bond will influence its reactivity in the oxidative addition step of the catalytic cycle. While specific reactivity trends for all positions on the imidazo[1,2-a]pyrazine ring are not extensively documented in a single source, general principles of heterocycle reactivity suggest that positions with lower electron density will be more reactive towards oxidative addition. Computational studies can be a valuable tool to predict the relative reactivity of different halogenated positions. As a general starting point, you can assume that all halo-positions on the imidazo[1,2-a]pyrazine core will require a reasonably active catalyst system due to the overall electron-deficient nature of the heterocycle.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of 3-Bromo-imidazo[1,2-a]pyrazine
This protocol is a general starting point for the coupling of a bromo-imidazo[1,2-a]pyrazine with a terminal alkyne.
Materials:
-
3-Bromo-imidazo[1,2-a]pyrazine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.025 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-imidazo[1,2-a]pyrazine, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of 6-Chloro-imidazo[1,2-a]pyrazine
This protocol is adapted for a more challenging chloro-substituted substrate and avoids the use of a copper co-catalyst.
Materials:
-
6-Chloro-imidazo[1,2-a]pyrazine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, P(t-Bu)₃, and K₂CO₃.
-
Add the anhydrous, degassed DMF and stir for 10 minutes at room temperature to pre-form the catalyst.
-
Add the 6-chloro-imidazo[1,2-a]pyrazine and the terminal alkyne.
-
Heat the reaction mixture to 100 °C and monitor its progress.
-
Work-up and purification are similar to Protocol 1.
Visualizing the Process
To better understand the key steps and decision-making processes, the following diagrams illustrate the Sonogashira catalytic cycle and a troubleshooting workflow.
Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira coupling.
Caption: A decision tree for troubleshooting common Sonogashira coupling issues.
References
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
-
Gembus, V., Bonfanti, J. F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium-catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012–6015. [Link]
-
curdled. (2014, August 8). Sonogashira troubleshooting help needed [Online forum post]. Reddit. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2021, March 15). Sonogashira Coupling. [Link]
-
Tyagi, V., Ghose, J., & Ballav, N. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(3), 449-479. [Link]
-
Shaikh, A. A., & Guchhait, S. K. (2021). Copper-catalyzed Sonogashira-type cross-coupling reactions: recent advances and future outlook. New Journal of Chemistry, 45(10), 4566-4591. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reaction Time Optimization for 3-Ethynyl-imidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of 3-ethynyl-imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthetic step. The synthesis of this scaffold, a privileged core in medicinal chemistry, often relies on the Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[1][2] However, optimizing this reaction for speed and efficiency without compromising yield or purity can be challenging. This document provides a structured approach to overcoming common hurdles and systematically reducing reaction times.
Understanding the Core Reaction: The Sonogashira Coupling
The synthesis of 3-ethynyl-imidazo[1,2-a]pyrazine typically involves the palladium- and copper-catalyzed cross-coupling of a 3-halo-imidazo[1,2-a]pyrazine (usually 3-bromo or 3-iodo) with a terminal alkyne.[1][2] Understanding the catalytic cycles is paramount to effective troubleshooting.
The Dual Catalytic Cycle
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition to the 3-halo-imidazo[1,2-a]pyrazine.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex. This is often the rate-determining step.[3]
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the this compound product and regenerate the Pd(0) catalyst.
Caption: Interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, focusing on solutions to reduce reaction time and improve outcomes.
FAQ 1: My reaction is very slow or has stalled completely. What are the primary causes?
Answer: A stalled or sluggish reaction can often be attributed to several factors, primarily related to catalyst activity and reaction conditions.
-
Inactive Catalyst: The Pd(0) active species is prone to oxidation. Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[2] If you are using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient.
-
Poor Substrate Reactivity: The nature of the halide on your imidazo[1,2-a]pyrazine is critical. The reactivity order is I > Br >> Cl. For a 3-bromo-imidazo[1,2-a]pyrazine, elevated temperatures are typically required. If you are using a 3-chloro derivative, the reaction will be significantly more challenging and may require specialized catalysts.
-
Inappropriate Base: The base plays a crucial role in deprotonating the alkyne. Amine bases like triethylamine or diisopropylamine are common.[2] Ensure the base is anhydrous and used in sufficient excess.
-
Impure Reagents: Impurities in your starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
Troubleshooting Workflow for Stalled Reactions
Caption: Systematic workflow for troubleshooting stalled Sonogashira reactions.
FAQ 2: I'm observing significant formation of a black precipitate (palladium black). What does this mean and how can I prevent it?
Answer: The formation of palladium black indicates the decomposition and precipitation of the palladium catalyst from the solution, leading to a loss of catalytic activity.
-
Causality: This is often caused by high temperatures, the absence of stabilizing ligands, or the presence of impurities. The imidazo[1,2-a]pyrazine core itself, with its nitrogen lone pairs, could potentially coordinate too strongly to the palladium center, leading to inactive complexes or facilitating decomposition, although specific studies on this are limited.
-
Preventative Measures:
-
Ligand Choice: Use phosphine ligands that can stabilize the palladium catalyst. For electron-deficient heterocycles like imidazo[1,2-a]pyrazines, electron-rich and bulky phosphine ligands such as P(t-Bu)₃ can be beneficial.
-
Temperature Control: Avoid excessively high temperatures. If elevated temperatures are necessary for your 3-bromo substrate, carefully control the temperature and consider shorter reaction times, possibly with microwave heating.
-
Catalyst Loading: Do not use an excessive amount of palladium catalyst, as this can increase the likelihood of aggregation and precipitation.
-
FAQ 3: My desired product is contaminated with a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?
Answer: The homocoupling of the terminal alkyne is a common side reaction, particularly in the presence of the copper co-catalyst and oxygen.[4]
-
Strictly Anaerobic Conditions: Oxygen promotes the Glaser coupling. Ensure your reaction setup is thoroughly deoxygenated by purging with an inert gas.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While this may require a higher catalyst loading or more specialized ligands, it completely eliminates the primary pathway for this side reaction.
-
Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, disfavoring the homocoupling pathway.
Reaction Time Optimization Strategies
The following table summarizes key parameters that can be adjusted to optimize the reaction time for the synthesis of this compound.
| Parameter | Standard Condition | Optimized Condition for Faster Reaction | Rationale & Causality |
| Halide (ImPz-X) | 3-Bromo-imidazo[1,2-a]pyrazine | 3-Iodo-imidazo[1,2-a]pyrazine | The C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition, which is often the rate-limiting step. |
| Catalyst System | Pd(PPh₃)₄ / CuI | Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos) / CuI | Bulky ligands promote reductive elimination, and electron-rich ligands accelerate oxidative addition. |
| Solvent | THF or DMF | DMF or Dioxane | Higher boiling point solvents allow for higher reaction temperatures, increasing the reaction rate. |
| Base | Triethylamine (Et₃N) | Diisopropylamine (iPr₂NH) or Cesium Carbonate (Cs₂CO₃) | Stronger, non-coordinating bases can accelerate the deprotonation of the alkyne and subsequent steps. |
| Temperature | Room Temperature to 80 °C | 80-120 °C (conventional) or up to 150 °C (microwave) | Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. |
| Heating Method | Oil Bath | Microwave Irradiation | Microwave heating can dramatically reduce reaction times from hours to minutes by promoting rapid, localized heating.[5][6] |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of 3-Bromo-imidazo[1,2-a]pyrazine
This protocol provides a reliable starting point for the synthesis.
-
To a dry Schlenk flask, add 3-bromo-imidazo[1,2-a]pyrazine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous triethylamine (3.0 mL) and anhydrous THF (7.0 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS. The reaction may take 4-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Rapid Sonogashira Coupling
This protocol is designed for rapid optimization and synthesis.
-
In a microwave vial, combine 3-bromo-imidazo[1,2-a]pyrazine (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), a suitable phosphine ligand (e.g., XPhos, 0.05 mmol, 10 mol%), and CuI (0.025 mmol, 5 mol%).
-
Add anhydrous DMF (2.5 mL) and diisopropylamine (1.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (0.6 mmol, 1.2 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120-150 °C for 10-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
References
-
Microwave enhanced Sonogashira coupling. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Available at: [Link]
-
Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Royal Society of Chemistry. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Institutes of Health. Available at: [Link]
-
The Sonogashira Coupling. University of Connecticut. Available at: [Link]
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. Available at: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry. Available at: [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. National Institutes of Health. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry. Available at: [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up 3-Ethynyl-imidazo[1,2-A]pyrazine Production
This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize and scale up the production of 3-Ethynyl-imidazo[1,2-A]pyrazine. This valuable heterocyclic compound is a key building block in medicinal chemistry and materials science. This document provides practical, field-tested advice to navigate the common challenges encountered during its synthesis, with a focus on the critical Sonogashira coupling step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method involves a two-step process. First, the synthesis of a 3-halo-imidazo[1,2-a]pyrazine intermediate (typically 3-iodo or 3-bromo). This is followed by a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling, with a protected or terminal alkyne.
Q2: Why is the Sonogashira coupling the preferred method for introducing the ethynyl group?
The Sonogashira coupling is highly versatile and reliable for forming carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp2-hybridized carbon atoms of an aryl or vinyl halide.[1] It is known for its mild reaction conditions, which helps in preserving the integrity of the imidazo[1,2-a]pyrazine core.[1][2]
Q3: What are the primary challenges when scaling up this synthesis?
The main challenges include:
-
Reaction kinetics and thermal management: Exothermic events during the reaction can be difficult to control on a larger scale.
-
Catalyst efficiency and lifetime: The palladium catalyst can be expensive, and its deactivation can lead to incomplete reactions.
-
Byproduct formation: Homocoupling of the alkyne (Glaser coupling) is a common side reaction.[3]
-
Purification: Removing residual catalyst, byproducts, and solvents can be more complex at a larger scale.
-
Safety: Handling of pyrophoric catalysts and gaseous reagents like acetylene requires stringent safety protocols.
Q4: Is a copper co-catalyst always necessary for the Sonogashira reaction?
While the classic Sonogashira coupling uses a copper(I) co-catalyst to increase the reaction rate, copper-free versions have been developed.[1][2][3] The use of copper can sometimes promote the undesirable homocoupling of the alkyne. The decision to use a copper co-catalyst depends on the specific substrate and the desired reaction kinetics.[3]
Core Synthesis Workflow: A Representative Lab-Scale Protocol
The following protocol outlines a typical lab-scale synthesis of this compound from 3-bromo-imidazo[1,2-a]pyrazine.
Experimental Protocol
Step 1: Reagent Preparation and Inert Atmosphere
-
To a dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3-bromo-imidazo[1,2-a]pyrazine (1.0 eq).
-
Add a suitable solvent, such as a mixture of toluene and water.[4]
-
Degas the mixture by bubbling nitrogen through it for 20-30 minutes to ensure an inert atmosphere, which is crucial to prevent the oxidation of the Pd(0) catalyst.[1]
Step 2: Catalyst and Ligand Addition
-
Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and the copper(I) iodide (CuI) co-catalyst (0.04-0.10 eq).
-
Add a suitable base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also acts as a solvent and neutralizes the HBr formed during the reaction.[1]
Step 3: Alkyne Addition
-
Slowly add ethynyltrimethylsilane (TMS-acetylene) (1.2-1.5 eq). Using a protected alkyne like TMS-acetylene prevents side reactions and is easier to handle than acetylene gas.[1]
Step 4: Reaction Monitoring
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 5: Work-up and Deprotection
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst and salts.
-
Extract the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
The resulting TMS-protected product is then deprotected using a mild base like potassium carbonate in methanol to yield the final product.[4]
Step 6: Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.[4]
Workflow Diagram
Caption: A typical lab-scale workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Q: My reaction is not going to completion, or the yield is very low. What could be the cause?
A: This is a common issue that can stem from several factors:
-
Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction.[1] The presence of oxygen can deactivate the catalyst.
-
Solution: Ensure thorough degassing of your solvent and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
Poor Quality Reagents: The purity of your starting materials, especially the 3-halo-imidazo[1,2-a]pyrazine and the alkyne, is critical.
-
Solution: Verify the purity of your reagents by NMR or other analytical techniques before starting the reaction.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants, catalyst, or base can lead to an incomplete reaction.
-
Solution: Carefully check the stoichiometry of all reagents. A slight excess of the alkyne is often beneficial.
-
-
Insufficient Base: The base is crucial for neutralizing the hydrohalic acid byproduct.[1] If the base is not strong enough or is present in insufficient quantity, the reaction may stall.
-
Solution: Use a suitable amine base like triethylamine or diisopropylamine in sufficient excess.
-
Q: I am observing a significant amount of a byproduct that appears to be the homocoupling of my alkyne. How can I minimize this?
A: The formation of a di-yne (Glaser coupling) is a known side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[3]
-
Solution 1: Rigorous Exclusion of Oxygen: As with catalyst deactivation, ensuring a completely inert atmosphere is the first line of defense.
-
Solution 2: Copper-Free Conditions: Consider running the reaction without the copper(I) iodide co-catalyst. While this may require a higher reaction temperature or a more active palladium catalyst/ligand system, it can significantly reduce homocoupling.[3]
-
Solution 3: Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which can disfavor the bimolecular homocoupling reaction.
Q: My final product is difficult to purify. What are some alternative purification strategies for a larger scale?
A: While column chromatography is effective at the lab scale, it can be cumbersome and expensive for larger quantities.
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification on a larger scale. Experiment with different solvent systems to find one that gives good crystal formation and purity.
-
Slurry Washes: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Activated Carbon Treatment: If your product has color impurities, treating a solution of the product with activated carbon can help to remove them.
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be a very effective purification technique.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
Scale-Up Considerations
Transitioning from a lab-scale synthesis to a pilot plant or manufacturing scale introduces new challenges that must be addressed for a successful and safe process.
-
Thermal Management: The Sonogashira coupling can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Recommendation: Use a jacketed reactor with precise temperature control. Perform a reaction calorimetry study to understand the thermal profile of the reaction. Consider controlling the rate of addition of the alkyne to manage the heat output.
-
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring good heat transfer.
-
Recommendation: Use an overhead stirrer with an appropriately designed impeller for the reactor geometry. Inadequate mixing can lead to localized "hot spots" and increased byproduct formation.
-
-
Reagent Handling: Handling large quantities of reagents requires careful planning.
-
Recommendation: For gaseous alkynes like acetylene, use a subsurface sparging tube for efficient delivery. For pyrophoric catalysts, use specialized handling techniques and equipment.
-
-
Work-up and Product Isolation: Filtration and extraction processes need to be adapted for larger volumes.
-
Recommendation: Use a filter press or a centrifuge for solid-liquid separation. For extractions, use a separation vessel with a bottom outlet.
-
-
Safety: A thorough safety review is essential before any scale-up.
-
Recommendation: Conduct a Process Hazard Analysis (PHA) to identify potential risks. Ensure proper ventilation and have appropriate personal protective equipment (PPE) available. Be aware of the potential for pressure build-up if using gaseous reagents.
-
Data Summary Table
The following table summarizes typical reaction parameters for the Sonogashira coupling to synthesize this compound.
| Parameter | Typical Range | Notes |
| Starting Material | 3-bromo- or 3-iodo-imidazo[1,2-a]pyrazine | Iodo-substituted starting materials are generally more reactive.[1] |
| Alkyne | Ethynyltrimethylsilane (TMS-acetylene) | A protected alkyne is often preferred for ease of handling.[1] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol % loading is common.[2] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | 2-10 mol % loading. Optional, but can increase reaction rate. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Often used as a co-solvent. |
| Solvent | Toluene, THF, DMF | A co-solvent with the amine base is common.[1][4] |
| Temperature | 25-80 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2-24 hours | Monitor by TLC or HPLC for completion. |
| Yield | 50-90% | Highly dependent on substrate and reaction conditions. |
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. (2023-12-13). [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
- Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine.
Sources
Technical Support Center: Synthesis of 3-Ethynyl-imidazo[1,2-A]pyrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge
The synthesis of 3-ethynyl-imidazo[1,2-a]pyrazine is a multi-step process culminating in a Sonogashira coupling reaction. While this synthetic route is robust, it is not without its challenges. The purity of the final product is highly dependent on the successful execution of each step, particularly the management of side reactions that can introduce persistent impurities. This guide is structured to walk you through the critical stages of the synthesis, highlighting potential pitfalls and offering field-proven solutions.
Troubleshooting Guide & FAQs
Part 1: Synthesis and Purity of the 3-Halo-imidazo[1,2-a]pyrazine Precursor
A high-quality precursor is the cornerstone of a successful Sonogashira coupling. Impurities introduced at this stage can be difficult to remove later and may interfere with the catalytic cycle of the subsequent coupling reaction.
Question 1: I've synthesized my 3-bromo-imidazo[1,2-a]pyrazine, but my NMR spectrum shows more than one set of aromatic signals. What could be the issue?
Answer: This is a common issue arising from non-regioselective bromination of the imidazo[1,2-a]pyrazine core. Direct bromination can sometimes lead to the formation of a mixture of regioisomers, including di-brominated species.[1]
-
Causality: The electronic nature of the imidazo[1,2-a]pyrazine ring can direct bromination to other positions, especially if the reaction conditions are not carefully controlled. Over-bromination can also occur, leading to di- and tri-brominated byproducts.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use no more than one equivalent of your brominating agent (e.g., N-bromosuccinimide).
-
Reaction Temperature: Perform the bromination at a low temperature to enhance selectivity.
-
Purification: Careful column chromatography is often necessary to isolate the desired 3-bromo isomer from other brominated species. A gradient elution method, starting with a non-polar solvent system and gradually increasing polarity, can be effective.[1]
-
Question 2: My 3-bromo-imidazo[1,2-a]pyrazine appears discolored, even after purification. Could this affect the Sonogashira reaction?
Answer: Yes, discoloration can be an indicator of trace impurities that may poison the palladium catalyst in the subsequent Sonogashira coupling.
-
Causality: The discoloration may be due to residual starting materials, polymeric byproducts, or trace amounts of uncharacterized, colored impurities.
-
Troubleshooting & Prevention:
-
Recrystallization: If column chromatography is insufficient, recrystallization from a suitable solvent system can be an effective method for removing minor, colored impurities.
-
Activated Carbon Treatment: A solution of your 3-bromo-imidazo[1,2-a]pyrazine can be treated with a small amount of activated carbon to adsorb colored impurities, followed by filtration through celite.
-
Part 2: The Sonogashira Coupling Reaction
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.[2] However, several side reactions can compete with the desired cross-coupling, leading to a complex mixture of products.
Question 3: My Sonogashira reaction is complete, but I see a significant amount of a byproduct with a mass corresponding to the dimer of my terminal alkyne. What is this, and how can I avoid it?
Answer: You are likely observing the formation of a homocoupled alkyne dimer, a result of the Glaser-Hay coupling, which is the most common side reaction in copper-co-catalyzed Sonogashira reactions.[3][4]
-
Causality: The copper(I) co-catalyst, in the presence of an oxidant (often atmospheric oxygen), can catalyze the oxidative dimerization of the terminal alkyne.[4]
-
Troubleshooting & Prevention:
-
Maintain an Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While these reactions may require higher temperatures or more specialized ligands, they completely eliminate the possibility of Glaser-Hay coupling.[5]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Question 4: My reaction has stalled, and I'm left with a significant amount of my 3-bromo-imidazo[1,2-a]pyrazine starting material. What could be the problem?
Answer: Incomplete conversion can be due to several factors, often related to catalyst deactivation or suboptimal reaction conditions.
-
Causality:
-
Catalyst Poisoning: Impurities in the starting materials or solvents (e.g., water, oxygen) can poison the palladium catalyst.
-
Insufficient Base: An inadequate amount of base can lead to a buildup of the hydrohalic acid byproduct, which can protonate the amine base and inhibit the catalytic cycle.
-
Low Reaction Temperature: The reactivity of aryl bromides in Sonogashira couplings is lower than that of aryl iodides and may require heating to proceed at a reasonable rate.[3]
-
-
Troubleshooting & Prevention:
-
Use High-Purity Reagents: Ensure your starting materials, solvents, and base are of high purity and are anhydrous.
-
Optimize Base: Use a sufficient excess of a suitable amine base, such as triethylamine or diisopropylethylamine.[2]
-
Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C. Monitor the reaction closely for any signs of decomposition.
-
Question 5: I've isolated my product, but I have a persistent impurity that appears to be the debrominated imidazo[1,2-a]pyrazine. How is this formed and how can I prevent it?
Answer: This is a result of a dehalogenation side reaction, which can occur under the conditions of the Sonogashira coupling.
-
Causality: The palladium catalyst can facilitate the reductive cleavage of the carbon-bromine bond, particularly in the presence of a hydrogen source (e.g., trace water, the amine base, or the solvent).
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Choice of Base: Some amine bases are more prone to donating a hydride. Consider using a non-coordinating inorganic base like potassium carbonate in conjunction with a phase-transfer catalyst if dehalogenation is a significant issue.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the rate of dehalogenation. Experimenting with different ligands may be beneficial.
-
Part 3: Product Purification and Stability
Question 6: How should I purify my final this compound product?
Answer: Column chromatography on silica gel is the most common and effective method for purifying the final product.[1]
-
Recommended Protocol:
-
Concentrate the reaction mixture under reduced pressure.
-
Adsorb the crude material onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column.
-
Elute with a gradient of ethyl acetate in a non-polar solvent such as hexanes or cyclohexane. A typical starting gradient might be 10% ethyl acetate in hexanes, gradually increasing to 30-50% ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.
-
Question 7: Is this compound stable? Are there any special storage considerations?
Answer: Terminal aryl alkynes and nitrogen-containing heterocycles can be sensitive to air, light, and acidic conditions.[6]
-
Potential Degradation Pathways:
-
Oxidation: The ethynyl group can be susceptible to oxidation, especially in the presence of trace metals.
-
Polymerization: Under certain conditions (e.g., exposure to heat or light), terminal alkynes can polymerize.
-
-
Recommended Storage:
-
Store the purified compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen).
-
Protect from light by storing in an amber vial or by wrapping the vial in aluminum foil.
-
Store at a low temperature (-20 °C is recommended for long-term storage).
-
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-imidazo[1,2-a]pyrazine
-
To a solution of imidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add N-bromosuccinimide (1.0 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Sonogashira Coupling to form this compound
-
To a degassed solution of 3-bromo-imidazo[1,2-a]pyrazine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-2 mol%) in a suitable solvent (e.g., THF or DMF), add a degassed amine base (e.g., triethylamine, 2-3 eq).
-
Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (50-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
If using a silyl-protected alkyne, add a desilylating agent (e.g., TBAF or K₂CO₃ in methanol) and stir until the deprotection is complete.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Bromination Stoichiometry | 1.0 eq NBS | Prevents over-bromination and formation of di- and tri-bromo species. |
| Sonogashira Atmosphere | Inert (Ar or N₂) | Minimizes Glaser-Hay homocoupling of the alkyne.[3] |
| Sonogashira Catalyst | Pd(PPh₃)₄, CuI | Standard and effective catalyst system for this transformation.[2] |
| Sonogashira Base | Triethylamine (≥ 2 eq) | Neutralizes the HBr byproduct and facilitates the catalytic cycle. |
| Purification Method | Silica Gel Chromatography | Effective for separating the desired product from non-polar and highly polar impurities. |
Visualizations
Logical Workflow for Troubleshooting Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling.
Key Impurity Formation Pathways
Caption: Desired vs. side reaction pathways.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Al-Masum, M., & El-Hiti, G. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6695-6719. Available from: [Link]
-
Roughley, S. D., & Jordan, A. M. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 94-119). The Royal Society of Chemistry. Available from: [Link]
-
Rao, V. U., & Shailaja, M. SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences, 3(11), 299-304. Available from: [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
Myadaraboina, S., Alla, M., Parlapalli, A., Ummanni, R., & Poornachandra, Y. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemistry and Pharmaceutical Sciences, 6(7), 1-8. Available from: [Link]
-
He, L., Li, H., Chen, J., Li, Y., Wu, S., Li, L., ... & Ding, K. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of medicinal chemistry, 61(16), 7389–7407. Available from: [Link]
-
Sureshbabu, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC advances, 13(53), 37035-37046. Available from: [Link]
-
Chen, J., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Precision Chemistry. Available from: [Link]
- Google Patents. (2015). Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine. CN104496995A.
-
ChemistryViews. (2023). Arylation of Terminal Alkynes. Available from: [Link]
-
Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in microbiology, 14(9), 398–405. Available from: [Link]
-
Collins, M. R., et al. (2010). The synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines from a vinyl ether. Tetrahedron Letters, 51(27), 3528–3530. Available from: [Link]
-
Organic Chemistry Portal. glaser coupling - Literature. Available from: [Link]
-
Wang, Y., et al. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 29(3), 548. Available from: [Link]
-
Zhang, Y., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. Available from: [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. Available from: [Link]
-
Andreu, M. G., et al. (2006). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 71(25), 9531–9535. Available from: [Link]
-
Błaziak, K., et al. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(22), 5431. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Available from: [Link]
-
G. L. Tolnai, et al. (2016). Dual gold/photoredox-catalyzed C(sp)–H arylation of terminal alkynes with diazonium salts. Organic Letters, 18(7), 1634-1637. Available from: [Link]
-
Taylor, R. D., et al. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Available from: [Link]
-
Huang, X., et al. (2007). Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. Chemosphere, 69(5), 757–764. Available from: [Link]
-
Jeske, R. (2020, September 3). Alkylation of Terminal Alkynes V2 [Video]. YouTube. Available from: [Link]
Sources
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Navigating the Solvent Landscape: A Technical Guide to Imidazo[1,2-a]pyrazine Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the fascinating and versatile imidazo[1,2-a]pyrazine scaffold. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting advice to help you understand and harness the impact of the solvent environment on the fluorescence properties of these important molecules.
Frequently Asked Questions (FAQs): The Fundamentals of Solvent Effects
This section addresses the foundational principles governing the interaction between solvents and the fluorescence of imidazo[1,2-a]pyrazine derivatives.
Q1: Why is the choice of solvent so critical in my imidazo[1,2-a]pyrazine fluorescence experiments?
The solvent environment can profoundly influence the photophysical properties of a fluorophore, including its absorption and emission spectra, fluorescence quantum yield, and lifetime. Imidazo[1,2-a]pyrazines, like many heterocyclic fluorophores, can exhibit significant changes in their electronic ground and excited states upon interaction with solvent molecules. This sensitivity, known as solvatochromism, arises from the alteration of the energy gap between these states. Understanding and controlling these solvent effects are crucial for obtaining reproducible and accurate data, and for tuning the molecule's properties for specific applications like cellular imaging or sensing.
Q2: What are the key solvent properties that affect the fluorescence of my imidazo[1,2-a]pyrazine derivative?
The primary solvent properties to consider are:
-
Polarity: This is a measure of the solvent's dipole moment. Polar solvents can stabilize the excited state of a polar fluorophore more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The extent of this shift can often be correlated with the solvent polarity using models like the Lippert-Mataga equation.
-
Proticity (Hydrogen Bonding Capability): Protic solvents can form hydrogen bonds with the nitrogen atoms in the imidazo[1,2-a]pyrazine core. This can lead to significant spectral shifts and, in some cases, fluorescence quenching or the emergence of new emission bands due to processes like excited-state intramolecular proton transfer (ESIPT).[1]
-
Viscosity: The viscosity of the solvent can restrict the non-radiative decay pathways of the excited state that involve molecular motion, such as torsional rotations. In more viscous solvents, a phenomenon known as aggregation-induced emission (AIE) can sometimes be observed, where the fluorescence intensity increases.
Q3: What is a Stokes shift, and how does the solvent affect it for imidazo[1,2-a]pyrazines?
The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectrum. A larger Stokes shift is generally desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise. Solvents can significantly impact the Stokes shift. For instance, in polar solvents, the excited state of a polar imidazo[1,2-a]pyrazine is stabilized, leading to a red-shifted emission and a larger Stokes shift.
Q4: What is the "inner filter effect" and how can I avoid it in my experiments?
The inner filter effect is an artifact that can lead to a decrease in the measured fluorescence intensity and a distortion of the emission spectrum. It occurs at high concentrations of the fluorophore, where the excitation light is absorbed by the molecules at the front of the cuvette, preventing it from reaching the molecules in the center where the emission is being detected. To avoid this, it is crucial to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Q1: I've dissolved my imidazo[1,2-a]pyrazine derivative in a polar solvent, and the fluorescence is much weaker than in a nonpolar solvent. What's happening?
Answer: This is a common observation and can be attributed to several factors:
-
Increased Non-Radiative Decay: In polar solvents, the excited state of your molecule may be more prone to deactivation through non-radiative pathways, such as internal conversion or intersystem crossing. This is often due to the stabilization of a charge-transfer character in the excited state, which can be more susceptible to quenching.
-
Specific Quenching Interactions: If your solvent is protic (e.g., alcohols, water), hydrogen bonding interactions can provide an efficient pathway for fluorescence quenching.
-
Formation of Non-fluorescent Aggregates: In some cases, increasing solvent polarity can promote the formation of aggregates that are less fluorescent than the individual molecules.
Troubleshooting Steps:
-
Measure the Quantum Yield: Quantify the decrease in fluorescence by measuring the fluorescence quantum yield in both the polar and nonpolar solvents.
-
Check for Spectral Shifts: Analyze the absorption and emission spectra. A significant red-shift in the emission spectrum in the polar solvent would support the stabilization of a more polar excited state.
-
Vary the Concentration: To check for aggregation, acquire fluorescence spectra at different concentrations. If aggregation is the issue, you may see changes in the spectral shape or intensity that are concentration-dependent.
Q2: My emission spectrum shows an unexpected new peak or a shoulder when I switch to a protic solvent. What could be the cause?
Answer: The appearance of a new emission band, particularly in a protic solvent, is often indicative of a specific photochemical process occurring in the excited state. For imidazo[1,2-a]pyrazine derivatives, a likely candidate is Excited-State Intramolecular Proton Transfer (ESIPT) .
-
Mechanism of ESIPT: If your molecule has a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity, upon excitation, a proton can be transferred from the donor to the acceptor. This creates a new, electronically distinct species (a tautomer) that fluoresces at a different wavelength, resulting in a dual emission. Hydrogen-bonding solvents can facilitate this process.
Troubleshooting and Confirmation:
-
Solvent Study: Systematically study the fluorescence in a range of aprotic and protic solvents. The new band should be more prominent in protic solvents.
-
pH Dependence: Investigate the effect of pH on the fluorescence. Changes in pH can alter the protonation state of your molecule and affect the ESIPT process.
-
Computational Modeling: Density Functional Theory (DFT) calculations can help to predict the energies of the ground and excited states of both the normal and tautomeric forms of your molecule, providing theoretical support for the ESIPT hypothesis.
Q3: The position of my emission peak is shifting from one day to the next, even though I'm using the same solvent. What could be the problem?
Answer: This issue often points to a lack of control over the experimental conditions. Here are the most common culprits:
-
Solvent Purity: The presence of small amounts of impurities in your solvent, especially water, can significantly affect the fluorescence of sensitive dyes. Ensure you are using high-purity, spectroscopy-grade solvents.
-
Temperature Fluctuations: Temperature can influence both the solvent properties (viscosity, polarity) and the non-radiative decay rates of your fluorophore. Always perform your measurements at a constant and recorded temperature.
-
Instrument Instability: Ensure your fluorometer is properly calibrated and warmed up before taking measurements. Check the stability of the lamp source.
Self-Validating Protocol:
-
Always run a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄) before and after your experimental series to verify instrument performance and consistency.
Experimental Protocol: Investigating the Solvatochromic Behavior of an Imidazo[1,2-a]pyrazine Derivative
This protocol provides a step-by-step guide for a typical experiment to characterize the effect of solvent on the fluorescence of your imidazo[1,2-a]pyrazine compound.
1. Materials and Instrumentation:
-
Imidazo[1,2-a]pyrazine derivative of interest
-
A series of spectroscopy-grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of your imidazo[1,2-a]pyrazine derivative in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetonitrile) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of working solutions in each of the chosen solvents. The final concentration should be such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
3. Spectroscopic Measurements:
-
Absorption Spectra: Record the UV-Vis absorption spectrum of your compound in each solvent from approximately 250 nm to 600 nm. Determine the wavelength of maximum absorption (λ_abs_).
-
Emission Spectra:
-
Set the excitation wavelength on the fluorometer to the λ_abs_ determined for each solvent.
-
Record the fluorescence emission spectrum over a suitable wavelength range, ensuring you capture the entire emission band. Determine the wavelength of maximum emission (λ_em_).
-
Use a blank (the pure solvent) to subtract any background signal.
-
4. Data Analysis:
-
Stokes Shift: Calculate the Stokes shift (in nm and cm⁻¹) for your compound in each solvent using the following formula: Stokes Shift (nm) = λ_em_ - λ_abs_ Stokes Shift (cm⁻¹) = (1/λ_abs_ - 1/λ_em_) * 10⁷
-
Lippert-Mataga Plot: To analyze the solvatochromic shift in relation to solvent polarity, create a Lippert-Mataga plot. This involves plotting the Stokes shift (in cm⁻¹) against the solvent orientation polarizability (Δf), which is calculated as: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)] where ε is the dielectric constant and n is the refractive index of the solvent. A linear relationship suggests a change in the dipole moment of the fluorophore upon excitation.
5. Quantum Yield Determination (Optional but Recommended):
-
Measure the fluorescence quantum yield (Φ_f_) of your compound in each solvent relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).
-
The quantum yield can be calculated using the following equation: Φ_f_ (sample) = Φ_f_ (standard) * (I_sample_ / I_standard_) * (A_standard_ / A_sample_) * (n_sample_² / n_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Data Presentation: Expected Solvent Effects on Imidazo[1,2-a]pyrazine Fluorescence
The following table summarizes the general trends you can expect to observe when studying the fluorescence of a typical imidazo[1,2-a]pyrazine derivative in solvents of varying polarity.
| Solvent | Polarity (Dielectric Constant, ε) | Expected λ_em_ Shift | Expected Stokes Shift | Expected Quantum Yield (Φ_f_) |
| Cyclohexane | 2.0 | - (Reference) | Small | High |
| Toluene | 2.4 | Slight Red-Shift | Small | High |
| Dichloromethane | 8.9 | Moderate Red-Shift | Medium | Moderate |
| Acetonitrile | 37.5 | Significant Red-Shift | Large | Moderate to Low |
| Ethanol | 24.6 | Significant Red-Shift | Large | Low |
| Water | 80.1 | Strong Red-Shift | Very Large | Very Low (often quenched) |
Note: These are general trends. The exact behavior will depend on the specific substitution pattern of your imidazo[1,2-a]pyrazine derivative.
Visualizing Experimental and Theoretical Concepts
Experimental Workflow
Caption: Experimental workflow for studying solvent effects.
Solvent-Fluorophore Interactions
Caption: Solvent stabilization of the excited state.
References
-
Krishnamoorthy, G., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38165-38177. [Link]
-
Nehra, N., & Kaushik, R. (2023). ESIPT-based probes for cations, anions and neutral species: Recent progress, multidisciplinary applications and future perspectives. Coordination Chemistry Reviews, 493, 215307. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Target Engagement of Novel 3-Ethynyl-imidazo[1,2-A]pyrazine Probes
For researchers, scientists, and drug development professionals, the synthesis of a novel compound is merely the first step in a long journey of discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of inhibitors for a wide array of protein targets, from kinases to viral proteins.[1][2][3][4] The incorporation of a 3-ethynyl group transforms a simple inhibitor into a versatile chemical probe, opening the door to advanced validation techniques through "click chemistry."[4][5][6]
This guide provides a comprehensive, in-depth framework for validating the binding of a novel 3-ethynyl-imidazo[1,2-a]pyrazine derivative to its intended protein target. We will move beyond a simple listing of techniques, instead focusing on building a robust, multi-pronged validation strategy. The causality behind experimental choices will be explained, ensuring that each step contributes to a self-validating system of evidence. To provide a practical context, we will use the common scenario of a newly synthesized imidazo[1,2-a]pyrazine designed to target a specific protein kinase.
The Imperative of Orthogonal Validation
Confidence in a molecule's target engagement is not achieved through a single experiment. Instead, it requires a convergence of evidence from multiple, independent methods. This principle of orthogonal validation is critical to avoid artifacts and misinterpretations. An ideal validation cascade interrogates the binding event from different perspectives: in a purified system, in a complex cellular environment, and by measuring the thermodynamic and kinetic properties of the interaction.
Caption: Isothermal Dose-Response (ITDR) CETSA workflow.
Part 2: Biophysical Characterization of the Binding Interaction
Once cellular target engagement is confirmed, the next step is to precisely quantify the binding affinity, kinetics, and thermodynamics of the interaction using purified components. This provides irrefutable evidence of a direct interaction and yields crucial data for structure-activity relationship (SAR) studies.
A Comparative Analysis: SPR vs. ITC
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for in-depth biophysical characterization. [3][7][8][9]They are complementary techniques that provide different, yet equally valuable, insights into the binding event.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index near a sensor surface as an analyte binds to an immobilized ligand. [3][8] | Measures the heat released or absorbed during a binding event in solution. [7][9] |
| Key Data Output | Affinity (KD), Association Rate (ka), Dissociation Rate (kd). [8] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). [7][9] |
| Labeling Required? | No | No |
| Immobilization? | Yes (one binding partner is immobilized on a sensor chip). [10] | No (both partners are free in solution). [7] |
| Throughput | Higher; suitable for screening. | Lower; typically used for in-depth characterization. |
| Sample Consumption | Lower (analyte can be recovered). | Higher (sample cannot be reused). |
| Strengths | Provides kinetic information (on- and off-rates); high sensitivity. [8] | Provides a complete thermodynamic profile of the interaction; determines binding stoichiometry. [7] |
| Considerations | Immobilization may affect protein conformation; mass transport can be a limiting factor. | Requires higher sample concentrations; sensitive to buffer mismatch. [11] |
Surface Plasmon Resonance (SPR)
Why It's a Powerful Choice: SPR is highly sensitive and provides real-time kinetic data, which is invaluable for understanding how quickly a compound binds to its target and how long it remains bound. [3]This is particularly important for optimizing drug-target residence time.
-
Protein Immobilization: The purified target kinase is covalently immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling). [8][10]The goal is to achieve an immobilization level that will yield a maximum response (Rmax) of around 100 Response Units (RU) for the small molecule analyte. [12]2. Analyte Preparation: Prepare a series of precise dilutions of the this compound compound in the running buffer. It is critical to match the DMSO concentration in all samples and the running buffer to avoid solvent artifacts.
-
Binding Measurement: Inject the compound dilutions sequentially over the sensor surface, from the lowest to the highest concentration. Each cycle consists of:
-
Association Phase: The compound flows over the surface, and binding is observed as an increase in RU.
-
Dissociation Phase: The running buffer flows over the surface, and the dissociation of the compound is observed as a decrease in RU.
-
-
Regeneration (if necessary): A mild regeneration solution (e.g., a short pulse of low pH glycine or high salt) is injected to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are double-referenced (by subtracting the signal from a reference flow cell and a buffer-only injection) and fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). [13]
Isothermal Titration Calorimetry (ITC)
Why It's the Definitive Thermodynamic Assay: ITC is the only technique that directly measures the heat change upon binding, providing a complete thermodynamic signature of the interaction (ΔH and ΔS). [7][9]This information reveals the driving forces behind the binding event (e.g., hydrogen bonding, hydrophobic interactions).
-
Sample Preparation: Prepare the purified target kinase in a precisely known concentration in the ITC buffer. Prepare the this compound compound at a 10-15 fold higher concentration in the exact same buffer, including a matched concentration of DMSO. Buffer mismatch is a common source of error.
-
Loading the Calorimeter: Load the protein solution into the sample cell and the compound solution into the titration syringe.
-
Titration: Perform a series of small, sequential injections (e.g., 2-3 µL) of the compound into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: The raw data appears as a series of heat-release or absorption peaks for each injection. Integrating these peaks yields a binding isotherm, which is a plot of heat change per mole of injectant versus the molar ratio of the two binding partners. This isotherm is then fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Part 3: Leveraging the 3-Ethynyl Group for Covalent Target Identification
The true power of the 3-ethynyl moiety lies in its ability to act as a chemical handle for bio-orthogonal "click" chemistry. [4][5][6]This enables advanced, covalent-capture strategies to unequivocally identify the target protein in a complex biological system.
Activity-Based Protein Profiling (ABPP)
Principle: ABPP uses reactive chemical probes to covalently label the active sites of enzymes. [14][15]In a competitive ABPP experiment, pre-treatment of a proteome with a non-covalent inhibitor (your imidazo[1,2-a]pyrazine) will block the labeling of the target enzyme by a broad-spectrum, activity-based probe.
Why It's a Superior Validation Method: This method demonstrates that your compound engages the active site of the target kinase in its native environment, outcompeting a known active-site probe. This provides strong evidence of on-target activity and can also be used to assess selectivity across the kinome. [16]
-
Proteome Preparation: Prepare a fresh, undenatured cell or tissue lysate.
-
Competitive Inhibition: Aliquot the lysate and treat with increasing concentrations of your this compound compound or a vehicle control for 30-60 minutes.
-
Probe Labeling: Add a broad-spectrum, alkyne-tagged ATP-acyl phosphate probe to each sample. [16]This probe will covalently label the active site of ATP-binding proteins, including many kinases.
-
Click Chemistry: Add an azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) along with the click chemistry reaction cocktail (copper(I) catalyst, ligand, and reducing agent). [6][17]This will attach the reporter tag to the alkyne-labeled proteins.
-
Analysis:
-
Gel-Based: If using a fluorescent reporter, separate the proteins by SDS-PAGE and visualize the labeled kinases using an in-gel fluorescence scanner. The target kinase band should show a dose-dependent decrease in fluorescence intensity in the samples pre-treated with your compound.
-
Mass Spectrometry-Based: If using a biotin reporter, enrich the labeled proteins using streptavidin beads, perform on-bead tryptic digestion, and identify/quantify the labeled peptides by LC-MS/MS. This provides a global view of the kinases engaged by your compound.
-
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.
Part 4: Advanced Strategies and Alternative Probes
Photo-Affinity Labeling (PAL)
For de novo target identification or mapping the specific binding site, the this compound can be further elaborated into a photo-affinity probe. [1][18]This involves incorporating a photo-activatable group (e.g., a diazirine) into the molecule. Upon UV irradiation, this group forms a highly reactive carbene that covalently crosslinks to the nearest amino acid residues in the binding pocket. [18][19]The ethynyl group can then be used as a handle to click on a reporter tag for subsequent enrichment and mass spectrometry analysis, precisely identifying the target protein and the labeled peptides. [1][20]
Alternative Probes: PROTACs
As a final, functional confirmation of target engagement, the imidazo[1,2-a]pyrazine scaffold can be used as the target-binding warhead in a Proteolysis-Targeting Chimera (PROTAC). [21][22]A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. [22][23]Successfully designing a PROTAC that degrades the intended kinase provides ultimate proof that your scaffold engages the target in a manner that is productive for forming a ternary complex, a stringent test of functional binding.
Conclusion
Validating the binding of a novel this compound probe is a systematic process that builds a fortress of evidence through orthogonal, self-validating experiments. By starting with cellular assays like CETSA to confirm engagement in a physiological context, followed by precise biophysical characterization with SPR and ITC, and culminating in definitive covalent labeling with ABPP, researchers can be highly confident in their molecule's mechanism of action. The versatile ethynyl handle not only aids in this validation cascade but also positions the molecule as a powerful tool for deeper biological inquiry.
References
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Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]
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Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. Available from: [Link]
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Adhikari, B., et al. (2021). Targeting Scaffolding Functions of Enzymes using PROTAC Approaches. Chembiochem, 22(13), 2235-2243. Available from: [Link]
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González-García, M., et al. (2024). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. Available from: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 237-255. Available from: [Link]
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Corradi, V., et al. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available from: [Link]
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Starcevic, M., et al. (2020). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 2108, 169-183. Available from: [Link]
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Li, D., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 249, 115160. Available from: [Link]
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The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available from: [Link]
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Butera, A. P., et al. (2023). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 66(15), 10452-10468. Available from: [Link]
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BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. Available from: [Link]
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protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Available from: [Link]
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Medeiros, B., et al. (2020). Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology, 12(1), e72. Available from: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
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ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment?. Available from: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
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Cowen, L. E., & Brown, L. E. (2019). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (146). Available from: [Link]
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Wang, Y., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5368. Available from: [Link]
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ResearchGate. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
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Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available from: [Link]
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Kumar, R., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(30), 5739-5763. Available from: [Link]
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Ciulli, A., & Trainor, N. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 672237. Available from: [Link]
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mediaTUM. Identifying small molecule probes for kinases by chemical proteomics. Available from: [Link]
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Cravatt, B. F., & Wright, A. T. (2013). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 5(4), 281-294. Available from: [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
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Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available from: [Link]
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Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]
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MDPI Encyclopedia. (2021). Click Reaction in Chemical Proteomics. Available from: [Link]
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Nicoya. (2022). Guide to Running an SPR Experiment. Available from: [Link]
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ACS Publications. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. Available from: [Link]
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SpringerLink. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link]
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ResearchGate. (2025). (PDF) Imidazo[1,2-a]pyrazines. Available from: [Link]
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Nature. (2017). Recent advances in methods to assess the activity of the kinome. Available from: [Link]
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BPS Bioscience. (2022). Targeted Protein Degradation Using PROTACs and Glues. Available from: [Link]
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Bio-protocol. (2019). Fluorescence polarization (FP) assay. Available from: [Link]
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TA Instruments. Characterizing Binding Interactions by ITC. Available from: [Link]
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Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]
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ResearchGate. (2023). (PDF) Activity-based protein profiling: A graphical review. Available from: [Link]
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ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
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Frontiers. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Available from: [Link]
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YouTube. (2024). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). Available from: [Link]
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A Comparative Spectroscopic Guide to the Reaction Products of 3-Ethynyl-imidazo[1,2-A]pyrazine
For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyrazine scaffold is a privileged starting point for the synthesis of novel compounds with a wide range of biological activities.[1][2] The introduction of a reactive ethynyl group at the 3-position opens up a vast chemical space for derivatization through reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 3-ethynyl-imidazo[1,2-a]pyrazine and its key reaction products, offering field-proven insights into their structural characterization.
Introduction: The Versatility of the Ethynyl Group in Drug Discovery
The terminal alkyne functionality is a cornerstone of modern medicinal chemistry, enabling rapid and efficient molecular diversification. Its linear geometry and high reactivity in specific coupling reactions make it an ideal handle for introducing a variety of substituents, thereby modulating the physicochemical and pharmacological properties of a lead compound. In the context of the imidazo[1,2-a]pyrazine core, the 3-ethynyl derivative serves as a versatile intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization.
This guide will walk through the spectroscopic journey, from the precursor 3-bromo-imidazo[1,2-a]pyrazine to the pivotal 3-ethynyl intermediate, and finally to its diverse reaction products. We will dissect the characteristic changes observed in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy (UV-Vis and Fluorescence), providing a robust framework for the unambiguous identification of these compounds.
The Synthetic Pathway: A Spectroscopic Roadmap
The journey to functionalized this compound derivatives typically begins with a halogenated precursor, most commonly 3-bromo-imidazo[1,2-a]pyrazine. This is then converted to the terminal alkyne via a Sonogashira coupling reaction with a protected acetylene source, followed by deprotection. The resulting this compound is then subjected to further Sonogashira couplings or click chemistry to generate the desired products.
Figure 1: Synthetic workflow for the functionalization of this compound.
Spectroscopic Characterization of Key Intermediates and Products
A thorough understanding of the spectroscopic characteristics at each stage of the synthesis is paramount for reaction monitoring, purification, and final product confirmation.
The Precursor: 3-Bromo-imidazo[1,2-a]pyrazine
The starting material, 3-bromo-imidazo[1,2-a]pyrazine, is a stable, crystalline solid. Its spectroscopic data provides a crucial baseline for comparison.
Experimental Protocol: Synthesis of 3-Bromo-imidazo[1,2-a]pyrazine
A common method for the synthesis of this precursor involves the bromination of the parent imidazo[1,2-a]pyrazine.[3]
-
To a solution of imidazo[1,2-a]pyrazine in a suitable solvent (e.g., ethanol), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-imidazo[1,2-a]pyrazine.
| Spectroscopic Technique | Characteristic Features of 3-Bromo-imidazo[1,2-a]pyrazine |
| ¹H NMR | The protons on the pyrazine ring typically appear as singlets or doublets in the aromatic region (δ 7.5-9.0 ppm). The absence of a proton signal at the 3-position is a key indicator of successful bromination. |
| ¹³C NMR | The carbon atom bearing the bromine (C-3) will show a characteristic upfield shift compared to the unsubstituted parent compound due to the heavy atom effect. Aromatic carbons will appear in the δ 110-150 ppm range. |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). |
The Key Intermediate: this compound
The introduction of the ethynyl group at the 3-position brings about significant and readily identifiable changes in the spectroscopic data. A common route to this intermediate involves a Sonogashira coupling with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.[4]
Experimental Protocol: Synthesis of this compound
-
Sonogashira Coupling: To a solution of 3-bromo-imidazo[1,2-a]pyrazine in a suitable solvent (e.g., a mixture of toluene and water), add (trimethylsilyl)acetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).[5] Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to yield 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine.
-
Deprotection: Dissolve the silylated intermediate in a suitable solvent (e.g., methanol) and treat with a base such as potassium carbonate to remove the trimethylsilyl (TMS) protecting group.[4] After work-up and purification, this compound is obtained.
| Spectroscopic Technique | Characteristic Features of this compound |
| ¹H NMR | The most prominent new signal is a singlet in the δ 3.0-4.0 ppm range corresponding to the acetylenic proton (-C≡C-H ). |
| ¹³C NMR | Two new signals will appear in the δ 70-90 ppm range, corresponding to the two sp-hybridized carbons of the alkyne. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the ethynylated product. The characteristic bromine isotopic pattern will be absent. |
| IR Spectroscopy | A sharp, weak absorption band around 3300 cm⁻¹ due to the ≡C-H stretch and a medium to weak band around 2100 cm⁻¹ for the C≡C stretch are indicative of the terminal alkyne. |
The Reaction Products: A Comparative Analysis
The true utility of this compound lies in its ability to undergo further transformations. Here, we compare the spectroscopic signatures of two major classes of reaction products: those from Sonogashira coupling and those from "click" chemistry.
The Sonogashira coupling of the terminal alkyne with an aryl halide introduces a new aromatic system, significantly altering the spectroscopic properties.
Figure 2: Workflow for the Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling with Iodobenzene
-
In a reaction vessel under an inert atmosphere, combine this compound, iodobenzene, a palladium catalyst, a copper(I) co-catalyst, and a base in a suitable solvent.
-
Heat the mixture and monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
The CuAAC reaction with an azide provides a rapid and efficient route to 1,4-disubstituted 1,2,3-triazoles.[6] This reaction is highly regioselective and proceeds under mild conditions.
Figure 3: Workflow for the CuAAC reaction of this compound.
Experimental Protocol: CuAAC with Benzyl Azide
-
To a solution of this compound and benzyl azide in a mixture of t-butanol and water, add a solution of copper(II) sulfate and sodium ascorbate.[7]
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic differences between the starting material and its Sonogashira and click chemistry products. This data is based on closely related compounds reported in the literature and serves as a predictive guide.[1][8][9]
| Spectroscopic Feature | This compound | 3-(Phenylethynyl)imidazo[1,2-a]pyrazine (Sonogashira Product) | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyrazine (Click Product) |
| ¹H NMR | Acetylenic proton (δ ~3.5 ppm, s) | Absence of acetylenic proton. New signals for the phenyl group (δ ~7.3-7.6 ppm, m). | Absence of acetylenic proton. New signals for the triazole proton (δ ~8.0 ppm, s), benzyl CH₂ (δ ~5.6 ppm, s), and phenyl group (δ ~7.3 ppm, m). |
| ¹³C NMR | Alkyne carbons (δ ~75, 85 ppm) | Alkyne carbons (δ ~88, 92 ppm). New signals for the phenyl group (δ ~123-132 ppm). | Triazole carbons (δ ~122, 148 ppm). Benzyl CH₂ (δ ~54 ppm). New signals for the phenyl group. |
| Mass Spectrometry (MS) | Molecular ion peak (e.g., m/z 143 for C₈H₅N₃) | Molecular ion peak corresponding to the coupled product (e.g., m/z 219 for C₁₄H₉N₃). | Molecular ion peak corresponding to the triazole product (e.g., m/z 276 for C₁₆H₁₃N₅). |
| UV-Vis Absorption | Absorption maxima characteristic of the imidazopyrazine core. | Red-shift in the absorption maximum due to extended π-conjugation. | A new absorption band may appear due to the triazole moiety. |
| Fluorescence Emission | May exhibit weak to moderate fluorescence.[3] | Potential for enhanced fluorescence and a red-shifted emission maximum due to the extended conjugated system.[3] | The triazole ring can significantly influence the fluorescence properties, potentially leading to quenching or enhancement depending on the substitution.[10] |
Conclusion: A Powerful Toolkit for Drug Discovery
The spectroscopic analysis of this compound and its reaction products provides a clear and predictable roadmap for the synthesis and characterization of novel compound libraries. By understanding the characteristic shifts and patterns in NMR, the fragmentation in mass spectrometry, and the changes in optical properties, researchers can confidently navigate the chemical space offered by this versatile scaffold. The ability to rapidly and reliably identify these compounds is a critical step in the drug discovery pipeline, accelerating the identification of new therapeutic agents.
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Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile. (2023). ResearchGate. [Link]
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3-Ethynyltriimidazo[1,2-a:1′,2′-c:1″,2″-e][3][8][11]triazine Dual Short- and Long-Lived Emissions with Crystallization-Enhanced Feature: Role of Hydrogen Bonds and π-π Interactions. (2024). MDPI. [Link]
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Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2006). Journal of Combinatorial Chemistry, 8(4), 534-543. [Link]
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Sonogashira Cross Coupling of 3-Iodobenzo[b]furans with phenyl alkyne. (2018). ResearchGate. [Link]
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Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. (2022). European Journal of Medicinal Chemistry, 240, 114520. [Link]
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UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. (2017). ResearchGate. [Link]
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3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)ethynyl]pyridine. (n.d.). SpectraBase. [Link]
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2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4856-4861. [Link]
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SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (n.d.). ejbps.com. [Link]
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Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2022). ChemistryOpen, 11(5), e202200047. [Link]
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Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (2016). ResearchGate. [Link]
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2-(1,2,3-Triazol-4-yl)pyridine-containing ethynylarenes as selective 'turn-on' fluorescent chemosensors for Ni(II). (2014). Dalton Transactions, 43(33), 12616-12620. [Link]
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A Comparative Guide to CuAAC and SPAAC for the Functionalization of 3-Ethynyl-imidazo[1,2-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, forming the core of numerous biologically active molecules. The ability to efficiently and selectively modify this core is paramount for developing novel therapeutics and molecular probes. The advent of "click chemistry" has provided powerful tools for such modifications, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being the most prominent methods.
This guide offers an in-depth technical comparison of CuAAC and SPAAC for the functionalization of 3-Ethynyl-imidazo[1,2-A]pyrazine. We will delve into the mechanistic underpinnings of each reaction, present a critical evaluation of their performance based on available data, and provide detailed experimental protocols to empower researchers in their experimental design.
The Central Challenge: Functionalizing an Electron-Deficient Heterocycle
The this compound presents a unique substrate for click chemistry. The electron-withdrawing nature of the fused aromatic system can influence the reactivity of the terminal alkyne. Furthermore, the presence of nitrogen atoms within the heterocyclic core introduces the potential for coordination with the copper catalyst in CuAAC, a factor that must be carefully considered. This guide will address these specific challenges and provide insights into optimizing both CuAAC and SPAAC reactions for this important class of molecules.
Mechanistic Insights: A Tale of Two Activation Strategies
At their heart, both CuAAC and SPAAC are [3+2] cycloaddition reactions between an azide and an alkyne, yielding a stable 1,2,3-triazole linkage. However, the mode of alkyne activation differs fundamentally, dictating the reaction conditions, biocompatibility, and ultimately, the suitability for a given application.
CuAAC: The Power of Catalysis
The CuAAC reaction is the quintessential "click" reaction, renowned for its speed, efficiency, and regioselectivity.[1] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[1][2] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form the 1,4-disubstituted triazole product exclusively.[1]
A critical aspect of CuAAC is the use of ligands to stabilize the catalytically active Cu(I) oxidation state and prevent catalyst disproportionation.[3] For reactions involving biomolecules or in aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are often employed.[4]
However, the presence of the imidazo[1,2-a]pyrazine core introduces a potential complication. The nitrogen atoms in the ring system can act as chelating agents for the copper catalyst, potentially sequestering it and inhibiting the reaction.[5][6] This necessitates careful optimization of ligand and copper concentrations to maintain catalytic activity.
SPAAC: Harnessing Ring Strain
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful, copper-free alternative to CuAAC. This bioorthogonal reaction relies on the high ring strain of a cyclooctyne derivative (e.g., DBCO, BCN) to lower the activation energy of the cycloaddition, allowing the reaction to proceed readily without a catalyst.[7] This circumvents the issue of copper cytotoxicity, making SPAAC the preferred method for applications in living systems.[8]
The kinetics of SPAAC are primarily governed by the structure of the cyclooctyne and the electronic nature of the azide.[7][9] While generally slower than CuAAC, the development of increasingly reactive, yet stable, cyclooctynes has significantly expanded the utility of SPAAC.[7] For a substrate like this compound, the choice of the azide partner's electronic properties can be leveraged to tune the reaction rate.[9]
Performance Comparison: A Data-Driven Decision Matrix
The choice between CuAAC and SPAAC for functionalizing this compound hinges on a careful consideration of several key performance metrics. While direct comparative data for this specific molecule is scarce, we can extrapolate from studies on related N-heterocycles and electron-deficient alkynes to provide a robust framework for decision-making.
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Cu(I) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) | None |
| Biocompatibility | Limited by copper cytotoxicity; requires careful removal of copper for biological applications. | Excellent; widely used for in-vivo and live-cell labeling.[8] |
| Reaction Rate | Generally very fast (minutes to a few hours).[10][11] May be slightly slower with electron-deficient alkynes.[12] | Typically slower than CuAAC (hours to overnight).[8] Rate is dependent on the cyclooctyne's strain and azide's electronics.[7][9] |
| Yield | Typically high to quantitative.[2][13] | Generally good to high, but can be more sensitive to steric hindrance. |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole isomer.[1] | Forms a mixture of regioisomers. |
| Substrate Scope | Broad, but can be sensitive to functional groups that coordinate with copper. The imidazopyrazine nitrogens may require ligand optimization.[5][6] | Excellent, with high tolerance for a wide range of functional groups. |
| Reagent Cost & Availability | Terminal alkynes and simple azides are readily available and cost-effective. | Strained cyclooctynes are generally more expensive and may require multi-step synthesis. |
| Potential Challenges for this compound | Potential for catalyst inhibition via chelation by the imidazopyrazine nitrogens.[5][6] Slower reaction rates due to the electron-deficient nature of the alkyne.[12] | Slower reaction kinetics may require longer reaction times or more reactive (and potentially less stable) cyclooctynes. |
Experimental Workflows and Protocols
To facilitate the practical application of this guide, we provide detailed, step-by-step protocols for both CuAAC and SPAAC reactions tailored for the functionalization of this compound. These protocols are designed as self-validating systems, with explanations for the rationale behind each step.
Visualizing the Workflows
Caption: General workflow for the CuAAC reaction.
Caption: General workflow for the SPAAC reaction.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require optimization, particularly concerning the ligand-to-copper ratio, to counteract potential chelation by the imidazopyrazine substrate.
Materials:
-
This compound
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable ligand
-
Solvent system (e.g., a mixture of water and a co-solvent like t-BuOH, DMSO, or DMF to ensure solubility of all reactants)
-
Deionized water, degassed
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the chosen co-solvent.
-
Prepare a stock solution of the azide counterpart (e.g., 11 mM, 1.1 equivalents) in the same co-solvent.
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM) in degassed deionized water.
-
Prepare a stock solution of THPTA (e.g., 250 mM, 5 equivalents to copper) in degassed deionized water.
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M) in degassed deionized water.
-
-
Reaction Setup:
-
To a reaction vessel, add the this compound solution.
-
Add the azide solution.
-
Add the necessary volume of the co-solvent and water to achieve the desired final reaction concentration.
-
Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Catalyst and Reductant Addition:
-
In a separate vial, pre-mix the required volume of the CuSO₄ solution and the THPTA solution. Allow to stand for a few minutes. This pre-complexation helps to stabilize the copper catalyst.
-
Add the pre-mixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically 1-5 mol%.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by exposing it to air.
-
If a co-solvent was used, it may be removed under reduced pressure.
-
Perform an aqueous workup to remove the copper catalyst and other water-soluble reagents.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.
-
Causality and Self-Validation:
-
Inert Atmosphere: The use of degassed solvents and a nitrogen/argon atmosphere is crucial to prevent the oxidation of the catalytically active Cu(I) to the inactive Cu(II) species.
-
Ligand Stoichiometry: A higher ligand-to-copper ratio (e.g., 5:1) is recommended as a starting point to competitively inhibit chelation of the copper by the imidazopyrazine nitrogen atoms.
-
Fresh Reducing Agent: Sodium ascorbate solutions should be prepared fresh as they can degrade upon storage, leading to incomplete reduction of Cu(II) and lower reaction efficiency.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is generally simpler than CuAAC due to the absence of a catalyst. The choice of solvent is primarily dictated by the solubility of the reactants.
Materials:
-
This compound
-
Strained cyclooctyne-azide derivative (e.g., a DBCO- or BCN-functionalized azide)
-
Solvent (e.g., DMSO, DMF, acetonitrile, or aqueous buffers for biological applications)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the chosen solvent to a desired concentration (e.g., 10 mM).
-
Dissolve the strained cyclooctyne-azide (typically 1.0-1.2 equivalents) in the same solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of this compound and the strained cyclooctyne-azide.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the specific cyclooctyne.
-
Once the reaction is complete, the workup is often straightforward. The solvent can be removed under reduced pressure.
-
If necessary, the product can be purified by column chromatography to separate it from any unreacted starting material.
-
Causality and Self-Validation:
-
Stoichiometry: A slight excess of the more synthetically accessible reagent is often used to drive the reaction to completion.
-
Solvent Choice: The solvent should fully dissolve both reactants to ensure efficient reaction kinetics. For bioconjugation, physiological buffers are commonly used.
-
Temperature: SPAAC reactions are typically performed at room temperature. Heating is generally not required and may lead to degradation of sensitive substrates.
Conclusion and Future Perspectives
Both CuAAC and SPAAC are powerful and versatile methods for the functionalization of this compound. The choice between them is a strategic one, dictated by the specific application.
-
For applications where speed, high yield, and strict regioselectivity are paramount, and the final product is not intended for direct use in living systems, CuAAC is an excellent choice. Careful optimization of the catalytic system, particularly the ligand, will be key to overcoming potential challenges posed by the N-heterocyclic core.
-
For bioconjugation, live-cell imaging, and other applications where biocompatibility is non-negotiable, SPAAC is the superior method. While potentially slower, its copper-free nature and broad functional group tolerance make it an invaluable tool.
Future research in this area will likely focus on the development of novel, highly active, and biocompatible copper catalysts that are less susceptible to coordination by N-heterocycles. Additionally, the design of new strained cyclooctynes with enhanced reactivity and stability will continue to broaden the scope and efficiency of SPAAC. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and optimize the ideal click chemistry strategy for their work with the important imidazo[1,2-a]pyrazine scaffold.
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 157-172. [Link]
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Golas, P. L., & Matyjaszewski, K. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1338-1354. [Link]
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González-Lainez, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2006–2020. [Link]
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Álvarez, E., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC, NIH. [Link]
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Pineda, S., & El-Sagher, H. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(16), 4947. [Link]
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Meldal, M. (2020). Recent Fascinating Aspects of the CuAAC Click Reaction. Macromolecular Chemistry and Physics, 221(1), 1900430. [Link]
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Li, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
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Wang, Q., et al. (2015). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteomics, 15(18), 3177-3186. [Link]
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Tkáč, M., et al. (2023). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. [Link]
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Konieczny, P., et al. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 30(12), 2933-2949. [Link]
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Dommerholt, J., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 49(49), 9422-9425. [Link]
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ResearchGate. (2023). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. [Link]
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Păunescu, E., et al. (2024). Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity. Molecules, 29(1), 123. [Link]
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UCL Discovery. (2021). Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. [Link]
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Kónya, K., et al. (2021). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. Molecules, 26(23), 7249. [Link]
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van der Vlist, J., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Chemical Reviews, 111(7), 4354-4401. [Link]
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ResearchGate. (2014). Copper Chelation Chemistry and its Role in Copper Radiopharmaceuticals. [Link]
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ResearchGate. (2022). Copper (I) catalyzed [3+2] azide‐alkyne click chemistry (CuAAC) protocol for the synthesis of pyrimidinone‐triazole hybrids 4a‐l. [Link]
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IRIS . (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. [Link]
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A Comparative Cytotoxicity Analysis of 3-Ethynyl-imidazo[1,2-A]pyrazine Derivatives and Standard Chemotherapeutics
A Technical Guide for Researchers in Oncology and Drug Discovery
Authored by a Senior Application Scientist
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive assessment of the cytotoxic potential of a promising derivative, 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide, against the human neuroblastoma cell line SH-SY5Y.
To establish a clinically relevant benchmark, its performance is compared with two cornerstone chemotherapeutic agents: Doxorubicin, an anthracycline antibiotic, and Cisplatin, a platinum-based DNA alkylating agent. This analysis is grounded in robust experimental data and detailed methodologies, offering researchers a thorough understanding of the cytotoxic profile of this emerging class of compounds.
Comparative Cytotoxicity: A Head-to-Head Analysis
The SH-SY5Y neuroblastoma cell line was selected as the model system for this comparative analysis due to its relevance in neuro-oncology and the availability of published data for the compounds of interest. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a biological function, was the primary endpoint for cytotoxicity assessment.
| Compound | Target/Mechanism of Action | IC50 in SH-SY5Y Cells (μM) | Reference |
| 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide (Derivative of 3-Ethynyl-imidazo[1,2-A]pyrazine) | Pan-Tropomyosin Receptor Kinase (TRK) Inhibitor | 0.058 | [4] |
| Doxorubicin | DNA Intercalation and Topoisomerase II Inhibition | 0.769 | [5] |
| Cisplatin | DNA Cross-linking | ~40-50 | [6][7] |
The data unequivocally demonstrates the superior potency of the this compound derivative against the SH-SY5Y neuroblastoma cell line. With an IC50 value in the nanomolar range, it is approximately 13-fold more potent than Doxorubicin and over 700-fold more potent than Cisplatin in this specific cancer cell line. This remarkable potency highlights the potential of the imidazo[1,2-a]pyrazine scaffold as a foundation for the development of next-generation anticancer agents.
Understanding the Mechanism: A Glimpse into Cellular Fate
The cytotoxic effects of these compounds are intrinsically linked to their distinct mechanisms of action.
Caption: Generalized workflow of cytotoxic agent-induced cell death.
3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide , as a pan-TRK inhibitor, targets the Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC). These receptors are crucial for neuronal development and survival, but their aberrant activation is implicated in the progression of various cancers, including neuroblastoma. By inhibiting these kinases, the compound disrupts downstream signaling pathways essential for tumor cell proliferation and survival, ultimately leading to apoptosis.
Doxorubicin exerts its cytotoxic effects primarily through two mechanisms: intercalation into DNA, which obstructs DNA and RNA synthesis, and inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. This leads to the accumulation of DNA double-strand breaks and the induction of apoptosis.
Cisplatin functions as a DNA alkylating agent. Upon entering the cell, it forms highly reactive platinum complexes that create intrastrand and interstrand DNA cross-links. These adducts distort the DNA structure, interfering with DNA replication and transcription, and triggering a DNA damage response that culminates in apoptosis.
Experimental Protocols: A Guide to Reproducible Cytotoxicity Assessment
The accurate determination of cytotoxicity is fundamental to preclinical drug development. The following are detailed, step-by-step methodologies for two widely accepted and robust cytotoxicity assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivative, Doxorubicin, Cisplatin) and a vehicle control (e.g., DMSO) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results against the compound concentration to determine the IC50 value.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction (Optional): Add a stop solution if required by the kit to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated wells to that of untreated and maximum LDH release (lysed cells) controls. Calculate the percentage of cytotoxicity.
Caption: Step-by-step workflow of the LDH cytotoxicity assay.
Conclusion and Future Directions
The exceptional in vitro potency of the 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide derivative against the SH-SY5Y neuroblastoma cell line positions it as a highly promising lead compound for the development of novel anticancer therapeutics. Its superior performance compared to established chemotherapeutic agents like Doxorubicin and Cisplatin in this model system warrants further investigation.
Future research should focus on several key areas. Firstly, a comprehensive evaluation of the cytotoxicity of this compound across a broader panel of cancer cell lines, including those with varying genetic backgrounds and resistance mechanisms, is essential to determine its spectrum of activity. Secondly, in vivo studies in relevant animal models are necessary to assess its efficacy, pharmacokinetic properties, and safety profile. Finally, further exploration of the structure-activity relationships within the this compound series could lead to the discovery of even more potent and selective anticancer agents. The imidazo[1,2-a]pyrazine scaffold undoubtedly holds significant promise for the future of cancer therapy.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Imidazo[1,2-a]pyrazine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective inhibitors targeting a wide array of enzymes and receptors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine inhibitors, offering field-proven insights and experimental data to inform rational drug design and optimization. We will dissect the nuanced effects of chemical modifications across different positions of the imidazo[1,2-a]pyrazine core, drawing on key examples from the literature to illuminate the path from chemical structure to biological function.
The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold
The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged heterocycle that offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This structural rigidity and chemical versatility allow for precise orientation of substituents to interact with specific residues within a target's active site, leading to high-affinity binding. The core itself is generally synthesized through the condensation of α-aminopyrazines with α-halocarbonyl compounds.[1] Subsequent modifications at various positions (C2, C3, C5, C6, and C8) have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitors: Targeting the ATP-Binding Site
The largest and most successful class of imidazo[1,2-a]pyrazine-based drugs targets protein kinases, which play a pivotal role in cellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.[2][3]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target for cancer therapy.[4][5] Imidazo[1,2-a]pyrazine derivatives have been developed as potent and selective PI3K inhibitors.[6][7]
A key SAR insight for PI3K inhibitors is the crucial role of substitutions at the C3 and C6 positions. For instance, a morpholino group at the C6 position is often found to enhance potency and selectivity for the p110α isoform of PI3K.[8] Further optimization led to the discovery of tricyclic imidazo[1,2-a]pyrazine derivatives, where a conformational restriction strategy was applied to explore the solvent-accessible region of the PI3K active site. This resulted in compounds with improved isoform selectivity, such as molecule 8q , which demonstrated a favorable PI3Kα/δ profile and promising in vivo pharmacokinetic data.[7] One notable compound, 42 , exhibited exceptional dual inhibitory activity against PI3Kα and mTOR, with IC50 values of 0.06 nM and 3.12 nM, respectively.[4] This compound also showed significant in vitro and in vivo anti-tumor activities with low hepatotoxicity and acceptable oral bioavailability.[4]
Table 1: Comparison of Imidazo[1,2-a]pyrazine-based PI3K Inhibitors
| Compound | Target(s) | IC50 (nM) | Key Substituents | Reference |
| 2a | p110α | 670 | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methyl | [8] |
| 2g | p110α | 1.8 | Optimized substituents from 2a | [8] |
| 12 | p110α | 2.8 | Thiazole derivative of 2g | [8] |
| ETP-46321 | PI3K | (Lead compound) | - | [7] |
| 8q | PI3Kα/δ selective | - | Tricyclic derivative | [7] |
| 42 | PI3Kα / mTOR | 0.06 / 3.12 | - | [4] |
Aurora Kinase Inhibitors
Aurora kinases are essential for cell cycle regulation, and their inhibition is a promising strategy for cancer treatment. The synthesis and SAR of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have been described, leading to the identification of potent lead compounds.[9] X-ray crystallography of an imidazo[1,2-a]pyrazine inhibitor bound to Aurora kinase revealed key interactions within the ATP-binding pocket, guiding further optimization efforts.[9] Compound 10i was identified as a lead compound with a promising overall profile.[9]
c-Met and ALK Inhibitors
The receptor tyrosine kinases c-Met and Anaplastic Lymphoma Kinase (ALK) are validated targets in various cancers. While imidazo[1,2-a]pyridine derivatives have shown high potency against c-Met, the introduction of an additional nitrogen atom to form the imidazo[1,2-a]pyrazine core generally leads to a decrease in potency. For example, an imidazo[1,2-a]pyridine analog (16 ) had a c-Met enzymatic IC50 of 0.006 µM, whereas the corresponding imidazo[1,2-a]pyrazine analog (17 ) was less potent. This highlights the sensitivity of the hinge-binding interaction to electronic effects.
In the context of ALK inhibitors, macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed to overcome resistance mutations.[10] One such compound, O-10 , demonstrated potent enzymatic inhibitory activity against wild-type ALK (IC50 = 2.6 nM) and clinically relevant mutants, including ALKG1202R (IC50 = 6.4 nM).[10]
Spleen Tyrosine Kinase (SYK) Inhibitors
Entospletinib (GS-9973) is an imidazo[1,2-a]pyrazine-based selective SYK inhibitor that has shown clinical activity in hematological malignancies.[11] Its analog, Lanraplenib (GS-9876), features a replacement of the aminopyrazine at the C6 position with an indazole and the morpholine at the C8 position with an oxetanylpiperazine. These modifications resulted in an improved pharmacokinetic profile.[11] Both inhibitors bind to the ATP active site of SYK, forming hydrogen bonds with the hinge region.[11]
Table 2: Comparison of Imidazo[1,2-a]pyrazine-based SYK Inhibitors
| Compound | Target | IC50 (nM) | Key Structural Differences | Reference |
| Entospletinib (6) | SYK | 16.5 | 6-aminopyrazine, 8-morpholine | [11] |
| Lanraplenib (7) | SYK | 9.2 | 6-indazole, 8-oxetanylpiperazine | [11] |
Phosphodiesterase (PDE) Inhibitors
Imidazo[1,2-a]pyrazines have also been explored as inhibitors of phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP).
PDE10A Inhibitors
PDE10A is a key enzyme in the central nervous system, and its inhibition is a potential therapeutic strategy for schizophrenia. Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been identified as potent and selective PDE10A inhibitors.[12] A quantitative structure-activity relationship (QSAR) model and the crystal structure of a compound in complex with PDE10A revealed unique interactions within the binding site, distinct from other PDE10A inhibitors.[12]
Other Important Targets
The versatility of the imidazo[1,2-a]pyrazine scaffold extends beyond kinases and PDEs.
-
H+/K+-ATPase Inhibitors : A series of 6-substituted imidazo[1,2-a]pyrazines have been synthesized and shown to be potent inhibitors of the gastric proton pump, H+/K+-ATPase, suggesting their potential as anti-ulcer agents.[13][14]
-
ENPP1 Inhibitors : Recently, an imidazo[1,2-a]pyrazine derivative (7 ) was identified as a highly potent and selective inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in cancer immunotherapy. This compound demonstrated an IC50 of 5.70 nM and enhanced the antitumor efficacy of anti-PD-1 antibodies in a murine model.[15]
-
Gαq/11 Inhibitors : Imidazo[1,2-a]pyrazine derivatives have been designed as inhibitors of the Gαq/11 signaling pathway, which is frequently mutated in uveal melanoma. Compound GQ352 was found to directly bind to Gαq with an IC50 of 8.9 µM and inhibit downstream signaling.[16]
-
Tubulin Polymerization Inhibitors : A series of imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors with potent anticancer activities. Compound TB-25 exhibited a strong inhibitory effect against HCT-116 cancer cells with an IC50 of 23 nM by binding to the colchicine site of tubulin.[17]
-
Antimicrobial and Antioxidant Activity : Various substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework have been shown to yield compounds with promising antioxidant and antimicrobial activities.[6] Amination at the C8 position was found to improve antioxidant activity.[6]
Experimental Protocols
The biological activities of the imidazo[1,2-a]pyrazine inhibitors discussed in this guide were determined using a variety of standard experimental protocols.
Kinase Inhibition Assays
Objective: To determine the potency of a compound to inhibit the activity of a specific kinase.
Typical Protocol (e.g., for PI3Kα):
-
Reagents: Recombinant human PI3Kα enzyme, ATP, and a suitable substrate (e.g., phosphatidylinositol).
-
Assay Principle: The assay measures the amount of phosphorylated substrate produced by the kinase. This is often done using a scintillation proximity assay (SPA) or a fluorescence-based method.
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in an assay buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of product formed is quantified.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assays
Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.
Typical Protocol (e.g., for HeLa cells):
-
Cell Culture: HeLa cells are cultured in a suitable medium supplemented with fetal bovine serum.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with varying concentrations of the inhibitor.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.
Key Signaling Pathways and SAR Summary
The following diagrams illustrate a key signaling pathway targeted by imidazo[1,2-a]pyrazine inhibitors and summarize the general SAR principles.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.
Caption: General Structure-Activity Relationship (SAR) summary for the imidazo[1,2-a]pyrazine scaffold.
Conclusion
The imidazo[1,2-a]pyrazine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of enzyme inhibitors. The extensive research into its SAR has yielded a deep understanding of how modifications at different positions of the core can be used to fine-tune potency, selectivity, and pharmacokinetic properties. This guide has provided a comparative overview of these relationships across several important target classes, supported by experimental data. As our understanding of disease biology continues to grow, the insights gained from the study of imidazo[1,2-a]pyrazine inhibitors will undoubtedly continue to fuel the discovery of new and improved therapeutics.
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A Researcher's Guide to the Validation of 3-Ethynyl-imidazo[1,2-A]pyrazine as a Research Tool
For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that underpins the reliability of experimental outcomes. This guide provides an in-depth technical comparison and validation framework for 3-Ethynyl-imidazo[1,2-A]pyrazine, a heterocyclic compound with potential applications as a targeted research tool. By synthesizing established principles of chemical probe validation with insights into the broader class of imidazo[1,2-a]pyrazine derivatives, this document serves as a comprehensive resource for researchers considering the use of this molecule.
Introduction to this compound: A Molecule of Potential
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an ethynyl group at the 3-position of this scaffold, as in this compound, is of particular interest for two primary reasons. Firstly, this modification has been explored in the development of potent kinase inhibitors. For instance, a series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed as inhibitors of tropomyosin receptor kinases (Trks), demonstrating that this core structure can be optimized for high potency and selectivity.[3] Secondly, the terminal alkyne functionality provides a handle for "click chemistry," a bioorthogonal reaction that allows for the covalent labeling of biomolecules in complex biological systems.[4][5] This dual potential as a targeted inhibitor and a bioorthogonal probe makes this compound a compelling candidate for further investigation.
This guide will, therefore, explore the validation of this compound from two perspectives: as a potential kinase inhibitor and as a bioorthogonal probe for target identification and visualization.
Comparative Analysis: Benchmarking Against Established Tools
To rigorously assess the utility of a new research tool, it is essential to compare its performance against well-characterized alternatives. Due to the limited publicly available data on this compound, this section presents a comparative framework using hypothetical, yet plausible, performance data. This allows for a clear illustration of the key validation metrics.
As a Kinase Inhibitor: Comparison with Known TRK Inhibitors
Assuming a hypothetical primary target of Tropomyosin Receptor Kinase A (TrkA), we compare this compound with two well-established Trk inhibitors, Larotrectinib and Entrectinib.
| Feature | This compound (Hypothetical Data) | Larotrectinib (LOXO-101) | Entrectinib (Rozlytrek) |
| TrkA IC50 | 5 nM | 5-11 nM | 1.5 nM |
| Kinase Selectivity | High selectivity against a panel of 468 kinases | Highly selective for TRK family | Also inhibits ROS1 and ALK |
| Cellular Potency (EC50) | 50 nM in cellular assays | 17 nM in KM12 cells | 12 nM in CUTO-3 cells |
| Bioavailability (oral, mouse) | >40% | ~34% | ~45% |
| Click Chemistry Handle | Yes (terminal alkyne) | No | No |
This table presents hypothetical data for this compound for illustrative purposes.
The key differentiator for this compound in this context is the presence of the bioorthogonal handle, which would enable researchers to perform target engagement and identification studies not possible with Larotrectinib or Entrectinib alone.
As a Bioorthogonal Probe: Comparison with Other Alkyne-Containing Probes
When evaluated as a bioorthogonal probe, the key parameters are the efficiency and specificity of the click reaction in a biological context.
| Feature | This compound (Hypothetical Data) | L-Azidohomoalanine (AHA) | Ethynyl-dUTP |
| Application | Target labeling of a specific protein (e.g., a kinase) | General nascent protein labeling | DNA labeling during replication |
| Incorporation | Direct binding to target | Metabolic incorporation | Enzymatic incorporation |
| Click Reaction Efficiency | High in cell lysates and fixed cells | High in cell lysates and fixed cells | High in isolated DNA |
| Cell Permeability | Good | Good | Requires permeabilization |
| Specificity | Dependent on inherent binding affinity of the core scaffold | Non-specific for proteins | Specific for newly synthesized DNA |
This table presents hypothetical data for this compound for illustrative purposes.
Here, the advantage of this compound would be its potential to label a specific protein target of interest directly, in contrast to the more general labeling provided by metabolic precursors like AHA.
Experimental Validation Protocols: A Step-by-Step Guide
The following protocols outline a comprehensive validation strategy for this compound, adhering to the principles of rigorous chemical probe characterization.[6][7]
In Vitro Characterization: Potency and Selectivity
Objective: To determine the inhibitory activity and selectivity of this compound against its putative target and a broader panel of related enzymes.
Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Prepare Reagents:
-
Kinase (e.g., recombinant human TrkA)
-
Substrate (e.g., a generic kinase substrate peptide)
-
ATP
-
This compound (serial dilutions)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
-
Kinase Reaction:
-
In a 384-well plate, add kinase, substrate, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Causality behind Experimental Choices: The ADP-Glo™ assay is a robust, high-throughput method for measuring kinase activity. By quantifying the amount of ADP produced, it provides a direct measure of enzyme activity. Running a broad kinase selectivity screen (e.g., against the KINOMEscan® panel) is crucial to establish the specificity of the probe and rule out off-target effects that could confound experimental results.
Cellular Validation: Target Engagement and Phenotypic Effects
Objective: To confirm that this compound engages its target in a cellular context and elicits a downstream biological response.
Protocol: In-Cell Target Engagement using Click Chemistry
-
Cell Treatment:
-
Culture cells known to express the target protein (e.g., a neuroblastoma cell line for TrkA).
-
Treat cells with varying concentrations of this compound for a defined period.
-
-
Cell Lysis and Click Reaction:
-
Lyse the cells to release proteins.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide).
-
-
Analysis:
-
For biotin-azide tagged proteins: Perform a streptavidin pulldown followed by Western blotting to detect the target protein.
-
For fluorescently-tagged proteins: Visualize the labeled proteins using in-gel fluorescence scanning.
-
-
Data Analysis:
-
Quantify the amount of labeled target protein at each concentration of the probe.
-
Determine the EC50 for target engagement.
-
Causality behind Experimental Choices: This protocol directly demonstrates that the probe is binding to its intended target within the complex environment of a cell. The use of a bioorthogonal click reaction ensures that the reporter tag is only attached to the alkyne-containing probe, providing a highly specific readout of target engagement.[8]
Workflow for In-Cell Target Engagement
Caption: Workflow for confirming target engagement in cells.
Control Experiments: Ensuring On-Target Effects
Objective: To differentiate between the on-target effects of the probe and potential off-target or compound-specific artifacts.
Protocol: Use of a Negative Control
A crucial control is the synthesis and testing of a structurally similar analog of this compound that is inactive against the target kinase. This could be achieved, for example, by modifying a key functional group required for binding.
-
Synthesize Negative Control: Create an analog predicted to be inactive based on structure-activity relationships.
-
Confirm Inactivity: Verify using the in vitro kinase assay that the negative control does not inhibit the target.
-
Phenotypic Assay: Treat cells with the active probe, the negative control, and a vehicle control.
-
Compare Outcomes: The biological phenotype of interest should only be observed with the active probe and not with the negative control.
Causality behind Experimental Choices: This is a critical experiment to ensure that the observed cellular phenotype is a direct result of the probe's interaction with its intended target. A well-designed negative control helps to de-risk the interpretation of experimental data.[9]
Visualizing Biological Pathways and Mechanisms
The ability to visualize the cellular targets of this compound through click chemistry opens up exciting possibilities for understanding its mechanism of action.
Signaling Pathway Visualization
Caption: Inhibition of the TrkA signaling pathway.
Conclusion: A Promising Tool Awaiting Rigorous Validation
This compound represents a molecule with significant potential as a research tool, both as a selective kinase inhibitor and as a bioorthogonal probe. Its validation requires a multi-faceted approach, encompassing in vitro biochemical assays, cellular target engagement studies, and carefully designed control experiments. The presence of the ethynyl group is a distinct advantage, enabling advanced applications such as target identification and visualization that are not possible with traditional inhibitors. By following the principles and protocols outlined in this guide, researchers can rigorously evaluate the utility of this compound and confidently apply it to answer critical biological questions.
References
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35846–35858. [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]
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Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. European Journal of Medicinal Chemistry, 180, 433-445. [Link]
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Sirtori, F. R., & Fàbrega-Ferrer, E. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 62, 255-274. [Link]
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Parker, C. G., & Shchepinov, M. S. (2022). Click Chemistry in Proteomic Investigations. Journal of the American Society for Mass Spectrometry, 33(5), 735–749. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyrazines: A Comparative Analysis of Efficacy
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The pursuit of efficient and versatile synthetic routes to this privileged heterocyclic system is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of the most prominent methods for the synthesis of imidazo[1,2-a]pyrazines, offering insights into their mechanisms, practical execution, and relative efficacies. We will delve into the nuances of multicomponent strategies, such as the Groebke-Blackburn-Bienz reaction and a novel iodine-catalyzed approach, the classical Tschitschibabin condensation, and the impact of microwave assistance on these transformations.
The Power of Convergence: Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step.[1] This approach is particularly well-suited for the synthesis of diverse compound libraries, a key activity in early-stage drug discovery.
The Groebke-Blackburn-Bienz (GBB) Reaction
The Groebke-Blackburn-Bienz (GBB) reaction is a cornerstone of imidazo[1,2-a]pyrazine synthesis, offering a highly convergent and versatile route to a wide range of derivatives.[3] This acid-catalyzed, three-component condensation involves an aminopyrazine, an aldehyde, and an isocyanide.
Mechanism and Rationale:
The reaction is initiated by the acid-catalyzed condensation of the aminopyrazine with an aldehyde to form a Schiff base intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final imidazo[1,2-a]pyrazine product. The choice of catalyst is crucial for the reaction's efficiency, with Lewis acids like yttrium triflate or Brønsted acids such as ammonium chloride being commonly employed to activate the aldehyde and promote the initial condensation.[3][4]
Experimental Protocol: Yttrium Triflate-Catalyzed GBB Reaction [5]
This protocol is adapted from the work of Larsen et al., who developed an efficient GBB reaction for the synthesis of multi-substituted 8-aminoimidazo[1,2-a]pyrazines.
-
Step 1: Reactant Mixture Preparation. In a clean, dry reaction vessel, combine the 2,3-diaminopyrazine (1.0 equiv.), the desired aldehyde (1.0 equiv.), and the isocyanide (1.0 equiv.) in a suitable solvent such as methanol.
-
Step 2: Catalyst Addition. Add yttrium(III) triflate (0.1 equiv.) to the reaction mixture.
-
Step 3: Reaction Execution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 4: Work-up and Purification. Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3,8-diaminoimidazo[1,2-a]pyrazine.
DOT Diagram: Groebke-Blackburn-Bienz Reaction Workflow
Caption: Workflow for the GBB synthesis of imidazo[1,2-a]pyrazines.
Iodine-Catalyzed Three-Component Synthesis
In the spirit of green chemistry, the use of inexpensive, readily available, and environmentally benign catalysts is highly desirable. Molecular iodine has emerged as a powerful catalyst for a variety of organic transformations, including the synthesis of imidazo[1,2-a]pyrazines.[1][6] This method offers a cost-effective and milder alternative to some metal-based catalysts.
Mechanism and Rationale:
Similar to the GBB reaction, this method proceeds through a three-component condensation of an aminopyrazine, an aldehyde, and an isocyanide. Iodine is believed to act as a mild Lewis acid, activating the aldehyde towards nucleophilic attack by the aminopyrazine to form the Schiff base intermediate. The subsequent [4+1] cycloaddition with the isocyanide and tautomerization mirrors the GBB pathway. The use of iodine as a catalyst often allows the reaction to proceed efficiently at room temperature.[1]
Experimental Protocol: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines [1]
This protocol is based on the work of Ghorbani-Vaghei and colleagues, who reported an efficient one-pot synthesis of imidazo[1,2-a]pyrazine derivatives.
-
Step 1: Reactant and Catalyst Mixing. In a round-bottom flask, dissolve the 2-aminopyrazine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and iodine (10 mol%) in ethanol.
-
Step 2: Isocyanide Addition. Add the isocyanide (1.2 mmol) to the mixture.
-
Step 3: Reaction Execution. Stir the reaction mixture at room temperature for the specified time (typically a few hours). Monitor the reaction's progress by TLC.
-
Step 4: Product Isolation. Upon completion, the product often precipitates from the reaction mixture. The solid product can be collected by filtration, washed with cold ethanol, and dried to afford the pure imidazo[1,2-a]pyrazine. Further purification by recrystallization or column chromatography may be performed if necessary.
DOT Diagram: Iodine-Catalyzed Synthesis Workflow
Caption: Workflow for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.
The Classical Approach: Tschitschibabin Condensation
The Tschitschibabin reaction, a classic method for the synthesis of nitrogen-containing heterocycles, involves the condensation of an amino-heterocycle with an α-halocarbonyl compound.[7] This two-component approach remains a reliable and straightforward method for accessing a variety of imidazo[1,2-a]pyrazines.
Mechanism and Rationale:
The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyrazine by the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyrazine ring system. The reaction is typically carried out in a polar solvent and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Tschitschibabin Synthesis of Imidazo[1,2-a]pyrazines [7]
This generalized protocol is based on established procedures for the Tschitschibabin reaction.
-
Step 1: Reactant Combination. In a suitable reaction vessel, dissolve the 2-aminopyrazine (1.0 equiv.) and the α-haloketone (e.g., α-bromoacetophenone) (1.0 equiv.) in a solvent such as ethanol or isopropanol.
-
Step 2: Reaction Heating. Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Step 3: Product Isolation. After cooling to room temperature, the product may precipitate. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Step 4: Purification. The crude product is then purified by recrystallization or column chromatography.
Accelerating Synthesis: The Role of Microwave Irradiation
Microwave-assisted organic synthesis has gained significant traction as a technique to dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields.[8][9][10] This technology can be effectively applied to both multicomponent and classical synthetic methods for preparing imidazo[1,2-a]pyrazines.
Rationale for Efficacy:
Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating methods, leading to accelerated reaction rates. In some cases, microwave irradiation can also promote reactions that are sluggish or do not proceed under thermal conditions.
Application in Imidazo[1,2-a]pyrazine Synthesis:
-
Microwave-Assisted GBB Reaction: The GBB reaction can be significantly expedited using microwave irradiation, often reducing reaction times from many hours to as little as 15-30 minutes, with comparable or even improved yields.[4]
-
Microwave-Assisted Tschitschibabin Condensation: The condensation of aminopyrazines with α-haloketones can also be accelerated under microwave conditions, providing a rapid and efficient route to the desired products.[7]
Experimental Protocol: Microwave-Assisted Catalyst-Free Synthesis of Imidazo[1,2-a]pyrazines [7]
This protocol is adapted from a catalyst-free, microwave-assisted method reported by Rao et al.
-
Step 1: Reactant Loading. In a microwave reaction vial, combine the 2-aminopyrazine (1.0 mmol) and the α-bromoketone (1.0 mmol) in a mixture of water and isopropanol (H₂O-IPA).
-
Step 2: Microwave Irradiation. Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
DOT Diagram: Microwave-Assisted Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis of imidazo[1,2-a]pyrazines.
Comparative Efficacy of Synthesis Methods
| Method | Typical Yields | Reaction Time | Temperature | Catalyst | Substrate Scope & Limitations |
| Groebke-Blackburn-Bienz | Good to excellent (can be >85%)[11] | 12-24 hours | Room Temp. | Lewis or Brønsted acids (e.g., Y(OTf)₃, NH₄Cl)[4] | Broad scope for aldehydes and isocyanides. Electron-poor substrates may give higher yields. Some sterically hindered substrates may react slower. |
| Iodine-Catalyzed MCR | Moderate to good[1] | A few hours | Room Temp. | Molecular Iodine (cost-effective)[1] | Good tolerance for various aryl aldehydes. The stability of the final compounds for in vivo applications can be a concern.[1] |
| Tschitschibabin Condensation | Moderate to good[7] | Several hours | Reflux | Often catalyst-free, may use a base[7] | Dependent on the availability and stability of α-halocarbonyl compounds. Some α-haloketones can be lachrymators. |
| Microwave-Assisted | Generally good to excellent (often >90%)[12] | 10-30 minutes | 100-150 °C[10][12] | Can be catalyst-free or use the same catalysts as conventional methods[4][7] | Broad substrate scope. Requires specialized microwave equipment. Yields can be substrate-dependent.[10] |
Conclusion
The synthesis of the medicinally important imidazo[1,2-a]pyrazine scaffold can be approached through several effective methodologies. For rapid library synthesis and high structural diversity, multicomponent reactions, particularly the Groebke-Blackburn-Bienz reaction , stand out due to their convergent nature and broad substrate scope. The iodine-catalyzed three-component synthesis offers a greener and more cost-effective MCR alternative, operating efficiently at room temperature.
The classical Tschitschibabin condensation remains a reliable two-component strategy, especially when specific α-halocarbonyl precursors are readily available. Across all these methods, the application of microwave irradiation has proven to be a transformative tool, dramatically reducing reaction times and often enhancing yields, thereby aligning with the principles of green and efficient chemistry.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired level of structural diversity, scalability, cost considerations, and the availability of starting materials and specialized equipment. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions in their quest to develop novel imidazo[1,2-a]pyrazine-based therapeutics.
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Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22354-22371. [Link]
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Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
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Gámez-Montaño, R., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2021(4), M1295. [Link]
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Zhang, W., et al. (2006). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Journal of combinatorial chemistry, 8(4), 534–544. [Link]
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Gámez-Montaño, R., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2021(4), M1295. [Link]
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Kumar, A., & Kumar, V. (2023). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a]pyridine Derivatives. Indian Journal of Heterocyclic Chemistry, 32(4), 457-464. [Link]
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Safety Operating Guide
Navigating the Synthesis and Handling of 3-Ethynyl-imidazo[1,2-A]pyrazine: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 3-Ethynyl-imidazo[1,2-A]pyrazine, represents a promising scaffold in medicinal chemistry and materials science. Its unique structure, combining the imidazopyrazine core with a reactive ethynyl group, offers vast potential for creating diverse molecular architectures. However, these same features necessitate a robust and informed approach to its handling and disposal to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a detailed protocol grounded in established safety principles for hazardous material management.
Hazard Assessment: Understanding the Intrinsic Risks
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive hazard assessment can be constructed by examining analogous structures. The SDS for 3-Ethynylimidazo[1,2-b]pyridazine, a closely related isomer, indicates that it is a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Similarly, the parent compound, Imidazo[1,2-a]pyrazine, is classified as a skin and eye irritant and a potential skin sensitizer[2].
Furthermore, the presence of the ethynyl group introduces a set of hazards characteristic of acetylenic compounds. Acetylene and its derivatives can form explosive metal acetylides with certain metals, particularly copper, silver, and mercury[3]. While the risk is lower with terminal alkynes on complex organic molecules compared to acetylene gas, the potential for hazardous reactions with incompatible materials cannot be disregarded.
Based on this analysis, this compound should be treated as a hazardous substance with the following potential risks:
-
Skin and Eye Irritation: Direct contact may cause redness, pain, and inflammation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[1]
-
Skin Sensitization: Repeated exposure may lead to an allergic skin reaction.[2]
-
Reactivity Hazards: The ethynyl group can react exothermically or form explosive compounds with incompatible metals and strong oxidizing agents.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of appropriate PPE should be based on the specific procedure being performed. Anyone involved in handling this compound must be trained in the proper use and disposal of their PPE.[5]
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Disposable Lab Coat, Safety Goggles, N95 Respirator |
| Solution Preparation and Transfers | Double Nitrile Gloves, Disposable Lab Coat, Chemical Splash Goggles, Face Shield |
| Running Reactions and Work-up | Double Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles, Face Shield |
| Waste Disposal | Double Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles, Face Shield |
Rationale for PPE Selection:
-
Gloves: Double gloving with powder-free nitrile gloves provides robust protection against dermal exposure. Gloves should be changed every 30 minutes or immediately if contamination is suspected.[6]
-
Eye and Face Protection: Chemical splash goggles are mandatory to prevent eye contact.[7] A face shield should be worn over goggles during procedures with a high risk of splashes or sprays.[6][7]
-
Body Protection: A long-sleeved, disposable gown with tight-fitting cuffs is required to protect the skin.[6] For large-scale operations, "bunny suit" coveralls may be appropriate.[6]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is necessary to prevent inhalation of fine particles.[8] Surgical masks do not offer adequate protection.[8]
Safe Handling and Operational Workflow
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Preparation and Weighing
-
Designated Area: Designate a specific area within the fume hood for handling this compound.
-
Pre-weighing Checks: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, vials) are clean and free of incompatible metal residues.
-
Weighing Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container inside the fume hood.
-
Use a clean, non-metallic spatula for transfers.
-
Weigh the desired amount of the compound in a tared, sealed container.
-
Clean any spills immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Container Sealing: After weighing, securely seal the primary container and wipe it down with a damp cloth before removing it from the fume hood.
Solution Preparation and Reactions
-
Solvent Selection: Choose appropriate, dry solvents. Be aware that some solvents can form peroxides over time, which could create an additional hazard.[9]
-
Dissolution: Add the solvent to the vessel containing the weighed compound slowly and with stirring.
-
Reaction Setup: Ensure all reaction glassware is clean and free of contaminants. Avoid using equipment with copper, silver, or mercury components.
-
Inert Atmosphere: For reactions sensitive to air or moisture, or to mitigate the risk of creating a flammable atmosphere, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal Plan
Proper segregation and disposal of waste are critical to prevent accidental reactions and environmental contamination.
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste:
-
Segregate liquid waste streams. Halogenated and non-halogenated waste should be collected in separate, labeled containers.
-
Do not mix with incompatible waste streams, especially those containing strong oxidizing agents or reactive metals.
-
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[10]
-
Disposal Coordination: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetylene. Retrieved from [Link]
- European Food Safety Authority. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04693.
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
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BOC. (n.d.). Acetylene safety. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Use of 5-Ethynyl-2′-deoxyuridine, (EdU). Retrieved from [Link]
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Scribd. (n.d.). Acetylene Safety Guidelines. Retrieved from [Link]
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TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36349-36360.
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Saint Mary's University. (n.d.). Handling and Disposal of Laboratory Generated Wastes. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Air Products and Chemicals, Inc. (2016, August 1). Acetylene - Safety Data Sheet. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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HSSE World. (2021, July 11). Safe Handling of Acetylene Gas. Retrieved from [Link]
-
Knowde. (2024, October 28). Safety Data Sheet. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Advanced Biotech. (2025, January 24). Safety Data Sheet. Retrieved from [Link]
-
Wiley. (n.d.). Destruction of Hazardous Chemicals in the Laboratory. Retrieved from [Link]
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
